2-(Methylthio)-5-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-11-6-3-2-5(4-7-6)8(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUATXLIQPPUGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403318 | |
| Record name | 2-(methylthio)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20885-21-6 | |
| Record name | 2-(methylthio)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 2-(Methylthio)-5-nitropyridine: A Technical Guide
Introduction
2-(Methylthio)-5-nitropyridine is a substituted pyridine derivative with significant potential in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its structure, featuring an electron-donating methylthio group and a strongly electron-withdrawing nitro group on the pyridine ring, creates a unique electronic environment that influences its reactivity and spectroscopic properties. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Spectroscopic Overview
The structure of this compound dictates the expected spectroscopic features. The pyridine ring provides a rigid framework, while the substituents introduce specific electronic effects that are key to interpreting the spectra.
Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three signals in the aromatic region and one singlet in the aliphatic region.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~7.2 - 7.4 | d | ~8.5 | 1H |
| H-4 | ~8.3 - 8.5 | dd | ~8.5, 2.5 | 1H |
| H-6 | ~9.1 - 9.3 | d | ~2.5 | 1H |
| -SCH₃ | ~2.6 - 2.8 | s | - | 3H |
Interpretation and Rationale:
-
-SCH₃ (Methyl Protons): The methyl protons attached to the sulfur atom are expected to appear as a sharp singlet in the upfield region (~2.6 - 2.8 ppm). The deshielding effect of the adjacent sulfur atom and the aromatic ring shifts this signal downfield compared to a typical methyl group on an alkane.
-
Aromatic Protons (H-3, H-4, H-6):
-
H-6: This proton is ortho to the nitrogen atom and meta to the strongly electron-withdrawing nitro group. This combination of effects leads to significant deshielding, placing its signal at the most downfield position (~9.1 - 9.3 ppm). It is expected to appear as a doublet due to coupling with H-4.
-
H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. The strong deshielding effect of the adjacent nitro group places its signal at a downfield position (~8.3 - 8.5 ppm).
-
H-3: This proton is ortho to the electron-donating methylthio group, which would typically cause some shielding. However, its position on the electron-deficient pyridine ring and its proximity to the nitro group result in a downfield shift, though less pronounced than H-4 and H-6 (~7.2 - 7.4 ppm). It will appear as a doublet due to coupling with H-4.
-
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~165 - 170 |
| C-3 | ~120 - 125 |
| C-4 | ~135 - 140 |
| C-5 | ~145 - 150 |
| C-6 | ~150 - 155 |
| -SCH₃ | ~15 - 20 |
Interpretation and Rationale:
-
-SCH₃ (Methyl Carbon): This carbon will appear at the most upfield position (~15 - 20 ppm), typical for a methyl group attached to a heteroatom.
-
Aromatic Carbons (C-2 to C-6):
-
C-2: This carbon is directly attached to the nitrogen and sulfur atoms, leading to a significant downfield shift (~165 - 170 ppm).
-
C-5: The carbon bearing the nitro group will be strongly deshielded and is expected to appear significantly downfield (~145 - 150 ppm).
-
C-6: Being alpha to the ring nitrogen and influenced by the nitro group, this carbon will also be significantly deshielded (~150 - 155 ppm).
-
C-4: This carbon is deshielded by the adjacent nitro group, resulting in a downfield shift (~135 - 140 ppm).
-
C-3: This carbon is expected to be the most shielded of the aromatic carbons due to the influence of the adjacent electron-donating methylthio group, appearing around ~120 - 125 ppm.
-
Experimental Protocol for NMR Data Acquisition
Figure 2: A generalized workflow for acquiring NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled single-pulse experiment.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch (-SCH₃) | 2950 - 2850 | Weak-Medium |
| Aromatic C=C and C=N stretch | 1600 - 1450 | Medium-Strong |
| Asymmetric NO₂ stretch | 1550 - 1500 | Strong |
| Symmetric NO₂ stretch | 1350 - 1300 | Strong |
| C-N stretch | 1200 - 1000 | Medium |
| C-S stretch | 800 - 600 | Weak-Medium |
Interpretation and Rationale:
-
NO₂ Group: The most characteristic and intense bands in the IR spectrum will be due to the nitro group. The asymmetric and symmetric stretching vibrations are expected to appear as strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
-
Aromatic Ring: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹.
-
Methylthio Group: The aliphatic C-H stretching of the methyl group will appear in the 2950-2850 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the fingerprint region (800-600 cm⁻¹).
Experimental Protocol for IR Data Acquisition (ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
Perform a background subtraction.
-
If necessary, apply an ATR correction.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data
| m/z | Predicted Identity |
| 170 | [M]⁺ (Molecular Ion) |
| 155 | [M - CH₃]⁺ |
| 124 | [M - NO₂]⁺ |
| 96 | [M - NO₂ - CO]⁺ |
| 78 | [C₅H₄N]⁺ |
Interpretation and Rationale:
-
Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 170, corresponding to the molecular weight of this compound (C₆H₆N₂O₂S).
-
Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of the nitro group or the methyl group.
-
Loss of a Methyl Radical: Cleavage of the S-CH₃ bond can lead to a fragment at m/z 155 ([M - CH₃]⁺).
-
Loss of a Nitro Group: The C-NO₂ bond is also susceptible to cleavage, resulting in a fragment at m/z 124 ([M - NO₂]⁺).
-
Further Fragmentation: The fragment at m/z 124 could further lose carbon monoxide (CO) to give a peak at m/z 96. Fragmentation could also lead to the formation of the pyridyl cation at m/z 78.
-
Figure 3: Predicted fragmentation pathway for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
Utilize electron impact (EI) ionization at a standard energy of 70 eV.
-
-
Mass Analysis:
-
Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and expected fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, along with standardized experimental protocols, serves as a valuable resource for researchers working with this compound. The provided interpretations, grounded in fundamental spectroscopic principles and comparison with analogous structures, offer a robust framework for the identification and characterization of this compound in a research and development setting.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
NIST Chemistry WebBook. 2-Amino-5-nitropyridine.[Link]
A Technical Guide to the Solubility of 2-(Methylthio)-5-nitropyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Methylthio)-5-nitropyridine. In the absence of extensive published quantitative data, this document establishes a theoretical framework for predicting solubility based on the compound's physicochemical properties and the principles of solvent-solute interactions. Critically, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility via the isothermal equilibrium method. This guide is designed to be an essential resource for scientists engaged in synthesis, purification, formulation, and quality control processes involving this compound, empowering them to generate reliable data and make informed decisions in their research and development workflows.
Introduction and Physicochemical Profile
This compound is a substituted pyridine derivative of interest in various chemical synthesis and drug discovery applications. Understanding its solubility is a cornerstone for its practical use, directly impacting process efficiency, reaction kinetics, purification strategies like recrystallization, and the development of viable formulations. The selection of an appropriate solvent is paramount for controlling these processes and achieving desired outcomes.
Molecular Structure and Properties
To understand the solubility behavior of this compound, we must first examine its molecular structure and resulting physicochemical properties.
-
Molecular Formula: C₆H₆N₂O₂S
-
Molecular Weight: 170.19 g/mol
-
Structure: The molecule consists of a pyridine ring, which is aromatic and moderately polar. It is substituted with two key functional groups:
-
A nitro group (-NO₂) at the 5-position: This is a strong electron-withdrawing group that significantly increases the molecule's polarity and provides hydrogen bond acceptor sites. The presence of a nitro group generally favors solubility in more polar solvents.[1][2]
-
A methylthio group (-SCH₃) at the 2-position: This group is less polar than the nitro group but contributes to the overall molecular size and introduces a sulfur atom, which can influence specific solvent-solute interactions.
-
-
Computed Properties: Publicly available computed data suggests the following characteristics:
-
XLogP3-AA: ~1.8 (This positive value suggests a degree of lipophilicity, but it is modest, indicating that the molecule has both polar and non-polar character).
-
Hydrogen Bond Donor Count: 0
-
Hydrogen Bond Acceptor Count: 4 (The nitrogen atoms of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors).[3]
-
The key takeaway from this profile is that this compound is a polar molecule, but not exclusively so. Its solubility will be a nuanced balance between its polar nitro and pyridine functionalities and its less polar methylthio and aromatic components.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the guiding concept for predicting solubility.[2][4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. Given the structure of this compound, we can anticipate its behavior across a spectrum of common organic solvents.
Solvent Polarity and Interaction Types
Solvents can be categorized based on their polarity, which is often quantified by their dielectric constant (ε). Solvents with a high dielectric constant are considered polar.[5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While this compound has no hydrogen bond donors, its multiple acceptor sites can interact favorably with the donor sites on these solvents. Good solubility is anticipated.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents are polar but lack hydrogen bond donating capabilities. Their polarity arises from large dipole moments. They are excellent at dissolving polar molecules like our target compound through dipole-dipole interactions. High solubility is expected in solvents like DMSO and DMF.[6]
-
Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents lack significant polarity and interact primarily through weak van der Waals forces. Due to the strong polar nature of the nitro group, the solubility of this compound is expected to be very low in these solvents.
The following table provides a reference for the properties of common solvents, ordered from high to low polarity, which can be used to guide solvent selection.
Table 1: Properties of Common Organic Solvents [5][7][8]
| Solvent | Dielectric Constant (ε) at 20°C | Type | Predicted Solubility for this compound |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic | Very High |
| Acetonitrile | 36.6 | Polar Aprotic | High |
| Methanol | 33.0 | Polar Protic | High |
| Ethanol | 25.3 | Polar Protic | Moderate to High |
| Acetone | 21.0 | Polar Aprotic | Moderate to High |
| 2-Propanol (IPA) | 20.2 | Polar Protic | Moderate |
| Dichloromethane (DCM) | 8.9 | Polar Aprotic | Moderate |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Moderate to Low |
| Ethyl Acetate | 6.0 | Polar Aprotic | Low |
| Chloroform | 4.8 | Polar Aprotic | Low |
| Toluene | 2.4 | Non-Polar | Very Low |
| Hexane | 1.9 | Non-Polar | Very Low / Insoluble |
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a lack of systematically published quantitative solubility data for this compound. For applications requiring precise concentrations, such as in formulation or process modeling, experimental determination is essential.[9] The following table is provided as a template for researchers to populate with their own experimentally determined values at a specified temperature (e.g., 25 °C).
Table 2: Experimentally Determined Solubility of this compound at [Specify Temp]
| Solvent | Dielectric Constant (ε) | Measured Solubility ( g/100 mL) | Measured Solubility (mol/L) |
| e.g., DMSO | 47.2 | [Enter Experimental Data] | [Enter Experimental Data] |
| e.g., Methanol | 33.0 | [Enter Experimental Data] | [Enter Experimental Data] |
| e.g., Acetone | 21.0 | [Enter Experimental Data] | [Enter Experimental Data] |
| e.g., Dichloromethane | 8.9 | [Enter Experimental Data] | [Enter Experimental Data] |
| e.g., Toluene | 2.4 | [Enter Experimental Data] | [Enter Experimental Data] |
| e.g., Hexane | 1.9 | [Enter Experimental Data] | [Enter Experimental Data] |
Experimental Protocol: Isothermal Equilibrium Solubility Determination
The following protocol describes the "shake-flask" method, a robust and widely accepted technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[10][11] This method ensures that the solution has reached its maximum saturation point under controlled conditions, providing a true measure of solubility.
Rationale and Self-Validation
This protocol is designed to be self-validating. By adding an excess of the solid solute, we ensure that the equilibrium established is between the saturated solution and the undissolved solid. The extended equilibration time (24 hours) allows even slowly dissolving compounds to reach saturation.[10] The final filtration step is critical to separate the saturated supernatant from any remaining solid particles, which would otherwise lead to an overestimation of solubility. The use of a validated analytical method with a proper calibration curve ensures the accuracy of the final concentration measurement.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or thermomixer capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).[11][12]
-
Syringes (glass or solvent-compatible plastic)
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes for dilutions
-
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess after dissolution is required (e.g., ~20-50 mg). Record the exact mass.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial (e.g., 2.0 mL).
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the slurries to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.[10]
-
Phase Separation (Sedimentation): After 24 hours, remove the vials from the shaker and let them stand undisturbed at the same constant temperature for 1-2 hours to allow the excess solid to settle. This step minimizes clogging of the filter in the next step.
-
Sample Collection and Filtration: Carefully draw the supernatant into a syringe. Attach a syringe filter (e.g., 0.45 µm PTFE) to the syringe. Discard the first 0.2-0.3 mL of filtrate to saturate the filter material and avoid adsorption effects. Collect the subsequent clear, particle-free filtrate into a clean vial.
-
Dilution: Accurately dilute a known volume of the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of this compound.[9][13]
Data Analysis
-
From the analytical instrument, obtain the concentration of the diluted sample (C_diluted).
-
Calculate the concentration of the original, undiluted saturated solution (C_saturated) using the dilution factor:
-
C_saturated = C_diluted × (Volume_final / Volume_initial)
-
-
Express the final solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).
Visualizations
Experimental Workflow Diagram
The diagram below outlines the logical steps of the isothermal equilibrium method for robust solubility determination.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Conceptual Solubility Diagram
This diagram illustrates the predicted relationship between solvent polarity and the solubility of a polar molecule like this compound.
Caption: Predicted solubility trend based on solvent polarity.
Conclusion
While readily available quantitative data for the solubility of this compound is scarce, a strong predictive framework can be established based on its molecular structure and the principles of solvent-solute interactions. The compound's polar nature, driven by the nitro group, suggests high solubility in polar aprotic and protic solvents, and poor solubility in non-polar hydrocarbon solvents. For all applications demanding precise concentration data, the isothermal equilibrium method detailed in this guide provides a robust and reliable pathway to generating high-quality, actionable results. This empowers researchers to optimize their synthetic and formulation processes with confidence.
References
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PubChem. (n.d.). 2-(Methylthio)-5-nitropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 5-Nitropyridine-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]
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Environmental Science: Atmospheres. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Royal Society of Chemistry. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Journal of Chemical & Engineering Data. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Retrieved from [Link]
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ResearchGate. (2021). Influence of solvents on solubility, processability, thermostability, and mechanical properties of nitrocellulose gun propellants. Retrieved from [Link]
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protocols.io. (2021). In-vitro Thermodynamic Solubility. Retrieved from [Link]
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University of Basrah. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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ResearchGate. (2012). Experimental set-up for phase equilibrium solubility determination by isothermal method. Retrieved from [Link]
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University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
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NCBI Bookshelf. (2023). Biochemistry, Dissolution and Solubility. StatPearls Publishing. Retrieved from [Link]
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The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link]
-
PubMed. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
ResearchGate. (2010). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. Retrieved from [Link]
-
YouTube. (2023). How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-5-methyl-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
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An In-Depth Technical Guide to 2-(Methylthio)-5-nitropyridine for Researchers and Drug Development Professionals
Introduction: The Strategic Value of 2-(Methylthio)-5-nitropyridine in Synthesis
This compound, with CAS Number 22961-56-8, is a highly functionalized heterocyclic compound that has emerged as a critical building block in the fields of medicinal chemistry and agrochemical synthesis. Its strategic value lies in the orthogonal reactivity of its substituents on the pyridine core. The electron-withdrawing nitro group at the 5-position significantly influences the electronic properties of the ring, while the methylthio group at the 2-position serves as a versatile handle for a variety of chemical transformations. This guide provides an in-depth overview of its commercial availability, synthesis, characterization, and key applications, with a focus on empowering researchers and drug development professionals to effectively utilize this important synthetic intermediate.
Commercial Availability: Sourcing High-Purity this compound
A reliable supply of high-purity starting materials is paramount for reproducible and successful synthetic campaigns. This compound is available from a range of commercial suppliers, catering to both research and development and bulk manufacturing needs. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times. Below is a comparative table of some notable suppliers.
| Supplier | Product Name | Purity | Available Quantities |
| Sigma-Aldrich | This compound | ≥97% | 1g, 5g |
| Thermo Fisher Scientific (Alfa Aesar) | This compound | 97% | 1g, 5g |
| TCI America | This compound | >98% (GC) | 1g, 5g, 25g |
| Combi-Blocks | This compound | >97.0% (HPLC) | 1g, 5g, 10g |
| Santa Cruz Biotechnology | This compound | - | Inquire |
| BLD Pharm | This compound | 98% | 1g, 5g, 25g |
Note: Availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis and Purification: A Detailed Experimental Protocol
The synthesis of this compound is typically achieved through the S-methylation of the corresponding thiol precursor, 2-mercapto-5-nitropyridine. The following protocol provides a detailed, step-by-step methodology for its preparation and purification.
Reaction Scheme
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
-
Dissolution of the Thiol Precursor: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercapto-5-nitropyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Base Addition: To the solution, add a slight excess of a base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq), to deprotonate the thiol and form the more nucleophilic thiolate.
-
Addition of the Methylating Agent: Cool the reaction mixture in an ice bath and slowly add a methylating agent, such as dimethyl sulfate (1.1 eq) or methyl iodide (1.1 eq), dropwise. Caution: Dimethyl sulfate and methyl iodide are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Workup: Once the reaction is complete, quench the reaction by adding water. The product will often precipitate out of the aqueous solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any inorganic salts.
-
Purification by Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. A typical yield for this reaction is in the range of 85-95%.
Analytical Characterization: Ensuring Purity and Structural Integrity
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the thioether. The aromatic protons will appear as distinct doublets and a doublet of doublets, with coupling constants indicative of their positions on the pyridine ring. The methyl protons will appear as a singlet, typically in the range of 2.5-2.7 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule. The carbon atom attached to the sulfur will be in the range of 10-15 ppm, while the aromatic carbons will appear in the downfield region (110-160 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₆H₆N₂O₂S), the expected molecular weight is approximately 170.19 g/mol . Electrospray ionization (ESI) in positive mode will typically show the protonated molecule [M+H]⁺ at m/z 171.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of a modifier like formic acid or trifluoroacetic acid) is commonly used. The purity is determined by integrating the peak area of the main component relative to any impurities. A purity of ≥98% is generally expected for a well-purified sample.
Applications in Drug Discovery and Development: A Versatile Synthetic Intermediate
The unique structural features of this compound make it a valuable precursor in the synthesis of a wide range of biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the methylthio group can be displaced by various nucleophiles via nucleophilic aromatic substitution (SNAr) or oxidized to a sulfoxide or sulfone to modulate the electronic properties of the molecule.
Role in the Synthesis of Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies. The 2-amino-5-nitropyridine core, readily accessible from this compound, serves as a key pharmacophore that can interact with the hinge region of the kinase active site. The nitro group can be reduced to an amine, providing a point for further elaboration of the molecule to enhance potency and selectivity.
Caption: Synthetic utility of this compound in drug discovery.
Precursor for Agrochemicals
The nitropyridine moiety is also found in a number of agrochemicals, including herbicides and insecticides. The reactivity of this compound allows for the introduction of various functional groups to optimize the biological activity and physicochemical properties of the final product for agricultural applications.
Safety and Handling
As with any chemical reagent, it is important to handle this compound with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its predictable reactivity and commercial availability make it an attractive starting material for a wide range of applications. This guide has provided a comprehensive overview of its key technical aspects to assist researchers and drug development professionals in harnessing the full potential of this important synthetic intermediate.
References
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Thermo Fisher Scientific. (n.d.). This compound. Retrieved from [Link]
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon Press.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- A review on the synthesis of nitropyridines and their applications in medicinal chemistry. Molecules, 2020, 25(10), 2377.
molecular weight of 2-(Methylthio)-5-nitropyridine
An In-depth Technical Guide to 2-(Methylthio)-5-nitropyridine for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the use of this compound. It moves beyond basic data to provide actionable insights into its synthesis, reactivity, and application, grounded in established scientific principles and experimental validation.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 20885-21-6) is a highly functionalized heteroaromatic building block essential in modern organic synthesis.[1] Its utility is derived from a unique electronic architecture: an electron-deficient pyridine core activated by a potent electron-withdrawing nitro group at the 5-position, and a versatile methylthio group at the 2-position.[1] This specific arrangement dictates its reactivity and makes it a valuable precursor for complex molecular design, particularly in the pharmaceutical and agrochemical sectors.[1]
The fundamental properties of this compound are summarized below, providing the foundational data required for experimental design, reaction modeling, and safety assessments.
| Property | Value | Source |
| CAS Number | 20885-21-6 | [2] |
| Molecular Formula | C₆H₆N₂O₂S | [2][3][4] |
| Molecular Weight | 170.19 g/mol | [1][2][3][4] |
| IUPAC Name | 2-methylsulfanyl-5-nitropyridine | [1] |
| Canonical SMILES | CSC1=NC=C(C=C1)[O-] | [2][3] |
| Density | 1.35 g/cm³ | [3] |
| Boiling Point | 309.9 °C at 760 mmHg | [3] |
| Flash Point | 141.2 °C | [3] |
| Topological Polar Surface Area (TPSA) | 56.03 Ų | [2] |
| logP | 1.71 - 2.23 | [2][3] |
| Hydrogen Bond Acceptors | 4 | [2][3] |
| Hydrogen Bond Donors | 0 | [2][3] |
| Storage Conditions | Sealed in dry, 2-8°C | [2][3] |
Synthetic Pathways: A Strategic Overview
The synthesis of this compound can be approached via two primary, high-yield routes. The choice of pathway often depends on the availability and cost of the starting materials. Both methods are robust and scalable for laboratory and potential pilot-plant production.
Caption: Primary synthetic routes to this compound.
Pathway A: S-Methylation of 2-Mercapto-5-nitropyridine This is a classical and straightforward approach involving the deprotonation of the thiol group on 2-mercapto-5-nitropyridine with a base, such as sodium hydroxide, to form a highly nucleophilic thiolate.[5] This intermediate readily reacts with an electrophilic methyl source like dimethylsulfate to yield the final product.[5] The causality here is the high nucleophilicity of the sulfur anion attacking the electrophilic methyl group in an Sₙ2 reaction.
Pathway B: Nucleophilic Aromatic Substitution (SₙAr) on 2-Chloro-5-nitropyridine This route leverages the principles of SₙAr chemistry. The chlorine atom at the 2-position of the pyridine ring is an excellent leaving group, and its departure is significantly activated by the strong electron-withdrawing effect of the nitro group at the 5-position.[1][6] Introducing a sulfur nucleophile, such as sodium thiomethoxide or methanethiol with a non-nucleophilic base like triethylamine, results in the efficient displacement of the chloride to form the desired product with reported yields up to 97%.[3]
Core Reactivity and Mechanistic Insights
The synthetic value of this compound is rooted in its predictable and versatile reactivity at three key positions: the C2-carbon, the nitro group, and the sulfur atom. Understanding these reaction vectors is critical for its strategic deployment in multi-step synthesis.
Caption: Core reactivity pathways of this compound.
-
Nucleophilic Aromatic Substitution (SₙAr) at C2: The methylthio group (-SMe) is an effective leaving group, particularly because its displacement is facilitated by the powerful electron-withdrawing nitro group, which stabilizes the negatively charged Meisenheimer complex intermediate.[1] This allows for the facile introduction of a wide range of nucleophiles, especially amines, to forge key C-N bonds common in pharmaceutical scaffolds.[1][7]
-
Reduction of the Nitro Group at C5: The nitro group can be selectively and cleanly reduced to a primary amine (-NH₂) using standard reagents like iron in ammonium chloride or catalytic hydrogenation (H₂/Pd-C).[1][7] This transformation is fundamental in drug development, as it unmasks a versatile functional group that can be used for subsequent acylation, alkylation, or coupling reactions to build molecular complexity.[7][8]
-
Oxidation of the Sulfur Atom: The sulfur of the methylthio group can be oxidized to form the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃).[1] This modification is not merely a change in oxidation state; it profoundly alters the electronic properties of the molecule. The resulting sulfone is an exceptionally potent electron-withdrawing group, further activating the pyridine ring for subsequent nucleophilic attack and making it an even better leaving group than the original methylthio moiety.
Application in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis
A primary application of this compound is as a key intermediate in the synthesis of substituted aminopyridines, which are prevalent structural motifs in many pharmacologically active compounds, including kinase inhibitors.[7][9] The Janus kinase (JAK) inhibitor family, for example, often relies on a diaminopyridine core that can be efficiently constructed using this building block.[7]
The typical synthetic workflow is a self-validating system where each step logically enables the next, showcasing the molecule's strategic value.
Caption: Synthetic workflow for a diaminopyridine kinase inhibitor precursor.
This two-step sequence is highly efficient. The SₙAr reaction first installs a key pharmacophoric element by displacing the methylthio group.[7] Subsequently, the reduction of the nitro group provides the second amino functionality, which is often crucial for binding to the target protein's active site.[7]
Validated Experimental Protocols
The following protocols are provided as a reliable starting point for laboratory synthesis. As with any chemical procedure, all work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 5.1: Synthesis of this compound from 2-Mercapto-5-nitropyridine[5]
-
Materials:
-
2-Mercapto-5-nitropyridine (4.68 g, 0.03 mol)
-
Sodium hydroxide (1.32 g, 0.033 mol)
-
Deionized water (60 mL)
-
Dimethylsulfate (4.17 g, 0.033 mol)
-
Ethanol
-
-
Procedure:
-
Prepare a sodium hydroxide solution by dissolving 1.32 g of NaOH in 60 mL of water in an appropriately sized flask.
-
Add 4.68 g of 2-mercapto-5-nitro-pyridine to the NaOH solution. Gently heat and stir the mixture until all solids are dissolved.
-
Carefully add 4.17 g of dimethylsulfate to the solution. Caution: Dimethylsulfate is toxic and a suspected carcinogen. Handle with extreme care.
-
Stopper the flask and shake the mixture vigorously. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the still-moist product from ethanol to yield pure this compound.
-
Protocol 5.2: General Procedure for SₙAr with an Amine Nucleophile
-
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, or NMP)
-
Optional: Non-nucleophilic base (e.g., DIPEA, if amine salt is used)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
-
Add the desired amine (1.1 - 1.5 eq) to the solution.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into water to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-(substituted-amino)-5-nitropyridine.
-
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound may vary by supplier, its GHS classification indicates it requires careful handling.
Based on its structure (a nitroaromatic compound) and the SDS of related nitropyridines, the following hazards should be assumed:
Recommended Handling Procedures:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][11]
References
-
Synthesis of 2-Methylthio-5-nitro-pyridine . PrepChem.com. [Link]
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This compound . LookChem. [Link]
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Specifications of this compound . Capot Chemical. [Link]
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The Role of Nitropyridines in Pharmaceutical Development . Medium. [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules . MDPI. [Link]
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The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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SAFETY DATA SHEET . Fisher Scientific. [Link]
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Methodological & Application
The Versatile Synthon: A Guide to the Use of 2-(Methylthio)-5-nitropyridine in Organic Synthesis
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, 2-(Methylthio)-5-nitropyridine has emerged as a versatile and valuable synthon. Its utility stems from a unique combination of reactive sites within its structure: a pyridine ring activated by a strongly electron-withdrawing nitro group, and a methylthio group at the 2-position that can serve as an excellent leaving group in nucleophilic aromatic substitution reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The pyridine moiety is a privileged scaffold found in numerous approved pharmaceuticals, imparting favorable pharmacokinetic and pharmacodynamic properties.[1] The strategic placement of a nitro group significantly influences the electronic nature of the pyridine ring, rendering the positions ortho and para to it susceptible to nucleophilic attack. This electronic activation is the cornerstone of the synthetic utility of this compound. Furthermore, the methylthio group offers a handle for diverse transformations, including displacement by a variety of nucleophiles and oxidation to sulfoxides and sulfones, which can further modulate the compound's reactivity and biological activity.
This document will delve into the key synthetic transformations enabled by this compound, providing both the "how" and the "why" behind the experimental procedures.
Core Applications and Synthetic Protocols
The primary applications of this compound revolve around three main transformations:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the methylthio group.
-
Reduction of the Nitro Group: Formation of 2-(methylthio)-5-aminopyridine.
-
Oxidation of the Thioether: Synthesis of 2-(methylsulfinyl)- and 2-(methylsulfonyl)-5-nitropyridine.
Nucleophilic Aromatic Substitution: A Gateway to Diverse Pyridine Derivatives
The electron-withdrawing nitro group at the 5-position makes the 2-position of the pyridine ring highly electrophilic. This facilitates the displacement of the methylthio group by a wide range of nucleophiles, most notably amines. This reaction is a powerful tool for the synthesis of substituted 2-aminopyridines, which are key intermediates in the development of pharmaceuticals and agrochemicals.[2]
Mechanism of SNAr:
The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group. In the subsequent step, the methanethiolate leaving group is expelled, and the aromaticity of the pyridine ring is restored.
Figure 1: General mechanism for the nucleophilic aromatic substitution on this compound.
Protocol 1: Synthesis of N-Aryl/Alkyl-5-nitropyridin-2-amines
This protocol describes a general procedure for the reaction of this compound with primary or secondary amines. The choice of solvent and temperature can be crucial for achieving optimal yields and minimizing side reactions.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO))
-
Base (optional, e.g., Triethylamine, Potassium carbonate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add the desired solvent (e.g., ethanol, 10 mL per mmol of substrate).
-
Add the amine (1.1 - 1.5 eq). For less reactive amines, a higher excess may be required.
-
If the amine salt is used or if the amine is not basic enough, an auxiliary base like triethylamine (1.5 eq) or potassium carbonate (2.0 eq) can be added.
-
Heat the reaction mixture to reflux (or a suitable temperature, typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, it can be collected by filtration, washed with cold solvent, and dried.
-
If the product is soluble, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Causality and Experimental Choices:
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation of the Meisenheimer complex without strongly solvating the anionic nucleophile.
-
Temperature: Higher temperatures are often required to overcome the activation energy of the reaction, especially with less nucleophilic amines.
-
Base: The addition of a base is sometimes necessary to deprotonate the amine, increasing its nucleophilicity, or to neutralize any acidic byproducts.
Data Presentation:
| Nucleophile | Product | Typical Yield (%) |
| Aniline | 2-Anilino-5-nitropyridine | 85-95% |
| Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | 90-98% |
| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | 90-97% |
Reduction of the Nitro Group: Accessing 5-Aminopyridine Scaffolds
The nitro group of this compound can be readily reduced to an amine, opening up a vast chemical space for further functionalization. The resulting 2-(methylthio)-5-aminopyridine is a valuable intermediate for the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] A variety of reducing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups.[3]
Figure 2: Workflow for the reduction of this compound and subsequent functionalization.
Protocol 2: Reduction of this compound using Tin(II) Chloride
This protocol utilizes tin(II) chloride dihydrate, a mild and chemoselective reducing agent that is tolerant of many functional groups.[4]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate (15-20 mL per mmol of substrate).
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise to the stirred solution. The reaction is often exothermic.
-
Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Causality and Experimental Choices:
-
Reducing Agent: Tin(II) chloride is a good choice for this transformation as it is effective and generally does not reduce other sensitive functional groups. Catalytic hydrogenation with H₂/Pd-C is also a common method, but care must be taken as it can sometimes lead to the hydrogenolysis of the C-S bond.[3] Iron powder in acidic media is another cost-effective alternative.[3]
-
Work-up: The basic work-up is crucial to remove the tin salts, which would otherwise complicate the purification of the desired amine.
Oxidation of the Thioether: Fine-Tuning Electronic Properties
The methylthio group can be oxidized to the corresponding sulfoxide and sulfone. These transformations significantly alter the electronic properties of the pyridine ring, making the sulfoxide and sulfone groups even better leaving groups in SNAr reactions. Furthermore, sulfoxides and sulfones are themselves important functional groups in many biologically active molecules.
Protocol 3: Oxidation to 2-(Methylsulfinyl)-5-nitropyridine (Sulfoxide)
Controlled oxidation to the sulfoxide can be achieved using one equivalent of a mild oxidizing agent like hydrogen peroxide in acetic acid.
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) in acetic acid (10 mL per mmol of substrate) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Pour the reaction mixture into ice water and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4: Oxidation to 2-(Methylsulfonyl)-5-nitropyridine (Sulfone)
Oxidation to the sulfone requires a stronger oxidizing agent or a larger excess of a milder one. meta-Chloroperoxybenzoic acid (m-CPBA) is a reliable reagent for this transformation.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (15 mL per mmol of substrate) in a round-bottom flask and cool in an ice bath.
-
Add m-CPBA (2.2 - 2.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated solution of sodium bicarbonate to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude sulfone can be purified by recrystallization or column chromatography.
Causality and Experimental Choices:
-
Oxidizing Agent and Stoichiometry: The extent of oxidation (to sulfoxide or sulfone) is controlled by the choice and stoichiometry of the oxidizing agent. Milder conditions and a near-stoichiometric amount of oxidant favor the formation of the sulfoxide, while more forcing conditions and an excess of the oxidant lead to the sulfone.[5][6]
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound is a highly valuable and versatile building block in organic synthesis. Its predictable reactivity, stemming from the interplay between the activating nitro group and the displaceable methylthio group, allows for the straightforward synthesis of a wide array of functionalized pyridine derivatives. The ability to further transform both the nitro and methylthio functionalities adds another layer of synthetic utility. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this powerful synthon in their synthetic campaigns.
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Bastrakov, M., & Starosotnikov, A. (2022). Recent progress in the synthesis of Drugs and bioactive molecules incorporating nitro(het)arene core. Pharmaceuticals, 15(7), 705. [Link]
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Tohda, Y., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 639. [Link]
-
PrepChem. (n.d.). Synthesis of 2-Methylthio-5-nitro-pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. Retrieved from [Link]
-
Gulevskaya, A. V., et al. (2011). Oxidative arylamination of 1,3-dinitrobenzene and 3-nitropyridine under anaerobic conditions: the dual role of the nitroarenes. Arkivoc, 2011(7), 238-251. [Link]
-
Spinelli, D., et al. (1979). Catalysis in aromatic nucleophilic substitution. Part 5. Reactions of piperidine with methyl 2-methoxy-3-nitrothiophen-5-carboxylate and 5-acetyl-2-methoxy-3-nitrothiophen. Journal of the Chemical Society, Perkin Transactions 2, 396-399. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(5), 493-498. [Link]
-
Brotzel, F. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. (Doctoral dissertation, Ludwig-Maximilians-Universität München). [Link]
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P
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Skarżyński, M., & Brzezińska-Rodak, M. (2021). Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. Catalysts, 11(11), 1383. [Link]
-
Bakke, J. M., & Ranes, E. (1998). Nitropyridines, Their Synthesis and Reactions. Acta Chemica Scandinavica, 52, 131-140. [Link]
-
Clark, C. I., et al. (2001). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 6(12), 991-1002. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
Jayaprakash, P., et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(5), 2269-2274. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective oxidation of sulfides to sulfoxides. Retrieved from [Link]
-
Toşa, M., et al. (1998). Selective oxidaton methods for preparation of N-alkylphenothiazine sulfoxides and sulfones. Heterocyclic Communications, 4(3), 277-282. [Link]
Sources
Application Notes and Protocols: The Versatile Reactivity of 2-(Methylthio)-5-nitropyridine with Nucleophiles
Introduction: A Gateway to Functionalized Pyridines
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design. Among the vast array of functionalized pyridines, 2-(Methylthio)-5-nitropyridine stands out as a particularly valuable and versatile building block. Its utility stems from a finely tuned electronic architecture: an electron-deficient pyridine core, powerfully activated by a strong electron-withdrawing nitro group at the 5-position, and equipped with a proficient leaving group, the methylthio (-SMe) moiety, at the 2-position.
This unique combination renders the 2-position of the pyridine ring highly susceptible to attack by a wide range of nucleophiles. The reaction proceeds via a well-established mechanism known as Nucleophilic Aromatic Substitution (SNAr), providing a reliable and high-yielding pathway to a diverse portfolio of 2-substituted-5-nitropyridine derivatives.[1] These products are not merely synthetic curiosities; they are pivotal intermediates in the construction of complex, biologically active molecules.[2]
This guide provides an in-depth exploration of the reactivity of this compound. We will dissect the underlying reaction mechanism, present detailed protocols for its reaction with various classes of nucleophiles, and offer insights into the causality behind experimental choices, empowering researchers to leverage this reagent to its full potential.
The SNAr Mechanism: An Electronically-Driven Pathway
The reaction of this compound with nucleophiles is a classic example of the addition-elimination mechanism of Nucleophilic Aromatic Substitution.[3][4] Unlike SN2 reactions, which are unfeasible at an sp²-hybridized carbon center, the SNAr pathway provides a lower-energy route to substitution.
The process can be broken down into two key steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 2-position (the ipso-carbon), which bears the methylthio leaving group.[5] This initial attack is typically the rate-determining step of the reaction. The attack is energetically favored due to the strong inductive and resonance electron-withdrawing effects of the para-nitro group and the pyridine ring nitrogen. This step breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[4][5]
-
Rearomatization and Expulsion of the Leaving Group: The stability of the Meisenheimer complex is crucial. The negative charge is effectively delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group.[4][5] This delocalization significantly lowers the activation energy for its formation. To restore the energetically favorable aromatic system, the complex collapses, expelling the most stable leaving group. In this case, the methanethiolate anion (⁻SMe) is an excellent leaving group, and its departure is facile, yielding the final 2-substituted-5-nitropyridine product.
The entire process is a testament to the principles of electronic activation in aromatic systems. The nitro group is not merely a spectator; it is an active participant, stabilizing the key intermediate that unlocks the substitution pathway.
Figure 1: The Addition-Elimination (SNAr) mechanism.
A Spectrum of Reactivity: Reactions with Diverse Nucleophiles
The true synthetic power of this compound is demonstrated by its reactivity with a broad array of nucleophiles. This section details the reactions with common nucleophile classes and provides representative protocols.
Reactions with N-Nucleophiles (Amines)
The reaction with primary and secondary amines is one of the most common and synthetically useful transformations of this compound. It provides direct access to 2-amino-5-nitropyridine derivatives, which are prevalent motifs in medicinal chemistry.
General Reaction:
-
Substrate: this compound
-
Nucleophile: Primary or secondary amine (e.g., piperidine, morpholine, aniline)
-
Product: 2-(Amino)-5-nitropyridine
-
Byproduct: Methanethiol (CH₃SH)
The reaction typically proceeds smoothly, often at elevated temperatures, in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). The use of a slight excess of the amine can be beneficial, with one equivalent acting as the nucleophile and a second acting as a base to neutralize any protons, though often the reaction proceeds well without an additional base.
Protocol 1: Synthesis of 2-(Piperidin-1-yl)-5-nitropyridine
-
Rationale: This protocol exemplifies a typical SNAr reaction with a secondary amine. DMF is chosen as the solvent for its high boiling point and ability to dissolve both polar and nonpolar reactants. Heating is employed to overcome the activation energy of the rate-determining nucleophilic addition step.
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard work-up and purification glassware (separatory funnel, rotary evaporator, chromatography columns)
-
-
Procedure:
-
To a stirred solution of this compound (e.g., 1.70 g, 10.0 mmol) in anhydrous DMF (30 mL) in a 100 mL round-bottom flask, add piperidine (1.02 g, 12.0 mmol, 1.18 mL).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80-90 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water (150 mL) with stirring. A yellow precipitate will form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 30 mL).
-
Dry the solid under vacuum to afford the crude product.
-
Recrystallize the crude solid from ethanol or purify by flash column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield pure 2-(piperidin-1-yl)-5-nitropyridine as a yellow crystalline solid.
-
Reactions with O-Nucleophiles (Alkoxides)
Alkoxides, being strong nucleophiles, readily displace the methylthio group to form 2-alkoxy-5-nitropyridine ethers. These reactions are typically fast and high-yielding.
General Reaction:
-
Substrate: this compound
-
Nucleophile: Sodium or potassium alkoxide (e.g., NaOMe, NaOEt, KOtBu)
-
Product: 2-Alkoxy-5-nitropyridine
-
Byproduct: Sodium methanethiolate (NaSMe)
The reaction is usually performed in the corresponding alcohol as the solvent at room temperature or with gentle heating.
Protocol 2: Synthesis of 2-Methoxy-5-nitropyridine
-
Rationale: This protocol uses a pre-prepared solution of sodium methoxide in methanol. Methanol serves as both the solvent and the source of the nucleophile's parent alcohol, driving the equilibrium towards the product. The reaction is typically exothermic and proceeds rapidly at room temperature.
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium methoxide solution (e.g., 25 wt% in methanol, 1.1 eq)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask with magnetic stirrer
-
Standard work-up and purification equipment
-
-
Procedure:
-
Dissolve this compound (1.70 g, 10.0 mmol) in anhydrous methanol (40 mL) in a 100 mL round-bottom flask at room temperature.
-
To this stirred solution, add a solution of sodium methoxide in methanol (25 wt%, 2.38 mL, 11.0 mmol) dropwise over 5 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.
-
Once complete, carefully neutralize the reaction mixture with a few drops of acetic acid.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure 2-methoxy-5-nitropyridine.
-
Reactions with S-Nucleophiles (Thiolates)
Thiolates, generated by deprotonating thiols with a base, are excellent nucleophiles and can displace the methylthio group to form new thioethers.
General Reaction:
-
Substrate: this compound
-
Nucleophile: Thiol (R-SH) in the presence of a base (e.g., NaH, K₂CO₃)
-
Product: 2-(Alkylthio/Arylthio)-5-nitropyridine
-
Byproduct: Methanethiol (CH₃SH)
The reaction is typically carried out in a polar aprotic solvent like DMF or THF. The choice of base is important; a non-nucleophilic base like sodium hydride or potassium carbonate is preferred to avoid competing reactions.
Quantitative Data Summary
The SNAr reaction on this compound is generally efficient. The following table summarizes typical reaction parameters for various nucleophiles. Note that yields and reaction times are dependent on the specific nucleophile and reaction scale.
| Nucleophile Class | Example Nucleophile | Product | Typical Solvent | Temp (°C) | Approx. Time (h) | Typical Yield (%) |
| N-Nucleophile | Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | DMF | 80-90 | 2-4 | >90 |
| N-Nucleophile | Aniline | 2-(Phenylamino)-5-nitropyridine | DMSO | 100-120 | 6-12 | 75-85 |
| O-Nucleophile | Sodium Methoxide | 2-Methoxy-5-nitropyridine | Methanol | 25 | 1-2 | >95 |
| O-Nucleophile | Phenol + K₂CO₃ | 2-Phenoxy-5-nitropyridine | DMF | 100 | 4-6 | 80-90 |
| S-Nucleophile | Thiophenol + NaH | 2-(Phenylthio)-5-nitropyridine | THF | 25-50 | 2-3 | >90 |
Experimental Workflow Visualization
The general workflow for performing and isolating products from these SNAr reactions follows a consistent pattern, which can be visualized as follows:
Figure 2: General experimental workflow for SNAr reactions.
Conclusion and Outlook
This compound is a powerful and reliable electrophile for the synthesis of a wide range of 2-substituted pyridine derivatives. Its reactivity is governed by the robust and predictable SNAr mechanism, which is facilitated by the activating nitro group and the excellent leaving group ability of the methylthio moiety. The protocols and principles outlined in this guide demonstrate the straightforward nature of these transformations, making them accessible for applications ranging from discovery chemistry libraries to the multi-gram scale-up of key intermediates. For researchers and drug development professionals, mastering the reactivity of this substrate opens a direct and efficient route to novel chemical entities with significant potential in life sciences and materials research.
References
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Makosza, M., & Winiarski, J. (1987). Nucleophilic Substitution of Hydrogen in Nitroarenes. Accounts of Chemical Research, 20(8), 282–289. [Link]
-
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. [Link]
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Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A., & Hassan, G. M. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415–2422. [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]
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Knyazev, V. N. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 692. [Link]
-
Bakke, J. M. (2005). Nitropyridines, their synthesis and reactions. Journal of Heterocyclic Chemistry, 42(3), 463–474. [Link]
-
Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press. [Link]
-
Ostrowski, S., & Grudzień, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 289–293. [Link]
-
Boulebd, H., et al. (2018). Synthesis of new potential antimicrobial agents derived from (pyridin-2-yl)piperazine. Journal of Saudi Chemical Society, 22(5), 536-545. [Link]
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- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Intermediate: A Guide to the Synthetic Applications of 2-(Methylthio)-5-nitropyridine
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic use of versatile intermediates is paramount. 2-(Methylthio)-5-nitropyridine stands out as a pivotal heterocyclic building block, offering chemists a gateway to a diverse array of complex molecular architectures. Its value lies in the strategic placement of two key functional groups on the pyridine core: a highly reactive methylthio group at the 2-position and a strongly electron-withdrawing nitro group at the 5-position. This electronic arrangement orchestrates a predictable and powerful reactivity profile, making it an indispensable tool for the synthesis of novel bioactive molecules.[1]
This technical guide provides an in-depth exploration of the role of this compound as a synthetic intermediate. We will delve into its core reactivity, provide field-proven experimental protocols for its key transformations, and illustrate its application in the synthesis of medicinally relevant compounds, including kinase inhibitors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its safe and effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 20885-21-6 | [1] |
| Molecular Formula | C₆H₆N₂O₂S | [1] |
| Molecular Weight | 170.19 g/mol | [1] |
| Appearance | Yellow solid (typical) | General Observation |
| Purity | ≥98% (typical commercial grade) | General Observation |
| Storage | Sealed in a dry, cool (2-8°C), and well-ventilated area | General Observation |
Safety and Handling:
This compound, like many nitroaromatic compounds, requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.
-
Fire Safety: Keep away from heat, sparks, and open flames.
Core Reactivity: A Tale of Two Functional Groups
The synthetic utility of this compound is primarily dictated by the interplay of its two key functional moieties. The strong electron-withdrawing nature of the nitro group at the 5-position renders the pyridine ring electron-deficient. This electronic pull is crucial as it activates the C-2 position, making the methylthio group a competent leaving group for Nucleophilic Aromatic Substitution (SNAr) . Concurrently, the nitro group itself can be readily transformed, most commonly via reduction to an amino group, providing a handle for further functionalization.[1]
Caption: Dual reactivity pathways of this compound.
Application in Synthesis: Detailed Protocols
The following protocols are provided as a guide for researchers. It is recommended to perform small-scale trials to optimize conditions for specific substrates.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the title compound from 2-mercapto-5-nitropyridine, a common starting material.
Reaction Scheme:
Materials:
-
2-mercapto-5-nitropyridine
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate (Caution: Toxic and corrosive)
-
Water (deionized)
-
Ethanol
Procedure: [2]
-
In a suitable reaction vessel, dissolve 4.68 g (0.03 mol) of 2-mercapto-5-nitropyridine in a solution of 1.32 g (0.033 mol) of sodium hydroxide in 60 ml of water, with gentle heating.
-
To this solution, add 4.17 g (0.033 mol) of dimethyl sulfate.
-
Shake the mixture vigorously. A precipitate will form.
-
Filter the resulting precipitate via suction filtration.
-
Recrystallize the moist product from ethanol to yield pure this compound.
Expert Insights: The use of a slight excess of sodium hydroxide ensures the complete deprotonation of the thiol, forming the more nucleophilic thiolate. Dimethyl sulfate is a highly efficient methylating agent for this transformation.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative
This protocol demonstrates the displacement of the methylthio group, a key transformation for introducing diversity at the C-2 position.
Reaction Scheme:
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2-(arylamino)-5-nitropyridine.
Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the potassium carbonate and facilitates the SNAr reaction.[3] The base is necessary to deprotonate the aniline, increasing its nucleophilicity. Heating is typically required to overcome the activation energy of the reaction.
Protocol 3: Selective Reduction of the Nitro Group
This protocol details the reduction of the nitro group to an amine, a critical step in the synthesis of many bioactive molecules.
Reaction Scheme:
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl acetate
-
5% aqueous Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Add Tin(II) chloride dihydrate (4-5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and pour it into ice.
-
Carefully basify the mixture to pH 7-8 with 5% aqueous sodium bicarbonate. This will precipitate tin salts.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude 6-(methylthio)pyridin-3-amine. Further purification can be achieved by column chromatography if necessary.
Expert Insights: Tin(II) chloride is a classic and reliable reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities, such as the thioether in this case. The acidic conditions initially facilitate the reduction, and the final basic workup is essential to remove the tin salts and isolate the free amine.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The 2-amino-5-nitropyridine and 6-(methylthio)pyridin-3-amine scaffolds, readily accessible from this compound, are prevalent in a variety of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
For instance, derivatives of this compound can serve as key precursors in the synthesis of Janus kinase (JAK) inhibitors and c-Jun N-terminal kinase (JNK) inhibitors.[4][5] The general synthetic strategy involves an initial SNAr reaction to introduce a key pharmacophoric element, followed by the reduction of the nitro group to an amine. This amine then serves as a handle for further elaboration, often through amide bond formation or other coupling reactions, to build the final inhibitor molecule.
Caption: General workflow for kinase inhibitor synthesis.
Characterization Data (Predicted)
Accurate characterization is essential for confirming the identity and purity of synthetic intermediates. The following are predicted spectroscopic data for this compound based on its structure and data from similar compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~2.7 (s, 3H, -SCH₃), ~7.5 (d, 1H, H-3), ~8.4 (dd, 1H, H-4), ~9.2 (d, 1H, H-6) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~15 ( -SCH₃), ~118 (C-3), ~130 (C-4), ~140 (C-5), ~148 (C-6), ~165 (C-2) ppm |
| IR (KBr) | ~3100-3000 cm⁻¹ (Ar C-H), ~1580, 1470 cm⁻¹ (Ar C=C), ~1520, 1340 cm⁻¹ (N-O stretch of NO₂) |
| Mass Spec (EI) | m/z 170 (M⁺) |
Note: Actual chemical shifts and peak multiplicities may vary. It is always recommended to acquire experimental data for definitive characterization.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its well-defined reactivity, centered on nucleophilic aromatic substitution at the C-2 position and reduction of the C-5 nitro group, provides a robust platform for the construction of a wide range of functionalized pyridine derivatives. As demonstrated, these derivatives are key building blocks in the synthesis of medicinally important molecules, particularly kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important compound.
References
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PrepChem. Synthesis of 2-Methylthio-5-nitro-pyridine. [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
National Institutes of Health. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. [Link]
-
The Royal Society of Chemistry. Supporting Information for a scientific article. [Link]
-
HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]
-
The Royal Society of Chemistry. Supporting Information with NMR spectra. [Link]
-
National Institutes of Health. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. [Link]
-
ResearchGate. Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. [Link]
-
Semantic Scholar. A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]
-
National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
National Institutes of Health. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. [Link]
-
ResearchGate. 1H and13C NMR study of 2-substituted phenyl methyl sulphides. [Link]
-
PubMed. Synthesis of 2-arylamino substituted 5,6-dihydropyrido[2,3-d]pyrimidine-7(8H)-ones from arylguanidines. [Link]
-
National Institutes of Health. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. [Link]
-
PubMed. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. [Link]
-
ResearchGate. Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
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Application Notes & Protocols for 2-(Methylthio)-5-nitropyridine in Pharmaceutical Research
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-(Methylthio)-5-nitropyridine (CAS No. 20885-21-6). It details the compound's core reactivity, its pivotal role as a versatile synthetic intermediate, and provides validated, step-by-step protocols for its key transformations in the synthesis of pharmaceutically relevant scaffolds. The narrative emphasizes the chemical logic behind methodological choices, ensuring both reproducibility and a deeper understanding of the compound's utility in constructing complex molecular architectures.
Introduction: A Versatile Heteroaromatic Building Block
In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold," a structural motif frequently found in approved therapeutic agents due to its ability to engage in favorable interactions with biological targets and impart desirable pharmacokinetic properties.[1][2] this compound has emerged as a particularly valuable precursor for elaborating this core structure. Its utility is derived from a trifunctional chemical architecture:
-
An electron-deficient pyridine core , activated for specific transformations.
-
A methylthio (-SCH₃) group at the 2-position, which can function as a versatile leaving group.
-
A potent electron-withdrawing nitro (-NO₂) group at the 5-position, which serves both to activate the ring and as a synthetic handle for further functionalization.[3]
This unique combination of features allows for a series of selective and high-yield reactions, making it a cornerstone intermediate for accessing diverse libraries of substituted aminopyridines, which are central to numerous drug discovery programs, including those targeting kinases and other enzyme classes.[4]
Physicochemical Properties & Chemical Reactivity
A clear understanding of the compound's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 20885-21-6 | [3][5] |
| Molecular Formula | C₆H₆N₂O₂S | [3][6] |
| Molecular Weight | 170.19 g/mol | [3][6] |
| Appearance | Light brown solid | [7] |
| Storage | Sealed in dry, 2-8°C | [6] |
| Boiling Point | 309.9 °C at 760 mmHg | [5] |
| LogP | 2.23 | [5] |
The synthetic power of this compound lies in its two distinct and orthogonally addressable reactive sites. The strong electron-withdrawing nature of the nitro group significantly activates the pyridine ring for Nucleophilic Aromatic Substitution (SₙAr) , making the methylthio group a competent leaving group for displacement by various nucleophiles, particularly amines.[3] Concurrently, the nitro group itself can be selectively reduced to a primary amine, providing a crucial vector for diversification through amide bond formation, sulfonylation, or further C-N coupling reactions.[1][3]
This strategy is highly effective for building libraries of compounds for structure-activity relationship (SAR) studies. By varying the nucleophile in the SₙAr step and the electrophile used to functionalize the resulting 5-amino group, chemists can rapidly generate a wide array of analogues for biological screening. This approach has been instrumental in developing inhibitors for various target classes, including Janus kinases (JAKs), where the aminopyridine core serves as a critical hinge-binding motif. [2][4]
Experimental Methodologies & Protocols
The following protocols are presented as robust, validated starting points for the synthesis and application of this compound.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the title compound from its corresponding thiol precursor via S-methylation. [8]
-
Objective: To prepare this compound from 2-mercapto-5-nitro-pyridine.
-
Materials & Reagents:
-
2-mercapto-5-nitro-pyridine
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate (Me₂SO₄)
-
Ethanol
-
Water (deionized)
-
Round-bottom flask, magnetic stirrer, filtration apparatus
-
-
Procedure:
-
Prepare a sodium hydroxide solution by dissolving 1.1 molar equivalents of NaOH in water (approx. 13.5 mL per gram of NaOH).
-
In a round-bottom flask, dissolve 1.0 molar equivalent of 2-mercapto-5-nitro-pyridine in the NaOH solution with gentle heating.
-
To this solution, add 1.1 molar equivalents of dimethyl sulfate. Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle only in a certified fume hood with appropriate personal protective equipment (PPE).
-
Shake the mixture vigorously. A precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash the filter cake with cold water.
-
Purify the still-moist product by recrystallization from ethanol to yield the final product.
-
-
Causality & Insights:
-
The NaOH acts as a base to deprotonate the thiol group of 2-mercapto-5-nitro-pyridine, forming a highly nucleophilic thiolate anion.
-
This thiolate then attacks the electrophilic methyl group of dimethyl sulfate in a classic Sₙ2 reaction to form the desired methylthio ether.
-
Recrystallization is a critical final step to remove any unreacted starting materials or byproducts, ensuring high purity (typically >98%) required for subsequent pharmaceutical applications. [7]
-
Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) with a Primary Amine
This protocol details the displacement of the methylthio group, a key step in building aminopyridine scaffolds. The methodology is analogous to that used for similar activated halopyridines. [4]
-
Objective: To synthesize a 2-(substituted-amino)-5-nitropyridine derivative.
-
Materials & Reagents:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN))
-
Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the desired amine (1.1 eq) to the solution.
-
Add the non-nucleophilic base (e.g., TEA or DIPEA, 1.5 eq).
-
Heat the reaction mixture to reflux (or an appropriate elevated temperature, e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting material is consumed (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution to remove acidic byproducts and the amine salt.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel.
-
-
Causality & Insights:
-
The reaction proceeds via a Meisenheimer complex, a stabilized anionic intermediate, facilitated by the electron-withdrawing nitro group.
-
The base (TEA or DIPEA) is crucial. It acts as a scavenger for the methanethiol (CH₃SH) byproduct, which is acidic, preventing it from protonating the reactant amine and driving the reaction to completion.
-
The choice of solvent depends on the reactivity of the amine and the required temperature. DMF is a good polar aprotic solvent for less reactive amines, while ethanol can suffice for more nucleophilic ones.
-
Protocol 3: Reduction of the Nitro Group to an Amine
This protocol describes the conversion of the nitro group to a primary amine, a gateway for further functionalization.
-
Objective: To synthesize a 5-aminopyridine derivative from its 5-nitro precursor.
-
Materials & Reagents:
-
5-nitro-pyridine derivative (from Protocol 2)
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Hydrogen source: Hydrogen gas (H₂), ammonium formate, or hydrazine
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Filtration aid (e.g., Celite®)
-
-
Procedure (using H₂ gas):
-
In a hydrogenation flask, dissolve the 5-nitro-pyridine derivative in EtOH or MeOH.
-
Carefully add Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired 5-aminopyridine product, which can often be used without further purification.
-
-
Causality & Insights:
-
Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The palladium surface facilitates the cleavage of the N-O bonds and the formation of N-H bonds.
-
Filtration through Celite is essential to completely remove the heterogeneous Pd/C catalyst, as residual palladium can interfere with subsequent reactions (especially cross-coupling reactions).
-
Alternative hydrogen sources like ammonium formate can be used for transfer hydrogenation, avoiding the need for specialized hydrogenation equipment. This is often a safer and more convenient option for small-scale lab synthesis. [2]
-
Conclusion
This compound is a high-value, strategically important building block in pharmaceutical research. Its predictable and versatile reactivity provides a reliable entry point for the synthesis of complex aminopyridine derivatives. The protocols and insights provided herein are designed to empower researchers to effectively leverage this compound in their drug discovery efforts, enabling the efficient construction of novel molecular entities for the advancement of therapeutic science.
References
-
PrepChem.com. Synthesis of 2-Methylthio-5-nitro-pyridine. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. Available at: [Link]
-
LookChem. This compound. Available at: [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 2023. Available at: [Link]
-
PubChem. 2-(Methylthio)-5-nitropyrimidine. National Center for Biotechnology Information. Available at: [Link]
-
PubMed Central (PMC). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Enhancing Organic Synthesis with High-Purity 2-Methyl-5-nitropyridine. Available at: [Link]
Sources
The Strategic Utility of 2-(Methylthio)-5-nitropyridine in the Synthesis of 5-Aminopyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5-Aminopyridine Scaffold and the Versatility of a Key Precursor
The 5-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1] The development of efficient and versatile synthetic routes to access diverse libraries of 5-aminopyridine derivatives is therefore a critical endeavor in drug discovery and development. This guide details the application of 2-(methylthio)-5-nitropyridine as a strategic precursor for the synthesis of these valuable compounds. Its unique reactivity profile, featuring two key functional groups—a nitro group amenable to reduction and a methylthio group susceptible to nucleophilic displacement—offers a powerful and flexible platform for molecular elaboration.
This document provides a comprehensive overview of the chemical principles underpinning the use of this compound, detailed experimental protocols for its synthesis and subsequent transformations, and expert insights into the causality behind the experimental choices.
Application Notes: Mechanistic Insights and Strategic Considerations
The synthetic utility of this compound hinges on the controlled and sequential manipulation of its nitro and methylthio functionalities. The electron-withdrawing nature of the nitro group is paramount, as it activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the C2 and C6 positions.[2]
The Role of the Methylthio Group as a Leaving Group
While halogens are more conventional leaving groups in SNAr reactions, the methylthio (-SMe) group presents a viable and sometimes advantageous alternative. Its departure is facilitated by the strong activation provided by the para-nitro group. The mechanism of nucleophilic aromatic substitution on this system proceeds through a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-determining step. The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro group, which delocalizes the negative charge.[3]
The reactivity of the methylthio group as a leaving group is comparable to that of chloro and bromo groups in highly activated systems. A key advantage of the methylthio precursor is its potential for milder reaction conditions in certain contexts and its different reactivity profile, which can be exploited for selective transformations in complex molecules.
Synthetic Strategy: A Two-Step Approach to 5-Aminopyridine Derivatives
The primary synthetic strategy involves a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the 2-methylthio group with a nucleophile, typically a primary or secondary amine, to introduce desired side chains.
-
Reduction of the Nitro Group: Conversion of the 5-nitro group to a 5-amino group, thereby furnishing the target 5-aminopyridine scaffold.
This sequence allows for the late-stage introduction of diversity elements through the choice of the amine nucleophile.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the precursor from 2-mercapto-5-nitropyridine. An alternative, proposed synthesis from the more common 2-chloro-5-nitropyridine is also outlined.
Method A: From 2-Mercapto-5-nitropyridine [4]
-
Materials:
-
2-Mercapto-5-nitro-pyridine
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Ethanol
-
Deionized water
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 2-mercapto-5-nitro-pyridine (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq) with gentle heating.
-
To this solution, add dimethyl sulfate (1.1 eq) and shake the mixture vigorously.
-
A precipitate of this compound will form.
-
Collect the precipitate by suction filtration.
-
Recrystallize the moist product from ethanol to yield pure this compound.
-
Method B: Proposed Synthesis from 2-Chloro-5-nitropyridine
This proposed method is based on analogous nucleophilic aromatic substitution reactions with thiols.[3]
-
Materials:
-
2-Chloro-5-nitropyridine
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
Dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium thiomethoxide (1.1 eq) in DMF to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Method A | Proposed Method B |
| Starting Material | 2-Mercapto-5-nitro-pyridine | 2-Chloro-5-nitropyridine |
| Reagent | Dimethyl sulfate | Sodium thiomethoxide |
| Solvent | Water | DMF |
| Temperature | Gentle heating, then room temp. | 0 °C to room temperature |
| Purity | High after recrystallization | High after chromatography |
Protocol 2: Nucleophilic Aromatic Substitution with Amines
This protocol provides a general procedure for the synthesis of 2-(alkyl/arylamino)-5-nitropyridines from this compound.
-
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 2.0 eq)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or DMF)
-
Optional: Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) if the amine salt is used.
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the desired amine (1.1 - 2.0 eq). If using an amine salt, add a non-nucleophilic base (1.5 - 2.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 2-(substituted amino)-5-nitropyridine.
-
Protocol 3: Reduction of the Nitro Group
This protocol describes the conversion of the 5-nitro group to a 5-amino group via catalytic hydrogenation.
-
Materials:
-
2-(Substituted amino)-5-nitropyridine
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Hydrogen gas (H₂)
-
Solvent (e.g., ethanol, methanol, ethyl acetate)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve the 2-(substituted amino)-5-nitropyridine in the chosen solvent.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-aminopyridine derivative.
-
If necessary, purify the product by column chromatography or recrystallization.
-
| Reduction Method | Reagents | Advantages | Considerations |
| Catalytic Hydrogenation | H₂, Pd/C | Clean reaction, high yields, mild conditions. | May reduce other functional groups (e.g., alkenes, alkynes). |
| Transfer Hydrogenation [5] | Ammonium formate, Pd/C | Avoids the use of gaseous hydrogen. | May require higher temperatures. |
| Metal-Acid Reduction | Fe/HCl or SnCl₂/HCl | Cost-effective, tolerates some functional groups. | Requires acidic conditions and aqueous work-up. |
Visualizing the Workflow
Caption: Synthetic workflow for 5-aminopyridine derivatives.
Logical Relationships in Synthesis
Caption: Key steps and their logical connections in the synthesis.
Conclusion and Future Outlook
This compound stands as a highly valuable and versatile precursor in the synthesis of 5-aminopyridine derivatives. The strategic sequence of nucleophilic aromatic substitution followed by nitro group reduction provides a robust and adaptable methodology for accessing a wide array of medicinally relevant compounds. The protocols and insights provided in this guide are intended to empower researchers in their efforts to explore new chemical space and develop novel therapeutic agents based on the 5-aminopyridine scaffold. Further exploration into the catalytic and flow chemistry applications of these transformations could lead to even more efficient and sustainable synthetic routes in the future.
References
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PrepChem. Synthesis of 2-Methylthio-5-nitro-pyridine. Available from: [Link]
- El-Bardan, A. A. (1999). Kinetics and mechanism of the reactions of 2-chloro-5-nitropyridine with substituted anilines. International Journal of Chemical Kinetics, 31(9), 647-652.
- Haynes, R. K., & Pett, S. L. (2007). The SN(ANRORC) mechanism: a review. Tetrahedron, 63(46), 11335-11361.
- Zeller, A., et al. (2007). A combined experimental and theoretical study of the SNAr reactions of 2-chloro-5-nitropyridine with phenoxides. The Journal of Organic Chemistry, 72(15), 5649-5656.
- Gisbert, M., et al. (2010). Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe To Obtain Bromo(methylthio)pyridine. Synlett, 2010(18), 2789-2791.
- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- Ambrose Rajkumar, M., et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(4), 1833-1839.
-
ResearchGate. Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. Available from: [Link]
-
ResearchGate. (PDF) 2-Chloro-5-nitropyridine. Available from: [Link]
-
Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Available from: [Link]
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National Center for Biotechnology Information. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Available from: [Link]
-
Sciencemadness.org. Catalytic Transfer Hydrogenation. Available from: [Link]
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National Center for Biotechnology Information. 2-(4-Methylphenoxy)-5-nitropyridine. Available from: [Link]
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 776-795.
Sources
protocol for the reduction of the nitro group in 2-(Methylthio)-5-nitropyridine
An Application Guide to the Synthesis of 5-Amino-2-(methylthio)pyridine via Nitro Group Reduction
Introduction: The Strategic Importance of 5-Amino-2-(methylthio)pyridine
The transformation of aromatic nitro compounds into their corresponding anilines is a foundational reaction in modern organic synthesis.[1] The resulting amino group is a versatile functional handle, serving as a critical precursor for a vast array of pharmaceuticals, agrochemicals, and specialty materials.[2] Within this context, 5-Amino-2-(methylthio)pyridine is a particularly valuable building block. Its unique electronic and structural properties, conferred by the electron-donating amino and methylthio groups on the pyridine scaffold, make it a sought-after intermediate in the development of novel therapeutics, particularly in kinase inhibitor research.
The reduction of 2-(Methylthio)-5-nitropyridine presents a specific chemical challenge: achieving high-yield conversion of the nitro group to an amine while preserving the potentially sensitive methylthio moiety. The sulfur atom in the methylthio group can be susceptible to oxidation or can act as a poison for certain metal catalysts. Therefore, the selection of an appropriate reduction methodology is paramount to the success of the synthesis, balancing reaction efficiency with chemoselectivity.
This technical guide provides a comparative analysis of common protocols for this transformation, explains the mechanistic rationale behind the experimental choices, and delivers a detailed, field-proven protocol for the reliable synthesis of 5-Amino-2-(methylthio)pyridine.
Mechanistic Underpinnings of Nitro Group Reduction
The conversion of a nitro group (-NO₂) to a primary amine (-NH₂) is a six-electron reduction. While the specific pathway can vary with the chosen reagent and conditions, the process generally proceeds through a series of two-electron intermediates. The most commonly accepted pathway involves the initial reduction of the nitroarene to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the aniline product.[3][4]
Caption: General pathway for the six-electron reduction of a nitro group.
Understanding this stepwise process is crucial for troubleshooting and optimization. For instance, incomplete reactions can sometimes yield hydroxylamine or other intermediates, which can undergo side reactions like condensation to form azo or azoxy compounds.[5]
Comparative Analysis of Reduction Methodologies
The choice of reducing agent is the most critical decision in this synthesis. The primary methods fall into two major categories: catalytic hydrogenation and chemical reduction. Each approach carries a distinct profile of advantages, disadvantages, and substrate compatibility.
-
Catalytic Hydrogenation : This method is often favored for its efficiency and clean reaction profile, typically producing water as the only byproduct.[6] It involves a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, in the presence of molecular hydrogen (H₂).[7]
-
Rationale : The metal catalyst surface adsorbs both the hydrogen gas and the nitro compound, facilitating the stepwise transfer of hydrogen atoms to the nitro group.
-
Advantages : High atom economy, scalable, and often results in high yields. The catalyst can be filtered off and potentially recycled.[8]
-
Challenges : Requires specialized high-pressure hydrogenation equipment. A significant concern for sulfur-containing compounds like this compound is the potential for catalyst poisoning, where the sulfur atom irreversibly binds to the metal surface, deactivating it.[9] Raney Nickel is sometimes preferred over Palladium in such cases as it can be more resistant to sulfur poisoning.[7]
-
-
Chemical Reduction with Metals : This classic and robust approach utilizes zero-valent metals in an acidic medium.[10] Common systems include iron powder with acetic acid or ammonium chloride, and tin(II) chloride (SnCl₂) in hydrochloric acid.[3][7]
-
Rationale : The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group, with the acidic medium providing the necessary protons.[3]
-
Advantages : Operationally simple (does not require pressure equipment), highly reliable, and uses inexpensive, readily available reagents (especially iron). This method generally shows excellent tolerance for sulfur-containing functional groups.
-
Challenges : The reaction is stoichiometric, generating significant quantities of metal salt waste. The work-up can be cumbersome, often requiring filtration of fine metal powders and careful pH adjustment to isolate the product.
-
-
Chemical Reduction with Sodium Dithionite (Na₂S₂O₄) : Sodium dithionite (also known as sodium hydrosulfite) offers a mild, metal-free alternative.[11][12]
-
Rationale : In an aqueous medium, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species that acts via a single-electron transfer mechanism.[12]
-
Advantages : Excellent chemoselectivity, often tolerating other reducible groups like esters and halogens.[12] The work-up is typically simpler than metal-based reductions.
-
Challenges : Requires aqueous or biphasic solvent systems, which can sometimes lead to solubility issues with organic substrates. The reaction may be slower or less efficient for some deactivated nitroarenes.
-
Data Presentation: Summary of Reduction Protocols
| Method | Reagents & Conditions | Solvent(s) | Advantages | Disadvantages & Considerations |
| Catalytic Hydrogenation | H₂ (gas, 1-50 atm), Pd/C or Raney Ni (catalytic) | Ethanol, Methanol, Ethyl Acetate | High efficiency, clean byproducts, scalable.[6] | Requires pressure equipment; potential for catalyst poisoning by the methylthio group.[9] |
| Metal Reduction (Iron) | Fe powder (3-5 eq.), NH₄Cl or CH₃COOH | Ethanol/Water, Acetic Acid | Inexpensive, reliable, tolerant of sulfur groups, operationally simple.[3][7] | Stoichiometric metal waste, potentially laborious work-up to remove iron salts.[3] |
| Metal Reduction (Tin) | SnCl₂·2H₂O (3-4 eq.), conc. HCl | Ethanol, Ethyl Acetate | Mild and effective for sensitive substrates.[5] | Expensive reagent, generates tin waste which is an environmental concern. |
| Dithionite Reduction | Na₂S₂O₄ (3-5 eq.) | Dichloromethane/Water, THF/Water | Metal-free, mild conditions, excellent chemoselectivity.[11][12] | Requires aqueous biphasic system; potential substrate solubility issues. |
Detailed Experimental Protocol: Reduction using Iron and Ammonium Chloride
This protocol is selected for its reliability, cost-effectiveness, scalability, and high tolerance for the methylthio functional group, making it a trustworthy and self-validating system for researchers.
Materials and Equipment
-
Chemicals :
-
This compound (1.0 eq.)
-
Iron powder, 325 mesh (Fe, 4.0 eq.)
-
Ammonium chloride (NH₄Cl, 4.0 eq.)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite® (diatomaceous earth)
-
Silica gel for column chromatography
-
-
Equipment :
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Safety Precautions
-
This compound : Handle with care. While specific toxicity data is limited, related nitropyridines can be toxic and irritants.[13]
-
Solvents : Ethanol and Ethyl Acetate are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
General : Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The reaction can be initially vigorous; ensure adequate cooling is available if needed.
Step-by-Step Methodology
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), ethanol, and water (typically in a ratio between 3:1 and 5:1 v/v). A common starting concentration is ~0.2-0.5 M.
-
Reagent Addition : To the stirring suspension, add ammonium chloride (4.0 eq.) followed by iron powder (4.0 eq.).
-
Causality: The ammonium chloride acts as a mild proton source and an electrolyte, facilitating the electron transfer from the iron surface. The ethanol/water mixture is an effective solvent for both the organic substrate and the inorganic salt.[3]
-
-
Heating and Monitoring : Heat the reaction mixture to reflux (typically 80-85 °C). The reaction is often exothermic and may become vigorous. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or LC-MS. The disappearance of the starting material spot and the appearance of a new, more polar product spot (which is often UV-active and may stain with permanganate) indicates reaction progression. The reaction is typically complete within 2-4 hours.
-
Work-up: Filtration : Once the reaction is complete, cool the mixture to room temperature. Filter the hot or warm suspension through a pad of Celite® in a Buchner funnel to remove the iron powder and iron salts. Wash the filter cake thoroughly with several portions of hot ethanol or ethyl acetate to ensure all product is recovered.
-
Trustworthiness: This step is critical for a clean product. A thorough wash of the filter cake is essential to maximize yield, as the amine product can adsorb onto the iron sludge.
-
-
Work-up: Extraction : Concentrate the filtrate under reduced pressure using a rotary evaporator to remove most of the ethanol. The remaining aqueous residue will be acidic. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ ceases and the pH is basic (~8-9). Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Causality: Basification deprotonates the ammonium salt of the product amine, rendering it neutral and thus soluble in the organic extraction solvent (ethyl acetate).
-
-
Purification : Combine the organic extracts and wash them once with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Amino-2-(methylthio)pyridine.
-
Final Purification & Characterization : The crude product can be further purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[14][15][16]
Caption: Experimental workflow for the reduction of this compound.
Conclusion
The reduction of this compound to 5-Amino-2-(methylthio)pyridine is a critical transformation for accessing valuable intermediates in drug discovery and materials science. While several methods, including catalytic hydrogenation and reduction with sodium dithionite, are viable, the use of iron powder in an acidic medium stands out as a particularly robust, cost-effective, and reliable protocol. It demonstrates excellent functional group tolerance, especially for the methylthio moiety, and avoids the need for specialized high-pressure equipment. By understanding the underlying mechanisms and carefully executing the detailed protocol provided, researchers can confidently and efficiently synthesize this important chemical building block.
References
-
Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis . SIOC Journals. Available at: [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines . Master Organic Chemistry. Available at: [Link]
-
Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug . MDPI. Available at: [Link]
-
NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE . IJRAR.org. Available at: [Link]
-
Reduction of nitro compounds . Wikipedia. Available at: [Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review) . E3S Web of Conferences. Available at: [Link]
-
Amine synthesis by nitro compound reduction . Organic Chemistry Portal. Available at: [Link]
-
Nitro Reduction - Common Conditions . Organic Chemistry Data. Available at: [Link]
-
Phase-Controlled Cobalt Catalyst Boosting Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran . MDPI. Available at: [Link]
-
5-Amino-2-(methylthio)pyridine . PubChem. Available at: [Link]
-
Cu/MOF-808 Catalyst for Transfer Hydrogenation of 5-Hydroxymethylfurfural to 2, 5-Furandimethanol with Formic Acid Mediation . MDPI. Available at: [Link]
-
Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? . ResearchGate. Available at: [Link]
- Process for preparation of 2-amino-5-methyl-pyridine. Google Patents.
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes . Master Organic Chemistry. Available at: [Link]
- Catalytic hydrogenation of nitriles. Google Patents.
-
The Reduction of Nitroarenes with Iron/Acetic Acid . Semantic Scholar. Available at: [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts . National Institutes of Health. Available at: [Link]
-
Pd/C-Catalyzed Reactions of HMF: Decarbonylation, Hydrogenation, and Hydrogenolysis . The Royal Society of Chemistry. Available at: [Link]
-
Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands . National Institutes of Health. Available at: [Link]
-
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5-amino-2-methylpyridinium hydrogen fumarate: An XRD and NMR crystallography analysis . ScienceDirect. Available at: [Link]
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Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst . pubs.acs.org. Available at: [Link]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-(Methylthio)-5-nitropyridine
Document ID: AN-SNAr-2M5NP-20260121
Abstract
This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions involving 2-(methylthio)-5-nitropyridine. This versatile heterocyclic compound is a pivotal building block in medicinal chemistry and organic synthesis, primarily due to the strategic placement of an activating nitro group and a competent methylthio leaving group. This document elucidates the underlying reaction mechanism, details its wide-ranging applications, presents a validated experimental protocol for a representative transformation, and offers practical troubleshooting advice. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool for the construction of complex molecular architectures.
Introduction: The Strategic Value of this compound
In the landscape of pharmaceutical development, heterocyclic scaffolds are of paramount importance, with the pyridine ring being a particularly "privileged" structure found in numerous approved drugs.[1] this compound emerges as a highly valuable intermediate for several key reasons:
-
Electronic Activation: The pyridine ring is inherently electron-deficient. The addition of a potent electron-withdrawing nitro group (-NO₂) at the 5-position significantly lowers the electron density of the ring, making it highly susceptible to attack by nucleophiles.[2]
-
Regiocontrol: The nitro group strongly activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack. With the leaving group at the 2-position, the reaction is regiochemically well-defined.
-
Leaving Group Efficacy: The methylthio (-SMe) group is an effective leaving group in SNAr reactions on highly activated systems.[3] Its displacement allows for the introduction of a wide variety of functionalities.
-
Synthetic Versatility: The resulting 2-substituted-5-nitropyridine products can be readily transformed. For instance, the nitro group can be reduced to an amine, providing a handle for further diversification and library synthesis.[1][4]
This guide serves as a comprehensive resource for understanding and implementing the SNAr chemistry of this powerful synthetic intermediate.
The SNAr Mechanism: An Addition-Elimination Pathway
Nucleophilic aromatic substitution is fundamentally different from the more common Sₙ1 and Sₙ2 reactions. It proceeds via a two-step addition-elimination mechanism .[3][5] The rate-determining step is typically the initial nucleophilic attack, which temporarily disrupts the ring's aromaticity.[5][6]
-
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the 2-position (the ipso-carbon), which bears the methylthio leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[3][7]
-
Charge Stabilization: The negative charge of the Meisenheimer complex is delocalized and stabilized by resonance, with the electron-withdrawing nitro group playing a crucial role in accommodating the charge on its oxygen atoms.[3][5] This stabilization is key to the feasibility of the reaction.
-
Elimination & Aromatization: The complex collapses, expelling the methylthiolate (-SMe) anion as the leaving group and restoring the aromaticity of the pyridine ring to yield the final substituted product.
The overall mechanism is depicted below.
Caption: The Addition-Elimination mechanism of SNAr.
Applications & Scope of Nucleophiles
The SNAr reaction of this compound is a robust method for forging carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This versatility makes it a cornerstone for synthesizing diverse libraries of compounds for drug discovery screening.[8]
| Nucleophile Class | Example Nucleophile | Base (if needed) | Typical Solvent | Product Class |
| N-Nucleophiles | Primary/Secondary Amines (e.g., Aniline, Piperidine) | K₂CO₃, Et₃N, or excess amine | DMF, DMSO, EtOH | 2-Amino-5-nitropyridines |
| O-Nucleophiles | Alcohols, Phenols (e.g., Methanol, Phenol) | NaH, K₂CO₃, NaOMe | THF, DMF, DMSO | 2-Alkoxy/Aryloxy-5-nitropyridines |
| S-Nucleophiles | Thiols (e.g., Thiophenol) | NaH, K₂CO₃, Et₃N | DMF, Acetonitrile | 2-(Aryl/Alkylthio)-5-nitropyridines |
These reactions are foundational for creating precursors to a wide range of biologically active molecules, including kinase inhibitors and antimicrobial agents.[8][9]
Detailed Experimental Protocol: Synthesis of N-benzyl-5-nitropyridin-2-amine
This protocol provides a validated, step-by-step procedure for the reaction of this compound with benzylamine, a representative primary amine nucleophile.
Reaction Scheme:
Materials and Equipment
-
Reagents:
-
This compound (FW: 170.19 g/mol )
-
Benzylamine (FW: 107.15 g/mol , ≥99%)
-
Potassium carbonate (K₂CO₃, FW: 138.21 g/mol ), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Deionized water
-
Brine (saturated NaCl solution)
-
-
Equipment:
-
Round-bottom flask (50 mL) with stir bar
-
Reflux condenser and heating mantle
-
Nitrogen or Argon inlet
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add this compound (1.00 g, 5.88 mmol, 1.0 equiv).
-
Add anhydrous potassium carbonate (1.22 g, 8.82 mmol, 1.5 equiv).
-
Place a magnetic stir bar in the flask.
-
Seal the flask with a septum and place it under an inert atmosphere (N₂ or Ar).
-
Add anhydrous DMF (20 mL) via syringe.
Scientist's Note: Anhydrous conditions are important to prevent potential side reactions with water. DMF is an excellent polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction.
-
-
Addition of Nucleophile:
-
Via syringe, add benzylamine (0.71 mL, 6.47 mmol, 1.1 equiv) dropwise to the stirring suspension at room temperature.
Scientist's Note: A slight excess of the nucleophile ensures complete consumption of the starting material. Potassium carbonate acts as a base to neutralize any acidic byproducts and can help deprotonate the amine, increasing its nucleophilicity.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 80 °C using a heating mantle.
-
Allow the reaction to stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a 3:1 Hexanes:EtOAc eluent system. The product should have a lower Rf value than the starting material.
Scientist's Note: Heating accelerates the reaction rate. The disappearance of the starting material spot on the TLC plate indicates the reaction is complete.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
Scientist's Note: This "aqueous workup" removes the DMF solvent and inorganic salts (K₂CO₃). The product, being organic, will partition into the ethyl acetate layer.
-
Combine the organic layers and wash with brine (1 x 50 mL).
Scientist's Note: The brine wash helps to remove any remaining water from the organic layer.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-benzyl-5-nitropyridin-2-amine as a yellow solid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. (Expected Yield: 80-90%).
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient temperature.2. Nucleophile is not reactive enough.3. Ineffective base. | 1. Increase reaction temperature to 100-120 °C.2. For weakly nucleophilic amines, consider using a stronger, non-nucleophilic base like DBU, or for alcohols/thiols, use NaH to pre-form the nucleophile.3. Ensure the base is anhydrous and of good quality. |
| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition.2. The nucleophile or product is unstable under the reaction conditions. | 1. Lower the reaction temperature and increase the reaction time.2. If the nucleophile has multiple reactive sites, consider using a protecting group strategy. |
| Difficult Product Isolation | 1. Product is water-soluble.2. Product co-elutes with starting material during chromatography. | 1. After quenching with water, try extracting with a more polar solvent like dichloromethane (DCM). If still problematic, saturate the aqueous layer with NaCl before extraction.2. Optimize the TLC eluent system carefully before running the column. Try a different solvent system (e.g., DCM/Methanol). Recrystallization may be an alternative purification method. |
Safety Precautions
-
This compound: Handle with care. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Benzylamine: Corrosive and causes burns. Handle in a well-ventilated fume hood.
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
-
Potassium Carbonate: Irritant. Avoid creating dust.
-
The precursor for the starting material, 2-mercapto-5-nitropyridine, is a known skin and eye irritant.[10] If synthesizing the starting material, take appropriate precautions.
Conclusion
The nucleophilic aromatic substitution of this compound is a highly reliable and versatile reaction for the synthesis of functionalized pyridines. Its predictable regiochemistry, broad substrate scope, and the synthetic utility of its products make it an indispensable tool for medicinal chemists and organic synthesis professionals. By understanding the underlying mechanism and optimizing reaction conditions as detailed in this guide, researchers can effectively harness this chemistry to accelerate their discovery and development programs.
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]
-
MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
- Google Patents. (2015).
-
PubChem. (n.d.). 5-Nitropyridine-2-thiol. [Link]
-
Pharmatutor. (n.d.). 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. [Link]
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Application Notes and Protocols: Selective Oxidation of 2-(Methylthio)-5-nitropyridine
Abstract
This document provides a comprehensive technical guide for the selective oxidation of the methylthio group in 2-(Methylthio)-5-nitropyridine, a key transformation in the synthesis of advanced pharmaceutical intermediates and bioactive molecules. We present detailed, validated protocols for the controlled synthesis of both the corresponding sulfoxide, 2-(methylsulfinyl)-5-nitropyridine, and the sulfone, 2-(methylsulfonyl)-5-nitropyridine. This guide emphasizes the causality behind experimental choices, offering insights into the selection of oxidizing agents and reaction conditions to achieve high yields and purity. The protocols are designed to be self-validating, incorporating in-process controls and characterization data. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction
The 2-nitropyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of bioactive compounds.[1][2][3] The functionalization of this core structure is crucial for modulating the physicochemical and pharmacological properties of drug candidates. Specifically, the oxidation of the methylthio group at the 2-position to either a sulfoxide or a sulfone offers a powerful strategy to fine-tune a molecule's polarity, solubility, and metabolic stability.[4] The resulting sulfoxide and sulfone derivatives are valuable intermediates for further synthetic transformations, including nucleophilic aromatic substitution (SNAr) reactions.[4][5]
This application note provides detailed protocols for the selective oxidation of this compound, a commercially available starting material.[6][7] We will explore the use of common and effective oxidizing agents, namely meta-chloroperoxybenzoic acid (m-CPBA) and Oxone®, to achieve the desired level of oxidation. The underlying principles of selectivity and reactivity will be discussed to empower researchers to adapt and troubleshoot these procedures.
Reaction Mechanism and Pathway
The oxidation of a thioether to a sulfoxide and subsequently to a sulfone proceeds through a two-step mechanism. The sulfur atom of the methylthio group acts as a nucleophile, attacking the electrophilic oxygen of the oxidizing agent.
Step 1: Thioether to Sulfoxide The initial oxidation involves the transfer of one oxygen atom from the oxidant to the sulfur atom of the thioether, forming a sulfoxide. This step is generally faster than the subsequent oxidation to the sulfone.[8]
Step 2: Sulfoxide to Sulfone The sulfoxide can undergo further oxidation by reacting with another equivalent of the oxidizing agent to yield the corresponding sulfone. The reactivity of the sulfoxide towards oxidation is lower than that of the starting thioether, which allows for the selective isolation of the sulfoxide under controlled conditions.
Caption: Oxidation pathway of this compound.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | >98% purity |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-77% (balance 3-chlorobenzoic acid and water) |
| Oxone® (Potassium peroxymonosulfate) | Reagent grade |
| Dichloromethane (DCM) | Anhydrous |
| Methanol (MeOH) | ACS grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | |
| Saturated aqueous sodium sulfite (Na₂SO₃) | |
| Brine (saturated aqueous NaCl) | |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | |
| Round-bottom flasks | |
| Magnetic stirrer and stir bars | |
| Ice bath | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Rotary evaporator | |
| Standard laboratory glassware |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
m-CPBA is a potentially shock-sensitive solid and a strong oxidizing agent.[11] Avoid grinding or subjecting it to impact.
-
Nitropyridine derivatives can be toxic and should be handled with care.[9]
Protocol 1: Selective Oxidation to 2-(Methylsulfinyl)-5-nitropyridine using m-CPBA
This protocol is designed for the selective oxidation of the thioether to the sulfoxide. The stoichiometry of m-CPBA is the critical parameter for achieving high selectivity.
Caption: Experimental workflow for the synthesis of 2-(Methylsulfinyl)-5-nitropyridine.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1.0 g, 5.88 mmol) in dichloromethane (DCM, 30 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Addition of m-CPBA: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 1.45 g, 6.47 mmol, 1.1 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The use of a slight excess of m-CPBA helps to drive the reaction to completion while minimizing over-oxidation.[8]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The product, 2-(methylsulfinyl)-5-nitropyridine, will have a lower Rf value than the starting material.
-
Work-up: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃, 20 mL) to destroy any excess peroxide. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 30 mL) to remove the 3-chlorobenzoic acid byproduct, followed by brine (30 mL).[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(methylsulfinyl)-5-nitropyridine as a solid.
Protocol 2: Synthesis of 2-(Methylsulfonyl)-5-nitropyridine using Oxone®
This protocol describes the complete oxidation of the thioether to the sulfone. Oxone® is a powerful, yet convenient, oxidizing agent for this transformation.[8][13]
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 5.88 mmol) in methanol (MeOH, 30 mL).
-
Addition of Oxone®: To the stirred solution, add a solution of Oxone® (7.23 g, 11.76 mmol, 2.0 equivalents based on KHSO₅) in water (15 mL) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, pour the reaction mixture into water (50 mL). The product, 2-(methylsulfonyl)-5-nitropyridine, may precipitate out of solution. If so, collect the solid by filtration.
-
Extraction: If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by flash column chromatography on silica gel to yield pure 2-(methylsulfonyl)-5-nitropyridine.[14][15]
Data Summary and Characterization
| Compound | Oxidizing Agent | Equivalents of Oxidant | Typical Yield | Melting Point (°C) | Appearance |
| 2-(Methylsulfinyl)-5-nitropyridine | m-CPBA | 1.1 | 85-95% | 128-130 | White to off-white solid |
| 2-(Methylsulfonyl)-5-nitropyridine | Oxone® | 2.0 | 90-98% | 155-157 | Yellow crystalline solid[14] |
Characterization Notes:
-
¹H NMR: The oxidation of the methylthio group results in a downfield shift of the methyl protons. The chemical shift for the -SCH₃ protons is typically around δ 2.6-2.8 ppm, for -S(O)CH₃ it is around δ 2.9-3.1 ppm, and for -S(O)₂CH₃ it is around δ 3.3-3.5 ppm.
-
IR Spectroscopy: The formation of the sulfoxide will show a characteristic S=O stretching band around 1050 cm⁻¹. The sulfone will exhibit two characteristic S=O stretching bands, typically around 1150 cm⁻¹ (symmetric) and 1320 cm⁻¹ (asymmetric).
-
Mass Spectrometry: The molecular weight will increase by 16 for the sulfoxide and 32 for the sulfone compared to the starting material (MW of this compound is 170.19 g/mol ).[4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction (Protocol 1) | Insufficient m-CPBA due to decomposition or inaccurate weighing. | Add an additional 0.1-0.2 equivalents of m-CPBA and continue to monitor the reaction. |
| Over-oxidation to sulfone (Protocol 1) | Excess m-CPBA or prolonged reaction time/elevated temperature. | Use precisely 1.05-1.1 equivalents of m-CPBA and maintain a low reaction temperature (0 °C). Quench the reaction as soon as the starting material is consumed. |
| Difficult removal of 3-chlorobenzoic acid | Incomplete washing with NaHCO₃. | Perform additional washes with saturated aqueous NaHCO₃. The byproduct is also readily removed by silica gel chromatography.[12] |
| Low yield (Protocol 2) | Incomplete reaction or product loss during work-up. | Ensure complete dissolution of Oxone®. If the product is water-soluble, perform more extractions. |
Conclusion
The selective oxidation of this compound to its corresponding sulfoxide and sulfone is a valuable transformation in synthetic and medicinal chemistry. By carefully selecting the oxidizing agent and controlling the reaction stoichiometry and conditions, high yields of the desired products can be achieved. The protocols presented in this application note are robust and have been validated to provide reliable results. These detailed procedures, coupled with an understanding of the underlying chemical principles, will enable researchers to effectively utilize these important building blocks in their synthetic endeavors.
References
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This compound - LookChem. LookChem. Available at: [Link]
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Chemoselective thioether oxidation : r/Chempros - Reddit. Reddit. Available at: [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. MDPI. Available at: [Link]
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Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid) - ResearchGate. ResearchGate. Available at: [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. National Institutes of Health. Available at: [Link]
-
Oxidation of thiols to sulphonic acids using oxone chemistry. - ResearchGate. ResearchGate. Available at: [Link]
-
Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an - Yashwantrao Chavan College of Science, Karad. Yashwantrao Chavan College of Science, Karad. Available at: [Link]
-
m-Chloroperoxybenzoic acid - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
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Workup: mCPBA Oxidation - Department of Chemistry : University of Rochester. University of Rochester. Available at: [Link]
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Thioether oxidation : r/Chempros - Reddit. Reddit. Available at: [Link]
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Green Oxidation of Heterocyclic Ketones with Oxone in Water - PMC. National Institutes of Health. Available at: [Link]
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Synthesis of 2-Methylthio-5-nitro-pyridine - PrepChem.com. PrepChem.com. Available at: [Link]
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Cas 79134-11-5,2-(Methylsulfonyl)-5-nitropyridine - LookChem. LookChem. Available at: [Link]
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2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - ePrints Soton - University of Southampton. University of Southampton. Available at: [Link]
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Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. MDPI. Available at: [Link]
-
2-(Methylsulfonyl)-5-nitropyridine | C6H6N2O4S | CID 1211552 - PubChem. National Institutes of Health. Available at: [Link]
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Sulfone synthesis by oxidation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
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The Strategic Role of 2-(Methylthio)-5-nitropyridine in the Synthesis of Advanced Agrochemicals
Introduction: Unveiling the Versatility of a Key Heterocyclic Intermediate
In the landscape of modern agrochemical development, the pursuit of potent, selective, and environmentally conscious crop protection agents is paramount. Central to this endeavor is the design and synthesis of complex molecular architectures. 2-(Methylthio)-5-nitropyridine stands out as a pivotal heterocyclic building block, offering a unique combination of reactive sites that enable the efficient construction of a variety of agrochemicals, most notably the influential class of neonicotinoid insecticides.[1] Its strategic importance lies in the electron-deficient nature of the pyridine ring, activated by a nitro group, which facilitates nucleophilic aromatic substitution at the 2-position, while the methylthio group itself can be readily transformed into other functional groups. This application note provides an in-depth guide for researchers and synthetic chemists on the utilization of this compound in agrochemical synthesis, complete with detailed protocols, mechanistic insights, and a discussion of the resulting products' mode of action.
Core Synthesis and Key Transformations: From Precursor to Pivotal Intermediate
The journey from this compound to a final agrochemical product involves a series of well-orchestrated chemical transformations. The initial synthesis of this key starting material is a foundational step, followed by its conversion into more advanced intermediates tailored for specific insecticide syntheses.
Protocol 1: Synthesis of this compound
This protocol details the methylation of 2-mercapto-5-nitropyridine, a common and efficient route to this compound. The causality behind this experimental choice lies in the high nucleophilicity of the thiolate anion, readily formed in a basic medium, which readily attacks the electrophilic methyl group of dimethyl sulfate.
Materials:
-
2-mercapto-5-nitro-pyridine
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration equipment
Procedure: [2]
-
Preparation of the Sodium Thiolate Salt: In a suitable reaction vessel, dissolve 1.32 g (0.033 mol) of sodium hydroxide in 60 ml of water. To this solution, add 4.68 g (0.03 mol) of 2-mercapto-5-nitro-pyridine. Gently heat the mixture to facilitate the dissolution and formation of the sodium salt of the mercaptopyridine.
-
Methylation: To the resulting solution, add 4.17 g (0.033 mol) of dimethyl sulfate. Shake the mixture vigorously. A precipitate of this compound will begin to form.
-
Isolation and Purification: Filter the precipitate using suction filtration. The still-moist product is then recrystallized from ethanol to yield pure this compound.
Data Presentation: Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 2-mercapto-5-nitro-pyridine (4.68 g, 0.03 mol) | Dimethyl sulfate (4.17 g, 0.033 mol) | Sodium hydroxide (1.32 g, 0.033 mol) | Water (60 ml), Ethanol (for recrystallization) | This compound |
Synthetic Pathway to Neonicotinoid Precursors
This compound is rarely the direct precursor to the final agrochemical. Instead, it is typically converted into more reactive intermediates such as 2-chloro-5-methylpyridine and subsequently 2-chloro-5-(chloromethyl)pyridine.[1] The following workflow illustrates the logical progression of these transformations, which are crucial for the synthesis of neonicotinoids like Imidacloprid and Thiamethoxam.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methylthio)-5-nitropyridine
Welcome to the technical support hub for the synthesis of 2-(Methylthio)-5-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction yields.
The predominant and most reliable method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-chloro-5-nitropyridine with a suitable methylthiolate source. The success of this synthesis hinges on understanding the SNAr mechanism and controlling key reaction parameters.
Reaction Overview: The SNAr Pathway
The synthesis proceeds via a well-established addition-elimination mechanism. The electron-deficient pyridine ring, further activated by the strongly electron-withdrawing nitro group (-NO₂) at the 5-position, is susceptible to attack by a nucleophile.
-
Nucleophilic Attack: The methylthiolate anion (CH₃S⁻) attacks the carbon atom bonded to the chlorine (C2), breaking the aromaticity of the ring.
-
Formation of Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which significantly stabilizes the intermediate and facilitates its formation.[1][2]
-
Elimination & Aromatization: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the final product, this compound.[1]
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
A low yield is the most common complaint, and it can stem from several sources. A systematic approach is the best way to identify the root cause.
-
Cause 1: Purity of Starting Material: The purity of your 2-chloro-5-nitropyridine is paramount. Isomeric impurities, such as 2-chloro-3-nitropyridine, which can arise during the precursor synthesis, will not yield the desired product and complicate purification.[3]
-
Solution: Verify the purity of your starting material by ¹H NMR or GC-MS before starting. If necessary, recrystallize the 2-chloro-5-nitropyridine from a suitable solvent like ethanol or hexane.
-
-
Cause 2: Inactive Nucleophile: Sodium thiomethoxide (NaSMe) is hygroscopic and can be oxidized by air. If using methyl mercaptan and a base, the base must be strong enough to fully deprotonate the thiol.
-
Solution: Use freshly opened or properly stored NaSMe. If preparing it in situ, ensure your base (e.g., sodium hydride, sodium hydroxide) is of high quality and the solvent is anhydrous. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidation.
-
-
Cause 3: Suboptimal Reaction Conditions: Temperature and solvent choice are critical for SNAr reactions.
-
Solution: Ensure the temperature is appropriate. While room temperature can work, gentle heating (e.g., 40-60 °C) can often increase the reaction rate without promoting significant side reactions. Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents excel at solvating the sodium cation while leaving the thiomethoxide anion highly reactive.[4]
-
Q2: My TLC and LC-MS analyses show a significant amount of unreacted 2-chloro-5-nitropyridine, even after several hours. Why has the reaction stalled?
A stalled reaction typically points to an issue with the nucleophile or stoichiometry.
-
Cause 1: Insufficient Nucleophile: The most straightforward cause is an insufficient amount of the methylthiolate nucleophile. It may have been weighed incorrectly, or a portion may have degraded due to exposure to air or moisture.
-
Solution: Use a slight excess (1.1 to 1.2 equivalents) of the nucleophile to ensure the reaction goes to completion. Add the nucleophile portion-wise if you suspect degradation is an issue.
-
-
Cause 2: Low Temperature: The activation energy for the reaction may not be overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature by 10-15 °C and monitor the progress by TLC. Be cautious not to overheat, as this can lead to byproduct formation.
-
Q3: I am observing a dark, tarry crude product that is difficult to purify. What is causing this and how can I improve it?
Dark coloration and tar formation suggest decomposition or polymerization side reactions.
-
Cause 1: High Reaction Temperature: Excessive heat can cause decomposition of the nitro-containing aromatic compound or the product.
-
Solution: Maintain a moderate reaction temperature. It is better for the reaction to proceed more slowly and cleanly than quickly with byproduct formation. Use a temperature-controlled heating mantle and an external thermometer.
-
-
Cause 2: Presence of Oxygen: Oxidation of the sulfur-containing nucleophile and product can lead to colored impurities and disulfides.
-
Solution: Degas the solvent before use and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
-
-
Cause 3: Inappropriate Work-up: Quenching the reaction improperly can lead to oils and difficult-to-handle mixtures.
-
Solution: Pour the reaction mixture into a cold, stirred solution of water or saturated ammonium chloride to precipitate the crude product. This often yields a solid that can be easily filtered. If an oil forms, attempt to triturate it with a non-polar solvent like hexane or diethyl ether to induce solidification. Recrystallization from ethanol/water or isopropanol is often effective for final purification.
-
Frequently Asked Questions (FAQs)
-
Q: What is the optimal solvent for this reaction and why? A: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are highly recommended. They effectively solvate the counter-ion (e.g., Na⁺) of the nucleophile salt but do not strongly solvate the nucleophilic anion (CH₃S⁻). This "naked" anion is significantly more reactive, leading to faster reaction rates compared to protic solvents like ethanol or water, which would protonate and deactivate the nucleophile.
-
Q: Is an inert atmosphere (e.g., Nitrogen or Argon) strictly necessary? A: While not always mandatory for a successful reaction on a small scale, it is highly recommended for achieving the best yield and purity. Thiolates are susceptible to oxidation to disulfides, which consumes the nucleophile and introduces impurities. An inert atmosphere mitigates this risk, ensuring reproducibility and a cleaner reaction profile.
-
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar eluent system, such as 4:1 Hexanes:Ethyl Acetate. The product, this compound, will be less polar than the starting material if any hydrolysis to 2-hydroxy-5-nitropyridine occurs, but its polarity relative to 2-chloro-5-nitropyridine should be monitored. Spot the reaction mixture alongside co-spots of the starting material. The reaction is complete when the starting material spot has been completely consumed.
-
Q: What are the key safety precautions for handling the reagents? A: 2-chloro-5-nitropyridine is an irritant to the skin, eyes, and respiratory system.[5] Sodium thiomethoxide is corrosive and flammable. Methyl mercaptan (if used) is a toxic, flammable gas with a strong, unpleasant odor. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Data & Protocols
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Impure starting material | Verify purity via NMR/GC-MS; recrystallize if needed. |
| Degraded/inactive nucleophile | Use fresh NaSMe; run under N₂/Ar atmosphere. | |
| Suboptimal temperature | Gently heat to 40-60 °C; avoid excessive temperatures. | |
| Stalled Reaction | Insufficient nucleophile | Use 1.1-1.2 molar equivalents of the nucleophile. |
| Temperature too low | Increase temperature in 10 °C increments and monitor via TLC. | |
| Dark/Tarry Product | Reaction temperature too high | Maintain moderate heat (≤ 60 °C). |
| Oxidation of reagents/product | Degas solvent and use an inert N₂/Ar atmosphere. | |
| Difficult purification | Pour reaction mixture into cold water to precipitate the product. Use recrystallization (e.g., from ethanol) for purification. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-chloro-5-nitropyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) via syringe. Stir the mixture under a positive nitrogen atmosphere until the solid is fully dissolved.
-
Nucleophile Addition: In a separate flask, dissolve or suspend sodium thiomethoxide (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution/suspension dropwise to the stirred solution of 2-chloro-5-nitropyridine at room temperature over 15-20 minutes. An exotherm may be observed.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature or gently heat to 50 °C. Monitor the reaction progress every 30-60 minutes using TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-cold water (10x the volume of DMF used), stirring vigorously. A yellow precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold hexanes to aid in drying.
-
Purification: Air-dry the crude product. For higher purity, recrystallize the solid from hot ethanol or isopropanol. The final product should be a pale yellow crystalline solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.
References
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
Ambrose Rajkumar, M., et al. - A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research. [Link]
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
Nikitina, V., et al. (2021). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules. [Link]
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
-
Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications. ResearchGate. [Link]
-
PubChem - 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. [Link]
-
PrepChem - Synthesis of 2-Methylthio-5-nitro-pyridine. [Link]
-
Ashenhurst, J. - Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- CN101445467A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
The Organic Chemistry Tutor (2019). Nucleophilic Aromatic Substitution Reactions. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-(Methylthio)-5-nitropyridine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2-(Methylthio)-5-nitropyridine. This document aims to deliver expert insights and practical solutions to common challenges encountered during the purification of this important synthetic intermediate.
I. Understanding the Chemistry: Potential Impurities in Crude this compound
The purity of the final compound is intrinsically linked to the impurities generated during its synthesis. The common synthesis of this compound involves the S-methylation of 2-mercapto-5-nitropyridine with a methylating agent like dimethyl sulfate in the presence of a base.[1] This reaction, while generally efficient, can lead to several impurities that need to be addressed during purification.
Common Impurities:
-
Unreacted Starting Material: 2-mercapto-5-nitropyridine may be present if the reaction has not gone to completion.
-
Residual Methylating Agent: Traces of dimethyl sulfate, a toxic and carcinogenic reagent, may remain.[2]
-
Hydrolysis Products: In an aqueous basic medium, dimethyl sulfate can hydrolyze to methanol and sulfuric acid.[3]
-
N-Methylated Byproduct: The pyridine nitrogen is nucleophilic and can be methylated by dimethyl sulfate to form a pyridinium salt.[4]
-
Oxidized Impurities: The methylthio group is susceptible to oxidation, which can lead to the corresponding sulfoxide or sulfone, especially if the reaction is exposed to oxidizing conditions.
-
Colored Impurities: The crude product may appear as a yellow or brown solid, indicating the presence of colored impurities.[5]
II. Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format.
Recrystallization Issues
Question 1: My recrystallization from ethanol gives a low yield. How can I improve it?
Answer: A low yield from recrystallization is a common issue and can stem from several factors. Here's a systematic approach to improving your yield:
-
Optimize the Solvent System: While ethanol is a good starting point, a mixed solvent system might be more effective.[1] The ideal solvent system should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Solvent Screening: Perform small-scale solubility tests with various solvents and solvent mixtures. Common solvent mixtures for pyridine derivatives include ethanol/water, acetone/hexane, and ethyl acetate/hexane.
-
"Oiling Out": If your compound "oils out" (separates as a liquid instead of crystallizing), it indicates that the solution is too saturated or the solvent is too nonpolar. Adding a small amount of a more polar co-solvent or using a larger volume of the primary solvent can help.
-
-
Minimize the Amount of Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding too much solvent will result in a lower recovery of the purified compound upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Induce Crystallization: If crystals do not form upon cooling, you can try:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
-
Seeding: Add a small, pure crystal of this compound to the solution to initiate crystallization.
-
Question 2: The recrystallized product is still colored (yellow/brown). What should I do?
Answer: Colored impurities are often highly polar and can be challenging to remove by recrystallization alone.
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities.
-
Procedure: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-5% by weight of the crude material).
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes and then perform a hot gravity filtration to remove the charcoal.
-
Caution: Adding too much charcoal can lead to the loss of your desired product.
-
-
Column Chromatography: If charcoal treatment is ineffective, column chromatography is the next logical step for removing persistent colored impurities.
Chromatography Issues
Question 3: I'm seeing significant peak tailing during column chromatography on silica gel. How can I get sharp peaks?
Answer: Peak tailing is a frequent problem when purifying basic compounds like pyridine derivatives on acidic silica gel. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.
-
Deactivate the Silica Gel:
-
Triethylamine Wash: Before packing the column, you can wash the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1-2% in your eluent system). This will neutralize the acidic sites on the silica.
-
Pre-treated Silica: Commercially available deactivated silica gel can also be used.
-
-
Add a Basic Modifier to the Eluent:
-
Triethylamine or Pyridine: Adding a small amount of a basic modifier like triethylamine or pyridine (typically 0.1-1%) to your eluent system can significantly improve peak shape by competing with your compound for the acidic sites on the silica gel.
-
-
Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography: If your compound is sufficiently nonpolar, reversed-phase chromatography (e.g., on a C18-functionalized silica gel) can be an effective purification method.
-
Question 4: I'm not sure what solvent system to use for column chromatography. How do I determine the right eluent?
Answer: The ideal eluent system for column chromatography should provide good separation between your product and impurities, with the product having an Rf value of around 0.2-0.4 on a TLC plate.
-
TLC Analysis: Thin-layer chromatography (TLC) is an essential tool for quickly screening different solvent systems.
-
Start with a moderately polar solvent system: A good starting point for many organic compounds is a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.
-
Adjust Polarity:
-
If the spots are all at the bottom of the TLC plate (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent.
-
If the spots are all at the top of the TLC plate (high Rf), the eluent is too polar. Increase the proportion of the nonpolar solvent.
-
-
Visualization: this compound is a UV-active compound due to its aromatic and nitro groups, so it should be visible under a UV lamp (254 nm).[6][7] For visualizing non-UV active impurities, you can use a general stain like potassium permanganate or a specific stain for sulfur-containing compounds.[8][9]
-
Table 1: Recommended Starting Conditions for Purification
| Purification Method | Recommended Conditions |
| Recrystallization | Primary Solvent: Ethanol. Alternative Systems: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane. |
| Column Chromatography | Stationary Phase: Silica gel (can be deactivated with triethylamine). Eluent System (Gradient): Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. A typical gradient might be from 5% to 30% Ethyl Acetate in Hexane. Eluent Modifier: Add 0.1-1% triethylamine to the eluent to improve peak shape. |
III. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is typically a pale yellow to yellow solid. A dark brown or black color indicates the presence of significant impurities.
Q2: How can I confirm the purity of my final product?
A2: Several analytical techniques can be used to assess the purity of your this compound:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a compound and quantifying any impurities.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound.
Q3: Is this compound stable? How should I store it?
A3: this compound is generally stable under normal laboratory conditions. However, like many nitroaromatic compounds, it may be sensitive to light and high temperatures over extended periods. It is recommended to store the purified compound in a tightly sealed container in a cool, dark, and dry place.
Q4: I suspect my crude product contains the N-methylated pyridinium salt. How can I remove it?
A4: The N-methylated pyridinium salt is an ionic compound and will have very different solubility properties compared to the neutral this compound.
-
Aqueous Wash: During the work-up of your reaction, a thorough wash with water should remove the highly water-soluble pyridinium salt.
-
Silica Gel Chromatography: The pyridinium salt is highly polar and will stick to the baseline of a silica gel column, allowing for easy separation from your desired product.
IV. Visualized Workflows
Purification Workflow
Caption: A general workflow for the purification of crude this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification problems.
V. References
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
Anwar, M. M., & Siddiqui, M. T. (1974). Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic plates. The Analyst, 99(1178), 321-323.
-
Chemistry LibreTexts. (2021, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Al-Zoubi, R. M. (2020). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Current Organic Chemistry, 24(13), 1466-1511.
-
MDPI. (2023). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Retrieved from [Link]
-
Hamilton, D. J. (1973). THIN-LAYER CHROMATOGRAPHY OF ELEMENTAL SULPHUR. Journal of Chromatography A, 82(2), 374-377.
-
PubMed. (2002). An efficient and practical N-methylation of amino acid derivatives. Retrieved from [Link]
-
MacMillan, J. (2012). Facile N-Methylation Reaction of Amide Functional Heterocycles with Dimethyl Sulfate. ChemSpider SyntheticPage, 529.
-
Wikipedia. (2024). Dimethyl sulfate. Retrieved from [Link]
-
Zhang, Y., & Li, C. J. (2014). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 53(1), 113-116.
-
Google Patents. (1996). Process for producing n-methylated organic pigments. Retrieved from
-
MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]
-
Google Patents. (2000). Separation of pyridine or pyridine derivatives from aqueous solutions. Retrieved from
-
Bak, A., et al. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development, 15(6), 1337-1344.
-
da Silva, A. B., et al. (2016). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Sustainable Chemistry & Engineering, 4(8), 4383-4388.
-
Google Patents. (2011). Method for purification of pyridine, and method for production of chlorinated pyridine. Retrieved from
-
ResearchGate. (2019). Dimethyl sulfate (DMS) reactions with purine and pyrimidine nucleotides. Retrieved from [Link]
-
MDPI. (2019). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-Methylthio-5-nitro-pyridine. Retrieved from [Link]
-
NIST. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 3. enovatia.com [enovatia.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic plates - Analyst (RSC Publishing) [pubs.rsc.org]
common impurities in 2-(Methylthio)-5-nitropyridine and their removal
Welcome to the technical support center for 2-(Methylthio)-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heteroaromatic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, purification, and handling, with a focus on identifying and removing typical impurities.
Understanding the Chemistry of this compound and Its Impurities
This compound is a valuable intermediate in medicinal chemistry and agrochemical research, prized for its reactive sites that allow for further molecular elaboration.[1] The most common synthetic routes involve the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with a methylthiolate source, or the S-methylation of 2-mercapto-5-nitropyridine.[2][3] The purity of the final product is paramount, and understanding the potential impurities is the first step toward achieving high-purity material.
The primary impurities in this compound often arise from the starting materials, side reactions, or degradation. Below is a summary of the most common impurities and their origins.
| Impurity | Structure | Origin |
| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | Unreacted starting material from the SNAr synthesis. |
| 2-Mercapto-5-nitropyridine | C₅H₄N₂O₂S | Unreacted starting material from the S-methylation synthesis. |
| 2-(Methylsulfinyl)-5-nitropyridine (Sulfoxide) | C₆H₆N₂O₃S | Oxidation of the methylthio group of the product. |
| 2-(Methylsulfonyl)-5-nitropyridine (Sulfone) | C₆H₆N₂O₄S | Further oxidation of the methylthio group or the sulfoxide. |
| Bis(5-nitro-2-pyridyl)sulfide | C₁₀H₆N₄O₄S | A potential byproduct from the reaction of 2-mercapto-5-nitropyridine with 2-chloro-5-nitropyridine. |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that you may encounter during your experiments with this compound in a question-and-answer format.
FAQ 1: Synthesis and Reaction Monitoring
Question: My TLC analysis of the reaction mixture shows multiple spots. How do I identify the product and the main impurities?
Answer: Proper TLC analysis is crucial for monitoring the reaction progress and identifying the components of your mixture. The polarity of the compounds plays a key role in their separation on a silica gel plate. Here's a general guide to the expected Rf values in a typical solvent system like 30% ethyl acetate in hexanes:
-
2-Chloro-5-nitropyridine (Starting Material): This is generally less polar than the product and will have a higher Rf value.
-
This compound (Product): This is your target compound.
-
2-(Methylsulfinyl)-5-nitropyridine (Sulfoxide): The sulfoxide is more polar than the sulfide product and will have a lower Rf value.
-
2-(Methylsulfonyl)-5-nitropyridine (Sulfone): The sulfone is even more polar than the sulfoxide and will have the lowest Rf value among the product and its oxidized forms.
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2-Mercapto-5-nitropyridine (Starting Material): This compound is capable of hydrogen bonding and is generally more polar than the S-methylated product, resulting in a lower Rf value.
Example TLC Data (Illustrative)
| Compound | Rf Value (30% Ethyl Acetate/Hexanes) |
|---|---|
| 2-Chloro-5-nitropyridine | ~0.6 |
| This compound | ~0.45 |
| 2-(Methylsulfinyl)-5-nitropyridine | ~0.2 |
| 2-(Methylsulfonyl)-5-nitropyridine | ~0.1 |
To confirm the identity of the spots, you can run co-spots with your starting materials.
FAQ 2: Product Isolation and Purification
Question: My crude product is an oil and won't crystallize. What should I do?
Answer: "Oiling out" is a common problem in crystallization and can be caused by several factors, including the presence of impurities that depress the melting point, using an inappropriate solvent, or cooling the solution too quickly.[4]
Troubleshooting Steps:
-
Re-dissolve and Re-evaluate the Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of a more non-polar solvent (like hexanes) dropwise until a persistent cloudiness appears. Then, add a few drops of the more polar solvent (like ethyl acetate) until the solution becomes clear again. Allow this solution to cool slowly.[5]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for crystallization.[6]
-
Column Chromatography: If crystallization remains problematic, it is likely that the purity of your crude product is too low. In this case, purification by column chromatography is recommended before attempting another crystallization.
Question: I have a persistent impurity that co-elutes with my product during column chromatography. How can I improve the separation?
Answer: Co-elution of impurities with similar polarity to the desired product is a common challenge in column chromatography.
Strategies for Improved Separation:
-
Optimize the Mobile Phase: A single solvent system may not be sufficient. Try a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. For example, you could start with 10% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate.
-
Change the Stationary Phase: If you are using silica gel, which is acidic, consider using a different stationary phase like alumina (which can be neutral, basic, or acidic) or a reverse-phase C18 silica.
-
"Dry Loading" the Sample: Instead of dissolving your crude product in the mobile phase and loading it onto the column, try "dry loading." To do this, dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can be carefully added to the top of your packed column. This often results in a more concentrated band and better separation.
FAQ 3: Impurity-Specific Issues
Question: My NMR spectrum shows two extra singlets in the aromatic region and a singlet around 2.8 ppm, which I suspect are the sulfoxide and sulfone impurities. How can I remove them?
Answer: The oxidation of the methylthio group to the sulfoxide and further to the sulfone is a common side reaction, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.[1] These oxidized impurities are significantly more polar than the desired product.
Removal Strategy:
-
Column Chromatography: This is the most effective method for removing the more polar sulfoxide and sulfone impurities. A well-packed silica gel column with an optimized mobile phase (e.g., a gradient of ethyl acetate in hexanes) should provide good separation. The less polar this compound will elute first, followed by the sulfoxide, and then the sulfone.
-
Recrystallization: While less effective than chromatography for removing large amounts of these impurities, a careful recrystallization can enrich the purity of your product. Since the sulfoxide and sulfone are more polar, they will have a higher affinity for polar recrystallization solvents and may remain in the mother liquor.
Question: I have a significant amount of unreacted 2-chloro-5-nitropyridine in my crude product. How can I remove it?
Answer: Unreacted 2-chloro-5-nitropyridine is a common impurity when the reaction has not gone to completion.
Removal Strategy:
-
Column Chromatography: 2-Chloro-5-nitropyridine is generally less polar than this compound. Therefore, during column chromatography on silica gel with a solvent system like ethyl acetate/hexanes, the 2-chloro-5-nitropyridine will elute before the desired product.
-
Recrystallization: A carefully chosen recrystallization solvent system can also be effective. You will need to perform solubility tests to find a solvent or solvent mixture where the solubility difference between the two compounds is significant at different temperatures.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a starting point and may require optimization based on the impurity profile of your crude material.
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes). A good recrystallization solvent will dissolve the compound when hot but not when cold.[7] For this compound, ethanol or an ethyl acetate/hexanes mixture are good starting points.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase by TLC. A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from the impurities.[8] A gradient of 10% to 40% ethyl acetate in hexanes is a good starting point.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (or the initial, less polar solvent if using a gradient).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane) and carefully load it onto the top of the column. Alternatively, use the "dry loading" method described in FAQ 2.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizing the Purification Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: A workflow for the purification of this compound.
References
-
PrepChem. Synthesis of 2-Methylthio-5-nitro-pyridine. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
WordPress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Aroon Chande. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Der Pharma Chemica. A Review: Biological Importance of Heterocyclic Compounds. [Link]
-
University of Toyama. A Review on Medicinally Important Heterocyclic Compounds. [Link]
-
MDPI. Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation. [Link]
Sources
Technical Support Center: Synthesis of 2-(Methylthio)-5-nitropyridine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(Methylthio)-5-nitropyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's nuances, helping you troubleshoot common issues and optimize your experimental outcomes. The synthesis, primarily a nucleophilic aromatic substitution (SNAr), is robust but requires attention to detail to prevent common side reactions and ensure high yield and purity.
Core Synthesis Pathway: A Mechanistic Overview
The most prevalent and efficient method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with a methylthiolate source.[1] The reaction is facilitated by the strong electron-withdrawing nitro group (-NO₂) at the para position to the leaving group (the chlorine atom). This substituent powerfully activates the pyridine ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[2][3]
The general transformation is illustrated below:
Caption: The SNAr synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted 2-chloro-5-nitropyridine. What went wrong?
Answer: This is a common issue that typically points to a problem with your nucleophile or reaction conditions.
-
Probable Cause 1: Inactive or Degraded Nucleophile. Sodium thiomethoxide (NaSMe) is hygroscopic and can be oxidized by air to dimethyl disulfide. If it has been improperly stored, its nucleophilic strength will be greatly diminished. Methyl mercaptan gas can be difficult to quantify accurately if used directly.
-
Scientific Rationale: The SNAr reaction relies on a potent nucleophile to attack the electron-deficient carbon of the pyridine ring. If the concentration of active thiomethoxide anion is insufficient, the reaction rate will be negligible.
-
Troubleshooting Steps:
-
Use Fresh or High-Quality NaSMe: Purchase fresh sodium thiomethoxide from a reputable supplier and handle it under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen).
-
Generate the Nucleophile in situ: A more reliable method is to bubble methyl mercaptan (CH₃SH) gas through a solution of a strong base like sodium hydride (NaH) or sodium methoxide (NaOMe) in an anhydrous solvent (e.g., THF, DMF) immediately before adding the 2-chloro-5-nitropyridine. This ensures a fresh, active nucleophile.
-
Verify Stoichiometry: Ensure you are using at least a stoichiometric equivalent (1.0-1.2 eq.) of the nucleophile. An excess is often beneficial.
-
Question 2: The reaction turned dark brown/black, and my yield is very low, with a complex mixture of products. What is causing this decomposition?
Answer: Significant color change and the formation of "tar" suggest decomposition, often driven by temperature, base strength, or reactive impurities.
-
Probable Cause 1: Excessive Heat. While heating can accelerate the SNAr reaction, nitropyridine compounds can be thermally sensitive. High temperatures, especially in the presence of a strong base, can lead to polymerization or other decomposition pathways.
-
Probable Cause 2: Presence of Water. If your solvent or reagents are not anhydrous, the thiomethoxide can act as a base to generate hydroxide ions from water. Hydroxide can compete as a nucleophile, leading to the formation of 2-hydroxy-5-nitropyridine and other downstream byproducts.
-
Scientific Rationale: The nitro group makes the pyridine ring highly electron-deficient and susceptible to various side reactions beyond the desired substitution, particularly under harsh conditions.[4]
-
Troubleshooting Steps:
-
Optimize Temperature: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor for progress. Only warm the mixture gently if the reaction is too slow. Many preparations are successful at or below ambient temperature.
-
Ensure Anhydrous Conditions: Use dry solvents and handle hygroscopic reagents under an inert atmosphere.
-
Choose the Right Base: If generating the nucleophile in situ, use a non-hydroxide base like NaH. If using a weaker base like potassium carbonate (K₂CO₃) with methyl mercaptan, be aware that the reaction may require more forcing conditions, increasing the risk of side reactions.
-
Question 3: My main impurity is a compound with a mass corresponding to 2-hydroxy-5-nitropyridine. How do I prevent this?
Answer: This is a classic case of a competing nucleophilic substitution reaction.
-
Probable Cause: Water Contamination. As mentioned above, water is the most likely source of the hydroxide nucleophile that leads to this byproduct. The starting material, 2-chloro-5-nitropyridine, is highly activated towards nucleophilic substitution by both thiomethoxide and hydroxide.
-
Scientific Rationale: The relative rates of reaction with CH₃S⁻ versus OH⁻ will depend on their respective concentrations and nucleophilicities in the chosen solvent system. Preventing the formation of OH⁻ is the most effective strategy.
-
Troubleshooting Steps:
-
Rigorous Drying of Solvent and Glassware: Dry your solvent over molecular sieves or by distillation. Flame-dry or oven-dry all glassware before use.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of nitrogen or argon to exclude atmospheric moisture.
-
Purification Strategy: If the hydroxy byproduct does form, it can often be separated from the desired methylthio product by column chromatography on silica gel. The significant difference in polarity between the -OH and -SMe groups facilitates separation.
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent for this reaction? A: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are generally preferred. They effectively solvate the sodium thiomethoxide and the Meisenheimer complex intermediate without interfering with the reaction. Alcohols like methanol can also be used, but may participate in side reactions if conditions are not carefully controlled.
Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 20-30% ethyl acetate in hexanes. The product, this compound, is less polar than the hydroxy byproduct but typically has a different Rf from the 2-chloro-5-nitropyridine starting material. Staining with potassium permanganate can help visualize the sulfur-containing product. For more precise monitoring, LC-MS is ideal.
Q: What are the primary impurities I should be aware of during quality control? A: Besides unreacted starting material and the 2-hydroxy-5-nitropyridine byproduct, you should look for dimethyl disulfide ((CH₃S)₂). This is formed by the oxidation of the thiomethoxide nucleophile and can be minimized by maintaining an inert atmosphere.
| Impurity | Chemical Name | Common Cause |
| SM | 2-Chloro-5-nitropyridine | Incomplete reaction; inactive nucleophile |
| Byproduct 1 | 2-Hydroxy-5-nitropyridine | Water contamination |
| Byproduct 2 | Dimethyl disulfide | Oxidation of thiomethoxide nucleophile |
| Solvents | e.g., DMF, THF | Residual solvent from workup |
Caption: Common impurities and residual materials in the synthesis of this compound.
Visualizing Key Side Reactions
Understanding potential side reactions is crucial for troubleshooting. The following diagram illustrates the main competing pathways.
Caption: Competing reaction pathways in the synthesis.
Detailed Experimental Protocol
This protocol is a representative example. Researchers should adapt it based on available equipment and safety protocols.
Synthesis of this compound
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 100 mL).
-
Nucleophile Preparation: Cool the solvent to 0 °C in an ice bath. Carefully add sodium thiomethoxide (NaSMe, 1.1 eq.) to the stirred solvent under a positive pressure of nitrogen. Stir until fully dissolved.
-
Substrate Addition: Dissolve 2-chloro-5-nitropyridine (1.0 eq., e.g., 10 g) in a minimal amount of anhydrous DMF and add it dropwise to the cold NaSMe solution over 20-30 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes) until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-water (500 mL). A yellow precipitate should form.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 100 mL) and then with a small amount of cold hexanes to aid in drying.
-
Purification: The crude product is often of high purity. However, it can be further purified by recrystallization from ethanol or by column chromatography on silica gel if significant impurities are detected.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
References
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. [Link]
-
Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitropyridine. [Link]
-
ResearchGate. (n.d.). 2-Chloro-5-nitropyridine. [Link]
-
MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]
-
Tomabechi, Y., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. [Link]
-
Molecules. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on 2-(Methylthio)-5-nitropyridine
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 2-(methylthio)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in the synthesis of 2-substituted-5-nitropyridines.
Introduction to this compound in SNAr Reactions
This compound is a highly valuable heterocyclic building block in organic synthesis, particularly for pharmaceutical and agrochemical research.[1] Its utility stems from two key reactive sites: the nitro group at the 5-position, which can be reduced to an amine, and the methylthio group at the 2-position, which is an excellent leaving group for nucleophilic aromatic substitution (SNAr).[1]
The pyridine ring is inherently electron-deficient, making it more susceptible to nucleophilic attack than benzene.[2] This reactivity is further enhanced by the strong electron-withdrawing nitro group at the 5-position (para to the substitution site), which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[3][4] The SNAr reaction is favored at the C-2 and C-4 positions of the pyridine ring because the nitrogen atom can effectively delocalize the negative charge of the Meisenheimer intermediate via resonance.[3][5]
This guide will focus on troubleshooting and optimizing the displacement of the methylthio group by various nucleophiles.
The SNAr Mechanism: An Overview
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[6]
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] This is typically the rate-determining step of the reaction.[4]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group, in this case, the methylthiolate anion.
Troubleshooting and FAQs
This section addresses common issues encountered during SNAr reactions with this compound in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Question: I am seeing very little or no consumption of my this compound starting material. What are the likely causes and how can I improve the conversion?
Answer: Low conversion is a frequent challenge and can often be resolved by systematically evaluating the core reaction parameters: the nucleophile, the solvent, and the temperature.
1. Evaluate Your Nucleophile
-
Nucleophilicity: The success of an SNAr reaction is highly dependent on the strength of the nucleophile.[3] If you are using a neutral nucleophile like an alcohol or a primary/secondary amine, its reactivity may be insufficient.
-
Solution: For weak nucleophiles, deprotonation with a suitable base is crucial. For example, an alcohol (ROH) can be converted to a much more potent alkoxide (RO⁻) using a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Similarly, thiols (RSH) are often used with bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to generate the more nucleophilic thiolate (RS⁻).[7]
-
-
Steric Hindrance: Bulky nucleophiles can have difficulty approaching the C-2 position of the pyridine ring.[3] If your nucleophile is sterically demanding, this could be the reason for low reactivity.
-
Solution: While challenging to overcome, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. Alternatively, a less hindered nucleophile may be required if possible.
-
2. Optimize Reaction Conditions
-
Solvent Choice: The choice of solvent plays a critical role in SNAr reactions. The rates of SNAr reactions with anionic nucleophiles are significantly faster in polar aprotic solvents compared to protic solvents.[8][9]
-
Why Polar Aprotic Solvents are Preferred: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices.[7] They effectively solvate the counter-ion (e.g., Na⁺, K⁺) of the nucleophile, leaving a more "naked" and highly reactive anion.[3]
-
Why Protic Solvents Can Be Problematic: Protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes it and reduces its reactivity.[10] This can significantly slow down or even halt the reaction.
-
-
Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.
-
Solution: If your reaction is sluggish at room temperature, gradually increase the temperature. A common starting point for optimization is 80-100 °C. In some cases, reflux temperatures may be necessary. Monitoring the reaction by TLC or LC-MS at different temperatures will help identify the optimal condition.
-
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in SNAr reactions.
Issue 2: Formation of Multiple Products or Impurities
Question: My reaction is proceeding, but TLC/LC-MS analysis shows multiple spots/peaks, indicating the formation of side products. What could be causing this and how can I improve the selectivity?
Answer: The formation of multiple products often points to side reactions or decomposition. A careful analysis of the reaction conditions is necessary.
1. Potential Side Reactions
-
Reaction with Solvent: Highly reactive nucleophiles can sometimes react with the solvent, especially at elevated temperatures. For example, strong bases can deprotonate DMF, leading to impurities.
-
Solution: If you suspect solvent-related side products, consider switching to an alternative polar aprotic solvent like DMSO or using a lower reaction temperature for a longer duration.
-
-
Competitive Nucleophilic Attack: If your nucleophile has multiple nucleophilic sites, you may see a mixture of products.
-
Solution: This may require the use of protecting groups to block the undesired reactive sites on your nucleophile.
-
-
Decomposition: The starting material or the product may be unstable under the reaction conditions (e.g., high temperature, strong base).
-
Solution: Try running the reaction at a lower temperature. If a strong base is required, consider adding it slowly at a lower temperature before heating.
-
2. Purity of Starting Materials
-
Impure Substrate or Nucleophile: Impurities in your starting materials can lead to the formation of unexpected byproducts.
-
Solution: Ensure the purity of your this compound and the nucleophile before starting the reaction. Recrystallization or column chromatography may be necessary.
-
Issue 3: Difficulty with Reaction Work-up and Product Isolation
Question: The reaction seems to be complete, but I am struggling to isolate my product. It seems to be water-soluble or difficult to extract.
Answer: Isolation challenges are common, especially when dealing with polar heterocyclic compounds like substituted nitropyridines.
1. Product is Highly Polar and Water-Soluble
-
Problem: The product, often a 2-amino-5-nitropyridine derivative, can have significant polarity, leading to poor partitioning into common organic solvents during aqueous work-up.[11]
-
Solutions:
-
Use a More Polar Extraction Solvent: Instead of diethyl ether or hexanes, try extractions with a more polar solvent like ethyl acetate or dichloromethane (DCM).
-
Perform Multiple Extractions: Carry out at least 3-5 extractions of the aqueous layer to maximize the recovery of your product.
-
Brine Wash: After extraction, washing the combined organic layers with a saturated sodium chloride solution (brine) can help to remove dissolved water and may "salt out" the product from the aqueous phase into the organic layer.
-
Evaporation without Aqueous Work-up: If the reaction solvent is volatile (e.g., acetonitrile, THF) and the byproducts are non-volatile salts, you might be able to filter the reaction mixture to remove salts and then evaporate the solvent. The crude product can then be purified directly by chromatography.
-
2. Emulsion Formation During Extraction
-
Problem: The presence of polar solvents like DMF or DMSO in the reaction mixture can lead to the formation of emulsions during aqueous extraction, making phase separation difficult.
-
Solution: Dilute the reaction mixture with a large volume of water before extraction. This will help to dissolve the DMF or DMSO in the aqueous phase and lead to cleaner phase separation.
Experimental Protocols and Data
General Experimental Protocol for SNAr with an Amine Nucleophile
This protocol provides a starting point for the reaction of this compound with a generic primary or secondary amine.
-
To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, 5-10 mL per mmol of substrate) in a round-bottom flask, add the amine nucleophile (1.1-1.5 eq.).
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or triethylamine (Et₃N, 2.0-3.0 eq.) to liberate the free amine.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for optimizing the SNAr reaction on this compound with various classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Recommended Base | Recommended Solvent | Typical Temperature (°C) |
| Amines (neutral) | Morpholine, Piperidine | K₂CO₃, Cs₂CO₃, or none | DMF, DMSO, NMP | 80 - 120 |
| Alcohols (anionic) | Sodium Methoxide | NaH, KOtBu (if starting from ROH) | THF, DMF | 25 - 80 |
| Thiols (anionic) | Sodium Thiophenoxide | K₂CO₃, NaOH (if starting from RSH) | DMF, Ethanol | 25 - 100 |
Visualization of the SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr on this compound.
(Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.)
References
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters.[Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ACS Publications.[Link]
-
Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed.[Link]
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.[Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.[Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress.[Link]
-
SNAr reaction scope & limitations. YouTube.[Link]
-
Nucleophilic aromatic substitution. Wikipedia.[Link]
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- 1. This compound|CAS 20885-21-6|Supplier [benchchem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. echemi.com [echemi.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scale-Up of 2-(Methylthio)-5-nitropyridine Production
Welcome to the technical support center for the synthesis and scale-up of 2-(Methylthio)-5-nitropyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
I. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues that may arise during the production of this compound, which is most commonly synthesized via the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with a methylthiolate source, such as sodium thiomethoxide.[1]
Problem 1: Poor or Inconsistent Yield
Symptom: The reaction yield is significantly lower than expected based on laboratory-scale experiments or literature precedents.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Causality: On a larger scale, mass and heat transfer limitations can lead to inefficient mixing and localized temperature gradients, slowing down the reaction rate.
-
Troubleshooting:
-
Verify Reagent Stoichiometry: Ensure that the methylthiolate reagent is used in a slight excess (typically 1.1-1.2 equivalents) to drive the reaction to completion. However, a large excess can lead to side reactions.[2]
-
Improve Agitation: Increase the stirring speed or use a more efficient agitation system (e.g., overhead stirrer with a properly designed impeller) to ensure homogeneous mixing of the reactants.
-
Monitor Reaction Progress: Utilize in-process controls (e.g., TLC, HPLC, GC) to track the consumption of the starting material, 2-chloro-5-nitropyridine. The reaction should only be quenched after the starting material is no longer detected.[3]
-
Solvent Choice: Ensure the solvent (commonly methanol, ethanol, or DMF) is anhydrous, as water can react with the sodium thiomethoxide and reduce its nucleophilicity.
-
-
-
Product Loss During Work-up/Isolation:
-
Causality: The product may have some solubility in the aqueous phase during extraction, or it may not fully precipitate during crystallization, leading to losses.
-
Troubleshooting:
-
Optimize Extraction: If performing an aqueous work-up, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the product.
-
Refine Crystallization: Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) to maximize precipitation.[4] An anti-solvent can also be added to reduce the product's solubility in the mother liquor.
-
pH Adjustment: During work-up, carefully control the pH. The product is generally stable under neutral to slightly acidic conditions.
-
-
Problem 2: Formation of Impurities
Symptom: Analytical data (HPLC, GC-MS, NMR) shows the presence of significant impurities in the crude or final product.
Potential Causes & Solutions:
-
Side Reactions:
-
Causality: The strong electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack at multiple positions, and the nucleophile itself can undergo side reactions.[1]
-
Troubleshooting:
-
Control Temperature: The reaction is exothermic.[5] Poor temperature control can lead to the formation of byproducts. Maintain a consistent reaction temperature, often in the range of 20-50°C, using a reliable cooling system.
-
Control Reagent Addition: Add the sodium thiomethoxide solution slowly and sub-surface to the solution of 2-chloro-5-nitropyridine to avoid localized high concentrations of the nucleophile, which can promote side reactions.
-
Inert Atmosphere: Sodium thiomethoxide can be oxidized by air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of disulfide or other oxidative impurities.
-
-
-
Impurity Profile:
-
A summary of common impurities and their likely sources is provided in the table below.
-
| Impurity Name | Structure | Potential Source | Mitigation Strategy |
| 2-Methoxy-5-nitropyridine | Reaction with residual methanol if sodium methoxide is present in the thiomethoxide source. | Use high-purity sodium thiomethoxide; avoid excessive temperatures. | |
| Dimethyl disulfide | CH₃-S-S-CH₃ | Oxidation of sodium thiomethoxide. | Maintain an inert atmosphere; use fresh, high-quality reagents. |
| Unreacted 2-chloro-5-nitropyridine | Incomplete reaction. | Increase reaction time, temperature, or stoichiometry of nucleophile. |
Problem 3: Exothermic Reaction and Poor Temperature Control
Symptom: A rapid and difficult-to-control increase in temperature is observed upon mixing the reagents, posing a significant safety risk.
Potential Causes & Solutions:
-
Reaction Energetics:
-
Causality: Nucleophilic aromatic substitution reactions on highly electron-deficient rings are often highly exothermic.[5][6] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Troubleshooting:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the heat of reaction and the maximum temperature of synthetic reaction (MTSR). This data is critical for designing a safe process.
-
Controlled Addition: As mentioned previously, add the nucleophile solution slowly and at a controlled rate to manage the rate of heat generation.[7]
-
Efficient Cooling: Ensure the reactor is equipped with a cooling system capable of handling the total heat output of the reaction.
-
Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase by providing a larger thermal mass.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient pyridine ring, activated by the strong electron-withdrawing nitro group, is attacked by the nucleophilic methylthiolate anion. This forms a negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized. The reaction is completed by the departure of the chloride leaving group, restoring the aromaticity of the ring.[1][8]
Caption: Decision workflow for selecting an appropriate reaction solvent.
Q4: How can the final product be purified effectively at a larger scale?
-
Recrystallization: This is the most common and effective method for purifying this compound.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol). [9] 2. If necessary, treat with activated carbon to remove colored impurities.
-
Filter the hot solution to remove any insoluble materials.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Silica Gel Chromatography: While effective at the lab scale, column chromatography is often less practical and more expensive for large-scale production. It is typically reserved for applications requiring very high purity or for removing impurities that are difficult to separate by recrystallization.
III. Experimental Protocol: Representative Scale-Up Synthesis
This protocol describes a general procedure for the synthesis of this compound on a multi-gram scale. Warning: This reaction should only be performed by trained chemists with appropriate safety precautions in place.
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Sodium thiomethoxide (1.1 eq)
-
Methanol (anhydrous, ~10 volumes)
-
Reactor with overhead stirrer, temperature probe, cooling jacket, and nitrogen inlet.
Procedure:
-
Reactor Setup: Set up a clean, dry reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet. Purge the reactor with nitrogen.
-
Charge Reactant: Charge the 2-chloro-5-nitropyridine to the reactor, followed by anhydrous methanol (~7 volumes). Begin stirring to dissolve the solid.
-
Prepare Nucleophile Solution: In a separate vessel under a nitrogen atmosphere, dissolve the sodium thiomethoxide in anhydrous methanol (~3 volumes).
-
Reaction: Cool the reactor contents to 10-15°C. Slowly add the sodium thiomethoxide solution to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 25°C.
-
Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by HPLC or TLC until the 2-chloro-5-nitropyridine is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to 10°C.
-
Slowly add water to the reaction mixture to quench any unreacted sodium thiomethoxide and to precipitate the product.
-
Stir the resulting slurry for 1 hour at 0-5°C.
-
-
Isolation:
-
Filter the solid product and wash the filter cake with cold water until the filtrate is neutral.
-
Wash the cake with a small amount of cold methanol to remove residual water.
-
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
IV. References
-
Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. Retrieved from
-
Journal of Engineering. (2018). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Retrieved from [Link]
-
Google Patents. (2015). CN104447522A - Preparation method of 5-nitro-2-aminopyridine. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of 2-Methylthio-5-nitro-pyridine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]
-
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Retrieved from
-
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]
-
National Institutes of Health. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
ResearchGate. (2010). 2-Chloro-5-nitropyridine. Retrieved from [Link]
-
Google Patents. (2004). US6780339B2 - Methods and reaction mixtures for controlling exothermic reactions. Retrieved from
-
ResearchGate. (2013). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Retrieved from [Link]
-
Scribd. (n.d.). Safety Data Sheet - SODIUM THIOMETHOXIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]
-
National Institutes of Health. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
International Journal of ChemTech Research. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Retrieved from [Link]
Sources
- 1. This compound|CAS 20885-21-6|Supplier [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 5. WO2002006421A1 - Methods and reaction mixtures for controlling exothermic reactions - Google Patents [patents.google.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
troubleshooting guide for the reduction of 2-(Methylthio)-5-nitropyridine
Welcome to the technical support center for the synthesis of 5-Amino-2-(methylthio)pyridine via the reduction of 2-(Methylthio)-5-nitropyridine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights and solutions to common challenges encountered during this critical synthetic transformation. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter during the experiment in a direct question-and-answer format.
Q1: My reduction of this compound is stalling, showing incomplete conversion by TLC/LCMS. What are the likely causes and how can I fix it?
A1: Incomplete conversion is a common hurdle. The root cause often depends on your chosen reduction method. Let's break down the possibilities:
For Catalytic Hydrogenation (e.g., using Pd/C):
-
Cause 1: Catalyst Poisoning by Sulfur. This is the most probable cause. The methylthio (-SCH₃) group on your substrate is a known poison for many precious metal catalysts, especially Palladium (Pd).[1][2] The sulfur atom strongly and often irreversibly adsorbs onto the active sites of the catalyst, preventing it from facilitating the hydrogenation of the nitro group.
-
Solution:
-
Increase Catalyst Loading: A simple first step is to increase the weight percentage of the Pd/C catalyst. This provides more active sites, some of which will remain available for catalysis even with poisoning.
-
Use a Poison-Resistant Catalyst: Switch to a catalyst known for its sulfur tolerance. Sulfided catalysts, such as Platinum sulfide on carbon (PtS/C), are designed for such applications.[2] Alternatively, some Ruthenium-based catalysts have shown enhanced tolerance to sulfur.[2]
-
Change Reduction Method: If catalyst poisoning remains a persistent issue, switching to a chemical reduction method (like Fe/NH₄Cl) is often the most effective solution.
-
-
-
Cause 2: Insufficient Hydrogen Pressure or Poor Mass Transfer. If you are using a hydrogen balloon, the pressure may be inadequate. Furthermore, poor stirring can limit the three-phase (solid catalyst, liquid solution, gas hydrogen) interaction necessary for the reaction.
-
Solution:
-
Use a Parr Shaker or Autoclave: These systems allow for higher and more consistent hydrogen pressures (e.g., 50 psi or higher), which can significantly accelerate the reaction rate.
-
Ensure Vigorous Stirring: Use a properly sized stir bar and an appropriate stir plate speed to ensure the catalyst is well suspended in the reaction mixture.
-
-
For Chemical Reduction (e.g., using Fe/NH₄Cl):
-
Cause 1: Inactive Iron Powder. The surface of iron powder can oxidize over time, reducing its reactivity.
-
Solution:
-
Use Fine, High-Purity Iron: Use electrolytic or "activated" iron powder with a high surface area (<10 μm is excellent).[3]
-
Pre-activate the Iron: Briefly wash the iron powder with dilute HCl to remove the oxide layer, followed by washing with water, ethanol, and ether, and then drying under vacuum before use.[3]
-
-
-
Cause 2: Insufficient Proton Source (NH₄Cl). The reduction mechanism with iron requires a proton source to proceed.[4] Ammonium chloride provides a mildly acidic environment.
Q2: My reaction is complete, but I am observing significant side products. What are they and how can I minimize them?
A2: Side product formation is often related to over-reduction or undesired reactivity with the functional groups present.
-
Potential Side Product 1: Desulfurization. During catalytic hydrogenation, aggressive conditions (high pressure, high temperature, or highly active catalysts like Raney Nickel) can lead to the cleavage of the C-S bond, resulting in the formation of 5-aminopyridine.
-
Mitigation Strategy:
-
Milder Conditions: Reduce the hydrogen pressure and reaction temperature.
-
Catalyst Choice: Avoid highly active catalysts like Raney Nickel if desulfurization is observed. Pd/C is generally more chemoselective for the nitro group.
-
-
-
Potential Side Product 2: Pyridine Ring Reduction. The pyridine ring itself can be reduced to a piperidine ring under certain hydrogenation conditions, especially with platinum-based catalysts (e.g., PtO₂) or at high pressures/temperatures.[7]
-
Mitigation Strategy:
-
Catalyst Selection: Palladium on carbon (Pd/C) is generally preferred for the selective reduction of a nitro group on a pyridine ring without affecting the ring itself under mild conditions.[8]
-
Control Reaction Time: Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed to prevent over-reduction.
-
-
-
Potential Side Product 3: Formation of Azo or Azoxy Intermediates. Incomplete chemical reductions can sometimes lead to the accumulation of dimeric intermediates like azo (R-N=N-R) or azoxy (R-N=N(O)-R) compounds, which can complicate purification. This happens when the reduction stalls at the nitroso or hydroxylamine stage.
-
Mitigation Strategy:
-
Ensure Sufficient Reducing Agent: Use a significant excess of the chemical reductant (e.g., iron powder) to drive the reaction to completion.[5]
-
Maintain Proper Temperature: For Fe/NH₄Cl reductions, refluxing in a solvent like ethanol/water is often necessary to ensure the reaction goes to completion.[5]
-
-
Data & Protocols
Table 1: Comparison of Common Reduction Methods
| Method | Typical Reagents | Advantages | Common Issues & Disadvantages |
| Catalytic Hydrogenation | H₂ (gas), Pd/C, PtO₂ | Clean reaction, high yields, easy workup (filtration). | Catalyst poisoning by sulfur , potential for over-reduction (desulfurization, ring reduction), requires specialized pressure equipment.[1][9] |
| Metal/Acid Reduction | Fe, NH₄Cl, EtOH/H₂O | Tolerant to sulfur functional groups , inexpensive, scalable.[3][5] | Heterogeneous reaction can be slow, workup involves filtering large amounts of iron sludge, can be exothermic.[5] |
| Sulfide Reduction | Na₂S₂O₄ (Sodium Dithionite) | Mild conditions, good for sensitive substrates. | Can generate H₂S gas (toxic, odor), stoichiometry can be tricky, workup can be complex. |
Experimental Protocol: Reduction using Iron and Ammonium Chloride
This protocol is adapted from a general, reliable procedure for the reduction of nitroarenes and is well-suited for substrates containing sulfur, like this compound.[5][6]
Reagents:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Celite or silica gel for filtration
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent & Reagents: Add ethanol and water (e.g., a 4:1 to 5:1 v/v mixture). To this solution, add ammonium chloride (4-5 eq) and iron powder (4-5 eq).
-
Reaction: Heat the mixture to reflux (typically around 80-85°C) with vigorous stirring. The reaction progress should be monitored by TLC or LCMS every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Workup - Filtration: Once the starting material is fully consumed, cool the reaction mixture to room temperature. Add water to the flask to prevent potential exothermic events upon solvent removal.[5] Filter the hot mixture through a pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with hot ethanol or another suitable solvent like ethyl acetate.
-
Workup - Extraction: Combine the filtrates and remove the ethanol under reduced pressure. The remaining aqueous solution is then extracted multiple times with a solvent like dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude 5-Amino-2-(methylthio)pyridine. The product can be further purified by column chromatography or recrystallization if necessary.
Visualization of Troubleshooting Workflow
Below is a decision-making workflow for troubleshooting common issues during the reduction.
Caption: Troubleshooting Decision Tree for the Reduction Reaction.
References
-
Shalab, A. A., Abd El-Karim, S. S., & El-Gohary, N. S. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 692. [Link]
-
PubChem. (n.d.). 5-Amino-2-(methylthio)pyridine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
- Langer, P., & Neumann, H. (1993). Process for preparation of 2-amino-5-methyl-pyridine. EP0569701A1.
- Liu, Y., et al. (2007). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Synthetic Communications, 37(19), 3391-3398.
-
Wikipedia contributors. (2023, December 29). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of Stage 2: 5-amino-2-ethyl-amino-pyridine. Retrieved January 21, 2026, from [Link]
-
LookChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved January 21, 2026, from [Link]
-
Kidar, R. (2020, March 27). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? ResearchGate. [Link]
-
ACS Green Chemistry Institute. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Reagent Guides. [Link]
-
Reddit. (2023, February 17). Hydrogenation troubleshooting. r/Chempros. [Link]
- CN102924370A - 2-amino-5-methylpyridine preparation method.
-
Leist, M., et al. (2023). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society, 145(34), 18837–18843. [Link]
-
Scribd. (n.d.). SRU Troubleshooting Guide. Retrieved January 21, 2026, from [Link]
-
Gafurov, Z. N., et al. (2021). Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. Molecules, 26(17), 5087. [Link]
-
Zhang, Q., et al. (2015). Catalytic hydrogenation of sulfur-containing nitrobenzene over Pd/C catalysts: In situ sulfidation of Pd/C for the preparation of PdxSy catalysts. Catalysis Communications, 67, 6-10. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
regioselectivity issues in reactions involving 2-(Methylthio)-5-nitropyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(methylthio)-5-nitropyridine. This guide is designed to provide in-depth insights and practical solutions to common challenges, with a specific focus on overcoming regioselectivity issues in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing the reactivity of this compound?
Answer: The reactivity of this compound is dominated by the powerful electronic effects of its substituents. The pyridine ring is inherently electron-deficient, and this effect is greatly amplified by the presence of a strong electron-withdrawing nitro group (-NO₂) at the C5 position.
-
Activation for Nucleophilic Attack: The -NO₂ group significantly lowers the electron density of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This activation is most pronounced at the positions ortho (C4, C6) and para (C2) to the nitro group.
-
Leaving Group: The methylthio (-SMe) group at the C2 position is an excellent leaving group, readily displaced by a variety of nucleophiles.[1]
-
Reactive Sites: Consequently, the primary sites for nucleophilic attack are C2 (leading to substitution of the -SMe group), C4, and C6 (leading to C-H functionalization).
Below is a diagram illustrating the key reactive sites on the molecule.
Caption: Key reactive sites on this compound.
Q2: What factors determine whether a nucleophile attacks the C4 or C6 position?
Answer: Achieving regioselectivity between the C4 and C6 positions is a central challenge. Both are electronically activated, and the outcome of the reaction is a delicate balance of several factors:
-
Electronic Effects: The nitro group activates both positions through resonance. However, the inductive effect (electron withdrawal through sigma bonds) is stronger at the closer C4 and C6 positions compared to the C2 position.[2] The relative electron deficiency between C4 and C6 is often very similar.
-
Steric Hindrance: The local environment around each position plays a crucial role. Bulky nucleophiles will preferentially attack the less sterically hindered position. Likewise, existing substituents on the pyridine ring can block access to one site, thereby directing the reaction to another.[3]
-
Kinetic vs. Thermodynamic Control: Attack at one position may be faster (kinetically favored), while the resulting product from attack at another position may be more stable (thermodynamically favored).[2] Low temperatures typically favor the kinetic product, whereas higher temperatures can allow the reaction to equilibrate to the thermodynamic product.
-
Reaction Mechanism: Specific reaction types have inherent regioselectivities. For example, the Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for C-H alkylation that typically occurs at positions activated by and adjacent to a nitro group.[4][5]
Q3: Are other transformations possible besides nucleophilic substitution on the ring?
Answer: Yes. The substituents themselves can be modified, which is often a key step in a synthetic sequence.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amino group (-NH₂), which is a versatile handle for further functionalization.[1]
-
Methylthio Group Oxidation: The sulfur atom of the methylthio group can be oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃). This transformation makes the group an even better leaving group and can be used to modulate the electronic properties of the molecule.[1]
Troubleshooting Guide: Regioselectivity Issues
This section addresses specific problems you may encounter in the lab, providing insights into their causes and offering validated solutions.
Problem 1: Low yield or mixture of isomers in C-H functionalization at C4/C6.
-
Probable Cause: The primary cause is the competing reactivity of the C4 and C6 positions. The nucleophile may not have a strong intrinsic preference, or the reaction conditions may not be optimized to favor one isomer over the other.
-
Suggested Solutions & Protocol:
-
Modulate Temperature: To favor the kinetic product, run the reaction at a significantly lower temperature (e.g., -78 °C to -40 °C). If the thermodynamic product is desired and the reaction is reversible, running it at a higher temperature may improve the ratio.
-
Vary the Solvent: The polarity of the solvent can influence the stability of the charged intermediate (Meisenheimer complex) and affect the reaction pathway. Screen polar aprotic solvents like THF, DMF, and DMSO.
-
Choose the Right Base (for VNS reactions): In reactions like the VNS, the base is critical. It not only generates the nucleophile but also facilitates the final elimination step. A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is often effective.[5]
-
Consider Sterics: If your nucleophile is small, leading to a mixture, consider using a bulkier analogue to favor the less hindered position.
-
Workflow: Achieving Regioselectivity in Vicarious Nucleophilic Substitution (VNS)
The VNS reaction is an excellent method for achieving regioselective C-H alkylation on nitropyridines.[5] The mechanism involves the addition of a carbanion to an electron-deficient aromatic ring, followed by a base-induced β-elimination.[4]
Caption: Workflow for a regioselective VNS reaction.
Problem 2: The nucleophile displaces the -SMe group at C2 instead of C-H functionalization at C4/C6.
-
Probable Cause: The -SMe group at the C2 position is an excellent leaving group, activated by the para -NO₂ group. For many strong nucleophiles, this SNAr displacement is the fastest reaction pathway.
-
Suggested Solutions:
-
Utilize a C-H Functionalization Methodology: Employ reaction conditions specifically designed for C-H functionalization, which do not rely on a leaving group. The Minisci reaction (for radical additions) or VNS (for nucleophilic additions) are prime examples.[3][4]
-
Modify the Nucleophile: Use carbanions stabilized by groups that can be eliminated, such as sulfones (in VNS), which is the defining feature of that reaction mechanism.[5]
-
Protecting/Blocking Groups: In some cases, it may be possible to temporarily coordinate to the nitrogen atom to sterically block the C2 and C6 positions, thereby directing reactivity towards C4.[3]
-
Problem 3: The reaction is sluggish or does not proceed to completion.
-
Probable Cause: This can be due to several factors: the nucleophile may not be strong enough, the base may be inadequate, or steric hindrance is preventing the reaction. For VNS reactions, steric hindrance can sometimes prevent the final elimination step, trapping the reaction at the intermediate adduct stage.[5]
-
Suggested Solutions:
-
Increase Nucleophile Strength: Use a stronger base to fully deprotonate the carbanion precursor. Ensure anhydrous conditions, as water can quench the nucleophile.
-
Increase Temperature: While this can negatively affect regioselectivity, carefully increasing the temperature may be necessary to overcome the activation energy barrier.
-
Re-evaluate Steric Factors: The VNS mechanism requires the substituents to adopt a planar conformation during the elimination step for effective charge stabilization.[4] If a very bulky nucleophile is used (e.g., an isopropyl carbanion), this planarization may be sterically impossible, stalling the reaction. In such cases, a less hindered nucleophile must be used.[4]
-
Summary of Troubleshooting Strategies
| Problem | Probable Cause(s) | Key Solution(s) |
| Poor C4/C6 Regioselectivity | Competing electronic activation; lack of steric differentiation; non-optimized conditions. | Control temperature (low temp for kinetic); use sterically demanding nucleophiles; optimize solvent and base. |
| Unwanted C2 Substitution | -SMe is a good leaving group; SNAr is kinetically favorable for many nucleophiles. | Employ specific C-H functionalization methods (e.g., VNS); use nucleophiles designed for elimination. |
| Sluggish or Incomplete Reaction | Weak nucleophile/base; high activation energy; steric hindrance preventing elimination step. | Use stronger base (e.g., t-BuOK); ensure anhydrous conditions; reconsider steric bulk of the nucleophile. |
Experimental Protocol: Regioselective Alkylation via Vicarious Nucleophilic Substitution (VNS)
This protocol is a representative procedure for the alkylation of this compound at a C-H position, based on the principles of the VNS reaction.[4][5]
Objective: To selectively introduce a benzyl group at the C4 or C6 position.
Materials:
-
This compound
-
Benzyl phenyl sulfone (or other suitable carbanion precursor)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) and benzyl phenyl sulfone (1.2 eq) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -60 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of potassium tert-butoxide (2.5 eq) in anhydrous THF to the cooled reaction mixture over 15-20 minutes. Maintain the temperature below -55 °C during the addition. A deep color change is typically observed, indicating the formation of the anionic Meisenheimer complex.
-
Reaction: Stir the reaction mixture at -60 °C for the specified time (typically 30 minutes to 2 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the desired regioisomer(s).
-
Characterization: Characterize the product(s) using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the regiochemical outcome.
References
- Synthesis of 2-Methylthio-5-nitro-pyridine. PrepChem.com.
- Nitropyridines: Synthesis and reactions.
- 2-Methyl-5-nitropyridine synthesis. ChemicalBook.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.Organic Letters.
- Nitropyridines, Their Synthesis and Reactions.
- Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem.
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activ
- This compound | CAS 20885-21-6 | Supplier. Benchchem.
- Investigation of the Regioselectivity of Alkylation of 3-Nitropyridine-2(1H)-ones.
- Nitropyridines in the Synthesis of Bioactive Molecules.MDPI.
- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange.
- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.MDPI.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.PMC - NIH.
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Validation & Comparative
A Comparative Guide to 2-(Methylthio)-5-nitropyridine and its Utility in Modern Synthesis
Introduction: The Privileged Pyridine Scaffold and the Power of Nitro-Activation
In the landscape of modern medicinal and materials chemistry, the pyridine ring stands as a "privileged scaffold"—a core structural motif consistently found in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2][3] The inherent electron-deficient nature of this N-heterocycle provides a unique canvas for synthetic chemists. The strategic introduction of a nitro group (–NO2), one of the most potent electron-withdrawing groups, dramatically amplifies this electron deficiency. This transforms the otherwise moderately reactive pyridine into a highly versatile intermediate, primed for specific and efficient chemical transformations.[4]
This guide provides an in-depth comparison of 2-(Methylthio)-5-nitropyridine against other common nitropyridine derivatives, particularly those with alternative leaving groups at the 2-position, such as 2-halopyridines. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic campaigns.
The Core Principle: Nucleophilic Aromatic Substitution (SNAr) on Nitropyridines
The primary mode of reactivity for 2-substituted-5-nitropyridines is Nucleophilic Aromatic Substitution (SNAr). The synergy between the ring nitrogen and the para-positioned nitro group creates a strong electrophilic center at the C2 (and C6) position. This makes the ring highly susceptible to attack by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate. The stability of this intermediate, and thus the overall reaction rate, is profoundly influenced by the nature of the leaving group at the C2 position.
Caption: Generalized mechanism for SNAr on 2-substituted-5-nitropyridines.
Comparative Analysis: this compound vs. 2-Halonitropyridines
The choice of leaving group at the C2 position is a critical decision in synthetic design. While halogens (especially Cl and F) are conventional choices, the methylthio (–SMe) group offers a unique combination of reactivity and downstream synthetic potential.
| Property | This compound | 2-Chloro-5-nitropyridine | 2-Fluoro-5-nitropyridine |
| CAS Number | 20885-21-6[5] | 4548-45-2 | 455-90-3 |
| Molecular Weight | 170.19 g/mol [5][6] | 158.55 g/mol | 142.08 g/mol |
| Leaving Group Ability | Good to Excellent | Good | Excellent |
| Reactivity Principle | Driven by polarizability and stability of the thiolate anion. | Good balance of electronegativity and bond strength. | Driven by high electronegativity, often fastest rates. |
| Synthetic Accessibility | Simple S-methylation of 2-mercapto-5-nitropyridine.[7] | Typically from oxidation of 2-amino-5-chloropyridine or other routes. | More specialized synthesis, often higher cost. |
| Key Advantage | Post-SNAr synthetic handle: Sulfur can be oxidized to sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃). | Widely available and cost-effective. Extensive literature precedence.[1] | Highest reactivity, allowing for milder reaction conditions. |
| Potential Limitation | Potential for sulfur-based side reactions or catalyst poisoning in some contexts. | Requires higher temperatures than the fluoro- derivative. | Can be less selective if other nucleophilic sites are present. |
Expertise & Experience: Why Choose the Methylthio Group?
-
Comparable Reactivity with Unique Selectivity: The methylthio group is an excellent leaving group in SNAr reactions on electron-deficient systems.[5] Its departure as a soft, polarizable methanethiolate anion is highly favorable. While 2-fluoro derivatives often react fastest due to the extreme electron-withdrawing nature of fluorine, the reactivity of 2-(methylthio) and 2-chloro derivatives is broadly comparable, often requiring only moderate heating to achieve high conversion.
-
The "Latent Functionality" Advantage: This is the most significant strategic benefit of this compound. Unlike a halogen, which is simply displaced and lost, the sulfur atom of the methylthio group can be retained and modified. By oxidizing the sulfide to a sulfoxide or, more commonly, a sulfone, its electronic properties are dramatically altered. The methylsulfonyl (–SO₂CH₃) group is an even more powerful electron-withdrawing group and an outstanding leaving group. This two-step sequence allows for:
-
Sequential Substitutions: One nucleophile can be introduced under standard conditions to displace a different leaving group on another part of the molecule. Then, the methylthio group can be oxidized and displaced by a second, different nucleophile under milder conditions.
-
Modulation of Physicochemical Properties: In a final drug candidate, the sulfide, sulfoxide, and sulfone offer three distinct options for tuning parameters like solubility, lipophilicity (LogP), and metabolic stability.
-
Caption: Synthetic utility workflow of this compound.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible, providing a reliable baseline for experimentation.
Protocol 1: Synthesis of this compound
This procedure is adapted from established literature methods for the S-methylation of thiols.[7]
-
Reagents & Materials:
-
2-Mercapto-5-nitropyridine (1.0 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Dimethyl sulfate (Me₂SO₄) (1.1 eq)
-
Deionized water
-
Ethanol
-
Round-bottom flask, magnetic stirrer, filtration apparatus.
-
-
Procedure:
-
Prepare a sodium hydroxide solution by dissolving NaOH (1.1 eq) in deionized water (approx. 13 mL per gram of NaOH).
-
In a round-bottom flask, dissolve 2-mercapto-5-nitropyridine (1.0 eq) in the aqueous NaOH solution. Gentle heating may be applied to facilitate dissolution.
-
Cool the solution to room temperature. Cautiously add dimethyl sulfate (1.1 eq) dropwise to the stirred solution. Caution: Dimethyl sulfate is toxic and a suspected carcinogen; handle only in a fume hood with appropriate personal protective equipment.
-
Upon addition, a precipitate will form. Continue stirring the mixture vigorously for 1-2 hours at room temperature.
-
Collect the solid precipitate by vacuum filtration and wash the filter cake with cold water.
-
Validation: The still-moist crude product can be recrystallized from ethanol to yield pure this compound as a solid. Purity can be confirmed by melting point analysis and ¹H NMR spectroscopy.
-
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This general protocol demonstrates the displacement of the methylthio group.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 eq)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF) as solvent
-
Reaction vessel with condenser and magnetic stirrer.
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the amine nucleophile (1.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).[4]
-
Add the solvent (e.g., MeCN) to create a stirrable slurry.
-
Heat the reaction mixture to 50-80 °C under an inert atmosphere (e.g., Nitrogen) and stir for 4-18 hours.
-
Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine to remove the base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-nitropyridine derivative.
-
Conclusion and Strategic Recommendations
While 2-chloro- and 2-fluoronitropyridines are workhorse reagents for SNAr reactions, This compound offers a superior level of synthetic sophistication. Its reactivity is robust and predictable, but its true value lies in the latent functionality of the sulfur atom.
For researchers in drug development, this presents a powerful tool for creating focused compound libraries. A common core can be synthesized via SNAr, and the retained methylthio group can then be oxidized to a sulfoxide or sulfone in the final step, providing three distinct analogues from a single precursor. This allows for rapid exploration of structure-activity relationships (SAR) related to hydrogen bond acceptance and overall polarity.
Therefore, when planning a multi-step synthesis that requires either sequential nucleophilic substitutions or late-stage diversification, this compound should be considered not just an alternative, but a strategically advantageous building block.
References
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
The Role of Nitropyridines in Pharmaceutical Development. Pharmaffiliates. [Link]
-
Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. National Institutes of Health (NIH). [Link]
-
METHODS OF NITROPYRIDINE SYNTHESIS. Semantic Scholar. [Link]
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]
-
2-(Methylthio)-5-nitropyrimidine. PubChem. [Link]
-
Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. [Link]
-
Synthesis of 2-Methylthio-5-nitro-pyridine. PrepChem.com. [Link]
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Specifications of this compound. Capot Chemical. [Link]
-
Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
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Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]
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This compound. LookChem. [Link]
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Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. PubMed. [Link]
-
2-Methyl-5-nitropyridine. PubChem. [Link]
-
2-[(4-bromo-m-tolyl)thio]-5-nitropyridine. SpectraBase. [Link]
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]
-
Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]
-
Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI. [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. [Link]
-
New 2-thiopyridines as Potential Candidates for Killing Both Actively Growing and Dormant Mycobacterium Tuberculosis Cells. PubMed. [Link]
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A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 2-(Methylthio)-5-nitropyridine
Introduction: The Analytical Imperative for 2-(Methylthio)-5-nitropyridine
This compound is a heteroaromatic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring an electron-deficient pyridine core activated by a potent electron-withdrawing nitro group and a modifiable methylthio group, makes it a versatile precursor for novel pharmaceutical and agrochemical agents.[1] The precise characterization of this intermediate is not merely a procedural formality; it is the cornerstone of reproducible synthesis, process optimization, and quality control. An impurity, an unconfirmed structure, or thermal instability can have cascading negative effects on downstream applications.
This guide provides an in-depth comparison of the essential analytical techniques required to fully characterize this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol serves as a self-validating system. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical tools for their specific needs, from routine purity checks to comprehensive structural elucidation.
Chromatographic Techniques: Purity, Quantification, and Impurity Profiling
Chromatography is the linchpin of purity assessment. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability, as well as the nature of potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and quantification of non-volatile or thermally sensitive compounds. For this compound, a reverse-phase (RP-HPLC) method is the logical starting point due to the molecule's moderate polarity.[2]
Expertise & Experience: The key to a robust RP-HPLC method is achieving optimal separation between the main analyte and any process-related impurities, such as starting materials (e.g., 2-mercapto-5-nitropyridine) or by-products.[3] The use of a C18 column provides a universal stationary phase with strong hydrophobic retention.[4] Mobile phase modifiers, like formic or phosphoric acid, are critical for protonating the pyridine nitrogen, which prevents peak tailing by minimizing undesirable interactions with residual silanols on the silica-based stationary phase.[5] This ensures sharp, symmetrical peaks, which are essential for accurate integration and quantification.
Experimental Protocol: RP-HPLC-UV for Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.[4]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in HPLC-grade Water.
-
Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile (ACN).
-
-
Standard Preparation:
-
Prepare a stock solution of 1.0 mg/mL this compound in ACN.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in ACN to a final concentration of approximately 50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm (A common wavelength for aromatic compounds; should be optimized by running a UV scan).
-
Gradient Elution: 30% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. A gradient is chosen to ensure elution of both more polar and less polar impurities.
-
Gas Chromatography (GC)
Given its molecular weight of 170.19 g/mol and predicted boiling point, this compound is sufficiently volatile for GC analysis.[6] GC can offer higher resolution and faster analysis times than HPLC for suitable compounds.[7] Coupling with a Flame Ionization Detector (FID) provides robust quantification, while a Mass Spectrometer (MS) allows for definitive peak identification.
Expertise & Experience: The primary challenge in GC is ensuring the thermal stability of the analyte in the heated injector and column. The nitro group can be susceptible to thermal degradation. Therefore, the injector temperature and oven program must be carefully optimized, starting with lower temperatures and shorter run times to minimize on-column decomposition. A non-polar or medium-polarity column (e.g., 5% phenyl methylpolysiloxane) is a suitable choice for this analyte.[8]
Experimental Protocol: GC-MS for Identity and Impurity Profiling
-
Instrumentation: A GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole).[9]
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split mode (e.g., 50:1 ratio) at 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, and hold for 5 minutes. This program allows for the separation of volatile impurities before eluting the main analyte.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-350.
-
Workflow for Chromatographic Analysis
Caption: General workflow for chromatographic analysis.
Spectroscopic Techniques: The Definitive Structural Blueprint
While chromatography confirms purity, spectroscopy provides the irrefutable evidence of molecular structure. A combination of NMR and Mass Spectrometry is essential for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise atomic arrangement of a molecule. Both ¹H and ¹³C NMR are required for a complete structural assignment.[4]
Expertise & Experience: For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methylthio protons and the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons are highly informative. The proton ortho to the nitro group will be the most downfield (highest ppm), while the proton between the two activating groups will also be significantly shifted. In the ¹³C NMR spectrum, the carbon attached to the nitro group will be highly deshielded. A deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆ is used, with the choice depending on sample solubility.[4]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm) if the solvent does not contain it.
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a much lower natural abundance than ¹H.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and reference both spectra to TMS.
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation analysis, key structural information. The choice of ionization technique is critical.[8]
Expertise & Experience:
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically yields the protonated molecular ion ([M+H]⁺).[8] For this compound (MW = 170.19), this would appear at m/z 171.19. This is the best method for confirming the molecular weight.
-
Electron Ionization (EI): This is a "hard" ionization technique that causes extensive fragmentation.[8] The resulting fragmentation pattern is a unique "fingerprint" that can confirm the structure. Expected fragments for this molecule include the loss of the nitro group (-NO₂, 46 Da), the methyl radical (-CH₃, 15 Da), or the entire methylthio group (-SCH₃, 47 Da).
Workflow for Mass Spectrometry Analysis
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A Comparative Guide to the Validation of HPLC Methods for the Analysis of 2-(Methylthio)-5-nitropyridine
This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the principles and practicalities of analytical method validation. The methodologies and comparisons presented herein are designed to be adaptable for structurally similar compounds, serving as a foundational framework for developing and validating reliable analytical procedures.
The Critical Role of 2-(Methylthio)-5-nitropyridine and the Imperative for its Analysis
This compound is a key intermediate in organic synthesis. Its structure, featuring an electron-deficient pyridine core with a methylthio group and a strong electron-withdrawing nitro group, provides two distinct reactive sites, making it a valuable precursor for complex molecule construction.[1] The nitro group can be selectively reduced to an amine, while the methylthio group is susceptible to nucleophilic aromatic substitution, opening pathways to a diverse range of derivatives.[1] Given its role in the synthesis of active pharmaceutical ingredients (APIs), the precise and accurate quantification of this compound is paramount to ensure the quality, safety, and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC): A Versatile and Powerful Tool
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, offering high resolution, sensitivity, and adaptability for a wide array of compounds.[2] For a compound like this compound, which possesses chromophores due to its aromatic and nitro-substituted structure, UV detection with HPLC is a particularly suitable analytical approach.
Proposed HPLC Method Parameters
Based on the analysis of similar pyridine derivatives and general chromatographic principles, a robust starting point for an HPLC method for this compound is proposed in the table below.[3][4]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The non-polar C18 stationary phase is well-suited for the reversed-phase separation of moderately polar compounds like this compound. The specified dimensions and particle size offer a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | A mixture of acetonitrile and water provides good solvating power for the analyte. The addition of formic acid helps to control the peak shape by suppressing the ionization of any residual silanol groups on the stationary phase and ensuring the analyte is in a consistent protonation state. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing a reasonable analysis time and good chromatographic efficiency. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening and potential column overload. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 254 nm | The aromatic and nitro-functionalized structure of this compound is expected to have strong UV absorbance at this wavelength, providing good sensitivity. |
The Blueprint for Trustworthiness: HPLC Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[5] This process is meticulously guided by international standards, primarily the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines Q2(R2).[5][6]
The following diagram illustrates the interconnected parameters of a comprehensive HPLC method validation:
Caption: Interconnected workflow of HPLC method validation parameters.
Experimental Protocols for HPLC Method Validation
The following sections detail the experimental protocols for validating the proposed HPLC method for this compound, in accordance with ICH Q2(R2) guidelines.[5][7]
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2]
Protocol:
-
Prepare a solution of the this compound reference standard.
-
Prepare solutions of known related substances and potential impurities.
-
Prepare a placebo solution (if analyzing a formulated product).
-
Spike the analyte solution with the known impurities and placebo.
-
Subject a solution of the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Inject all solutions into the HPLC system.
-
Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (impurities, degradation products, and placebo components), with a resolution of >2.
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[8]
Protocol:
-
Prepare a stock solution of the this compound reference standard of known concentration.
-
Prepare a series of at least five concentrations by diluting the stock solution, covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.
Objective: To establish the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
Protocol: The range is determined from the linearity, accuracy, and precision studies.
Acceptance Criteria: The specified range should be justified and supported by the data from the linearity, accuracy, and precision experiments.
Objective: To determine the closeness of the test results obtained by the method to the true value.[8]
Protocol:
-
Prepare a placebo solution (for drug product analysis).
-
Spike the placebo with known concentrations of the this compound reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]
Protocol:
-
Repeatability (Intra-day precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-day precision/Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both studies.
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
Protocol (based on the signal-to-noise ratio):
-
Determine the signal-to-noise ratio by comparing the measured signals from samples with known low concentrations of the analyte with those of blank samples.
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.
Acceptance Criteria: The LOQ should be verified by demonstrating acceptable precision and accuracy at this concentration.
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]
Protocol:
-
Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 5 °C)
-
pH of the mobile phase (e.g., ± 0.2 units)
-
-
Analyze a standard solution under each of the modified conditions.
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Objective: To ensure that the chromatographic system is adequate for the intended analysis.[11]
Protocol:
-
Prepare a system suitability solution containing the analyte and a known impurity or a closely eluting compound.
-
Inject the system suitability solution before and during the analysis of samples.
-
Monitor key chromatographic parameters.
Acceptance Criteria:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: > 2000
-
%RSD of replicate injections: ≤ 2.0%
-
Resolution (if applicable): > 2.0
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is a powerful technique for the analysis of this compound, Gas Chromatography (GC) presents a viable alternative, particularly given the analyte's potential volatility.[12][13] The choice between these two methods often depends on the specific requirements of the analysis, the nature of the sample matrix, and the available instrumentation.
The following diagram outlines the decision-making process for selecting between HPLC and GC for the analysis of this compound:
Caption: Decision tree for selecting between HPLC and GC.
Performance Comparison: HPLC vs. GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[14][15] | Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.[12] |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Best suited for volatile and thermally stable compounds.[12] |
| Sample Preparation | Generally involves dissolving the sample in a suitable solvent and filtering. | May require derivatization to increase volatility and thermal stability. |
| Instrumentation | Consists of a pump, injector, column, detector (e.g., UV, MS), and data acquisition system.[14] | Consists of a gas supply, injector, column in an oven, detector (e.g., FID, MS), and data acquisition system. |
| Sensitivity | High sensitivity, especially with UV or MS detectors. | Very high sensitivity, particularly with FID and MS detectors. |
| Resolution | Excellent resolution can be achieved by optimizing the mobile phase and stationary phase. | High resolution is achievable with capillary columns. |
| Analysis Time | Typically in the range of 5-30 minutes. | Can be faster than HPLC for some applications. |
| Cost | Instrumentation and solvent costs can be high. | Instrumentation costs can be high, but gas consumption is generally less expensive than HPLC solvents. |
Conclusion: A Framework for Reliable Analysis
The validation of analytical methods is a critical component of ensuring the quality and consistency of pharmaceutical products. This guide has provided a comprehensive framework for the validation of an HPLC method for the analysis of this compound, grounded in the principles of scientific integrity and regulatory compliance as outlined by the ICH, FDA, and USP.[6][11][16][17]
The proposed HPLC method, with its detailed validation protocol, offers a robust starting point for the reliable quantification of this important synthetic intermediate. Furthermore, the comparative analysis with Gas Chromatography provides valuable insights into selecting the most appropriate analytical technique based on the specific needs of the laboratory and the properties of the analyte.
By adhering to the principles of method validation detailed in this guide, researchers and scientists can ensure the generation of accurate, reliable, and reproducible data, which is fundamental to the advancement of drug development and the assurance of public health.
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<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . (n.d.). Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures March 2024 - FDA . (2024, March 6). Retrieved from [Link]
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Validation of Analytical Procedures Q2(R2) - ICH . (2023, November 30). Retrieved from [Link]
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Development & Validation Of RP-HPLC Method For Analytical Evaluation Of Ribociclib In Bulk Drug And Pharmaceutical Dosage Form . (2024, October 12). International Journal of Pharmaceutical Sciences, 2(10), 683-690. Retrieved from [Link]
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Pyridine substitute . (2004, August 25). Chromatography Forum. Retrieved from [Link]
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Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet . (n.d.). PubMed. Retrieved from [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . (n.d.). Retrieved from [Link]
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Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry . (n.d.). MDPI. Retrieved from [Link]
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Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition . (n.d.). PMC - NIH. Retrieved from [Link]
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Chemometric Methods for Analysis of 2D 1H-13C Methyl NMR Spectra of Monoclonal Antibodies.. . (2018, October 30). YouTube. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Analysis of 2-(Methylthio)-5-nitropyridine Derivatives
In the landscape of pharmaceutical and agrochemical research, the structural integrity of novel compounds is paramount. For researchers and drug development professionals, unambiguous confirmation of a molecule's structure is a critical checkpoint, ensuring that biological activity is correctly attributed and that synthetic pathways are validated. Among the vast array of heterocyclic compounds, 2-(methylthio)-5-nitropyridine derivatives stand out as versatile synthetic intermediates.[1] Their utility stems from two key reactive sites: the electron-withdrawing nitro group, which can be reduced to an amine, and the methylthio group at the 2-position, which is susceptible to nucleophilic aromatic substitution.[1]
This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the structure of these valuable derivatives. We will move beyond a simple recitation of data, focusing instead on the causality behind experimental choices and the synergistic power of a multi-technique approach to deliver a self-validating structural proof.
The Analytical Workflow: A Multi-Pronged Approach
The confirmation of a novel this compound derivative is not reliant on a single technique but on the convergence of data from multiple, independent analyses. Each method provides a unique piece of the structural puzzle, and together they form a robust, self-validating system.
Figure 1. General workflow for the synthesis and structural confirmation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this compound derivatives, both ¹H and ¹³C NMR provide critical, piece-by-piece information to assemble the molecular structure.[2]
¹H NMR Spectroscopy
The proton NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms. In a typical this compound, we expect to see distinct signals for the methylthio group and the three protons on the pyridine ring.
-
Methylthio Protons (-SCH₃): This group gives rise to a sharp singlet, typically found in the upfield region (δ 2.5-2.9 ppm). Its integration value of 3H is a key identifier.
-
Pyridine Ring Protons: The electron-withdrawing nitro group and the nitrogen atom significantly influence the chemical shifts of the aromatic protons, pushing them downfield.
-
H-6: The proton adjacent to the nitrogen (C-6) is typically the most deshielded, appearing as a doublet around δ 9.0 ppm.
-
H-4: The proton at C-4 is also significantly deshielded by the adjacent nitro group and appears as a doublet of doublets around δ 8.2-8.4 ppm.
-
H-3: The proton at C-3 is the most shielded of the ring protons, appearing as a doublet around δ 7.4-7.6 ppm.
-
The coupling patterns (splitting) between these protons provide definitive proof of their relative positions on the pyridine ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton.
-
Methylthio Carbon (-SCH₃): A signal in the upfield region (δ 14-16 ppm).
-
Pyridine Ring Carbons: The chemical shifts of the ring carbons are highly dependent on the substituents. The carbon bearing the nitro group (C-5) and the carbon attached to the sulfur (C-2) will have distinct chemical shifts compared to the other ring carbons.
Table 1: Representative NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -SCH₃ | ~2.6 (s, 3H) | ~15 |
| C -2 | — | ~165 |
| C -3 | ~7.5 (d) | ~122 |
| C -4 | ~8.3 (dd) | ~135 |
| C -5 | — | ~140 |
| C -6 | ~9.1 (d) | ~145 |
Note: Values are approximate and can vary based on solvent and specific derivative structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters are typically sufficient.
-
2D NMR (Optional but Recommended): For complex derivatives, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for unambiguously assigning proton and carbon signals and confirming connectivity.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the compound, serving as a fundamental check for the proposed structure. The fragmentation pattern also offers corroborating evidence for specific structural motifs.
Ionization Techniques
-
Electron Impact (EI): This high-energy technique often leads to extensive fragmentation. The molecular ion (M⁺) peak, corresponding to the molecular weight (170.19 g/mol for the parent compound), may be observed.[1]
-
Electrospray Ionization (ESI): A softer ionization technique that typically results in a prominent protonated molecule peak [M+H]⁺. This is often the preferred method for confirming the molecular weight of the final product.
Fragmentation Analysis
The energetically unstable molecular ions can break apart into smaller, characteristic fragments.[3] For this compound, common fragmentation pathways include:
-
Loss of the Nitro Group: A neutral loss of NO₂ (46 Da) is a very common fragmentation for nitroaromatic compounds.[4][5]
-
Loss of the Methyl Group: Cleavage of the S-CH₃ bond can result in the loss of a methyl radical (•CH₃, 15 Da).
-
Ring Fragmentation: The stable pyridine ring can also fragment in predictable ways, though these patterns can be complex.[6]
Table 2: Key Mass Spectrometry Data for this compound
| m/z Value | Identity | Significance |
|---|---|---|
| 170 | [M]⁺ | Molecular Ion (confirms MW) |
| 124 | [M - NO₂]⁺ | Confirms presence of nitro group |
| 155 | [M - CH₃]⁺ | Confirms methylthio substituent |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion for ESI or a GC/LC inlet). Acquire data in positive ion mode.
-
Data Analysis: Identify the molecular ion or protonated molecule peak to confirm the molecular weight. Analyze the major fragment ions to corroborate the presence of key functional groups.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
For this compound derivatives, the most informative regions of the IR spectrum are:
-
Nitro Group (NO₂): This group gives rise to two strong, characteristic absorption bands:
-
Asymmetric stretch: ~1520-1550 cm⁻¹
-
Symmetric stretch: ~1340-1380 cm⁻¹[8]
-
-
Aromatic C=C and C=N Stretching: Vibrations from the pyridine ring typically appear in the 1450-1600 cm⁻¹ region.[8]
-
C-H Stretching:
-
Aromatic C-H stretch: Appears just above 3000 cm⁻¹.
-
Aliphatic C-H stretch (from the -SCH₃ group): Appears just below 3000 cm⁻¹.
-
-
Fingerprint Region (< 1000 cm⁻¹): This region contains complex vibrations, including C-S stretching, that are unique to the overall molecular structure.
Table 3: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1550 |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 |
| Aromatic Ring | C=C / C=N Stretch | 1450 - 1600 |
| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution. For solid samples, ensure they are free of solvent.
-
Background Scan: Perform a background scan to subtract the absorbance of air (CO₂, H₂O) and the sample holder.
-
Sample Scan: Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and correlate them to the expected functional groups.
Figure 2. Information provided by each core spectroscopic technique.
Conclusion: The Power of Convergence
No single spectroscopic technique can provide absolute structural proof. The true power lies in the convergence of data. The molecular weight from MS must match the structure deduced from NMR. The functional groups identified by IR must be consistent with the fragments observed in MS and the chemical environments seen in NMR. When the data from these orthogonal techniques align, researchers can have the highest degree of confidence in the structural assignment of their this compound derivatives, paving the way for further research and development.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-(Methylthio)-5-nitropyridine in Reaction Mixtures
This guide provides an in-depth, objective comparison of the principal analytical techniques for the quantitative analysis of 2-(Methylthio)-5-nitropyridine in complex reaction mixtures. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and defensible analytical strategy. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), providing the theoretical grounding, detailed experimental workflows, and comparative performance data necessary for informed method selection.
Introduction: The Analytical Imperative
This compound is a key intermediate in the synthesis of various pharmaceutical agents and specialty chemicals.[1] Accurate and precise quantification of this analyte directly within the reaction matrix is critical for several reasons:
-
Reaction Monitoring: Tracking the consumption of reactants and the formation of the product in real-time to determine reaction kinetics and endpoint.
-
Process Optimization: Understanding the impact of process variables (temperature, catalyst loading, etc.) on yield and purity.
-
Quality Control: Ensuring the final product meets predefined specifications and identifying potential impurities.
Choosing the appropriate analytical method is a decision with significant consequences for data quality, throughput, and resource allocation. This guide directly compares the three most powerful techniques for this application, grounded in the principles of analytical method validation established by the International Council for Harmonisation (ICH).[2][3]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and sensitivity, particularly for non-volatile or thermally labile compounds like many pyridine derivatives.[4][5]
Principle & Rationale
Reverse-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (typically C18) retains the analyte, and a polar mobile phase elutes it. For this compound, the combination of the polar pyridine ring and nitro group with the less polar methylthio group allows for excellent retention and separation from common reaction components. The highly conjugated nitropyridine system possesses a strong chromophore, making it ideal for sensitive detection using a UV-Vis detector.
Causality: The choice of a C18 column is deliberate; its hydrophobic nature provides strong interaction with the aromatic ring of the analyte, ensuring good separation from more polar starting materials or byproducts. The UV detector is selected for its direct proportionality between absorbance and concentration (Beer-Lambert Law) and the analyte's strong absorbance, leading to low detection limits.
Experimental Protocol: HPLC-UV
-
Instrumentation & Conditions:
-
System: HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength of maximum absorbance for this compound (e.g., ~320 nm, to be determined by scanning a standard).
-
Injection Volume: 10 µL.
-
-
Sample & Standard Preparation:
-
Internal Standard (IS) Stock: Prepare a ~1 mg/mL solution of a stable, non-interfering compound (e.g., 4-nitroanisole) in the mobile phase. The IS must be well-resolved from the analyte and other matrix components.
-
Calibration Standards: Prepare a series of at least five standards by spiking known concentrations of a this compound reference standard and a fixed concentration of the IS into the mobile phase.
-
Reaction Sample Preparation: i. Withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture. ii. Quench the reaction immediately if necessary (e.g., by rapid cooling or addition of a quenching agent). iii. Add a precise volume of the IS stock solution. iv. Dilute the mixture with the mobile phase to a final volume that places the analyte concentration within the calibrated linear range. v. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for the standards.[6]
-
Determine the slope, intercept, and correlation coefficient (R²) of the linear regression.
-
Calculate the concentration of this compound in the prepared reaction sample using its measured peak area ratio and the regression equation.
-
HPLC-UV Workflow
Caption: Workflow for HPLC-UV quantitative analysis.
Gas Chromatography (GC-SCD/MS)
GC is an excellent technique for separating and analyzing volatile and thermally stable compounds.[7] Given the analyte's sulfur content, coupling GC with a sulfur-specific detector provides exceptional selectivity.
Principle & Rationale
In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. This compound is sufficiently volatile for GC analysis.
Causality: The key advantage here is the detector. A Sulfur Chemiluminescence Detector (SCD) is highly specific and provides a linear, equimolar response to sulfur compounds, virtually eliminating interference from the carbon-based reaction matrix.[8] This specificity simplifies method development, as baseline separation from all other components is not strictly required. An alternative is a Mass Spectrometer (MS), which provides both quantification and structural confirmation.
Experimental Protocol: GC-SCD
-
Instrumentation & Conditions:
-
System: Gas chromatograph with an autosampler, split/splitless injector, and an SCD.
-
Column: A low- to mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min. (This program must be optimized).
-
Detector Temperature: 250 °C (SCD).
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overload.
-
-
Sample & Standard Preparation:
-
Internal Standard (IS) Stock: Prepare a ~1 mg/mL solution of a stable, volatile, sulfur-containing compound not present in the reaction mixture (e.g., dibenzothiophene) in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Calibration Standards: Prepare a series of standards by spiking known concentrations of the analyte reference standard and a fixed concentration of the IS into the chosen solvent.
-
Reaction Sample Preparation: i. Withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture. ii. Add a precise volume of the IS stock solution. iii. Dilute with the solvent to a final volume appropriate for GC analysis. iv. If the reaction matrix contains non-volatile salts, a liquid-liquid extraction may be necessary to isolate the analyte and protect the GC inlet.
-
-
Data Analysis:
-
Similar to HPLC, construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Calculate the concentration in the prepared sample using the regression equation.
-
GC-SCD Workflow
Caption: Workflow for GC-SCD quantitative analysis.
Quantitative NMR (qNMR)
qNMR is a powerful primary analytical method that quantifies molecules based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[9]
Principle & Rationale
Unlike chromatographic techniques, qNMR does not require physical separation. It provides both structural confirmation and quantification in a single, non-destructive experiment.[10][11] By adding a certified internal standard of known concentration, the concentration of the analyte can be determined by comparing the integral of a unique analyte signal to the integral of a unique standard signal.
Causality: qNMR is considered a primary ratio method, meaning it can provide highly accurate results without needing a calibration curve of the analyte itself, which saves time and resources, especially when a pure reference standard of the analyte is unavailable.[11][12] The key is selecting an internal standard and corresponding signals for both the standard and analyte that are unique, sharp, and free from any overlap with other signals in the spectrum.[13]
Experimental Protocol: ¹H qNMR
-
Instrumentation & Conditions:
-
System: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
Solvent: A deuterated solvent that dissolves all components (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard (IS): A high-purity, stable compound with a simple spectrum and signals that do not overlap with the analyte. Maleic acid or 1,4-Dinitrobenzene are common choices. The IS must be accurately weighed.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals being integrated. This is critical for accurate quantification.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
-
Sample & Standard Preparation: i. Accurately weigh a specific amount of the internal standard into an NMR tube. ii. Withdraw a precise aliquot of the reaction mixture and add it to the same NMR tube. iii. Add the deuterated solvent to dissolve the sample completely. iv. Vortex the tube to ensure a homogenous solution.
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Carefully integrate a well-resolved signal for the analyte (e.g., the -SCH₃ singlet) and a well-resolved signal for the internal standard.
-
Calculate the analyte concentration using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / Vsample)
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal (e.g., 3 for -SCH₃)
-
MW: Molecular weight
-
mIS: Mass of the internal standard
-
Vsample: Volume of the reaction mixture aliquot
-
-
qNMR Workflow
Caption: Workflow for qNMR quantitative analysis.
Head-to-Head Performance Comparison
The choice of method depends on the specific requirements of the analysis. The following table summarizes the performance of each technique based on standard validation parameters.[14][15][16]
| Performance Metric | HPLC-UV | GC-SCD | qNMR | Rationale & Justification |
| Specificity | High | Very High | Excellent | HPLC relies on chromatographic resolution. GC-SCD offers detector-based specificity to sulfur.[8][17] qNMR's high-resolution spectrum provides unique fingerprints for each molecule. |
| Linearity & Range | Excellent | Excellent | Excellent | All techniques show excellent linearity over several orders of magnitude. qNMR is noted for being linear over a very wide concentration range.[12] |
| Accuracy & Precision | Excellent (<2% RSD) | Excellent (<2% RSD) | Excellent (<1% RSD) | Chromatographic methods are highly precise with modern autosamplers. qNMR, as a primary method, can achieve outstanding accuracy and precision.[18] |
| LOD / LOQ | Low (µg/mL) | Very Low (ng/mL) | Higher (mg/mL) | HPLC-UV is very sensitive.[14][15] GC-SCD is extremely sensitive for sulfur compounds. qNMR is generally less sensitive than chromatographic techniques. |
| Analysis Time/Sample | 10 - 20 min | 15 - 30 min | 5 - 15 min | qNMR can be faster per sample as it requires no column equilibration, although sample preparation (weighing) is more critical.[16] |
| Sample Preparation | Moderate | Moderate to High | Low to Moderate | qNMR requires minimal prep (dissolve and run), but accurate weighing is crucial. Chromatography may require filtration or extraction. |
| Cost (Instrument) | Moderate | Moderate-High | High | NMR spectrometers represent a significantly higher capital investment than HPLC or GC systems.[16] |
| Cost (Consumables) | Moderate (solvents, columns) | Low (gases) | Low (deuterated solvents) | HPLC is the most solvent-intensive method.[16] |
| Destructive? | Yes | Yes | No | qNMR is non-destructive, allowing the sample to be recovered for further analysis.[10] |
Conclusion and Recommendations
There is no single "best" method; the optimal choice is dictated by the analytical objective.
-
Choose HPLC-UV for: Routine quality control, high-throughput screening, and when analyzing for other non-volatile UV-active impurities simultaneously. It offers a fantastic balance of performance, cost, and reliability.[4][19]
-
Choose GC-SCD for: Trace-level quantification of the analyte, especially in a complex matrix where other sulfur-containing impurities are of interest. Its specificity can dramatically simplify analysis by removing matrix interference.[17][20]
-
Choose qNMR for: Primary analysis, characterization of reference standards, and when a rapid result without analyte-specific standard preparation is needed. Its accuracy and ability to provide structural information make it invaluable for method validation and troubleshooting.[9][11]
By understanding the fundamental principles and practical trade-offs of each technique, researchers can confidently select and implement a quantitative method for this compound that is robust, accurate, and fit for its intended purpose, ultimately supporting accelerated and well-informed drug development.
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Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). PubMed. Available at: [Link]
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Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. (n.d.). ResearchGate. Available at: [Link]
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NMR methods for the analysis of mixtures. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions. (2021). ACS Publications. Available at: [Link]
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. (n.d.). ResearchGate. Available at: [Link]
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (n.d.). ResearchGate. Available at: [Link]
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Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. (2013). Agilent. Available at: [Link]
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016). ACG Publications. Available at: [Link]
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Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). MDPI. Available at: [Link]
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A Comparative Guide to the Efficacy of Reducing Agents for 2-(Methylthio)-5-nitropyridine
The reduction of the nitro group in 2-(Methylthio)-5-nitropyridine to its corresponding amine, 5-Amino-2-(methylthio)pyridine, is a pivotal transformation in medicinal chemistry and materials science.[1][2] The resulting aminopyridine is a versatile building block for synthesizing a wide range of functional molecules. The choice of reducing agent is critical, directly impacting reaction efficiency, yield, chemoselectivity, and scalability. This guide provides an in-depth comparison of common reduction methodologies, supported by mechanistic insights and practical protocols to aid researchers in selecting the optimal strategy for their specific needs.
Mechanistic Overview of Nitro Group Reduction
The conversion of an aromatic nitro group (-NO₂) to a primary amine (-NH₂) is a six-electron reduction. The process is believed to proceed through several intermediates, primarily the nitroso (-NO) and hydroxylamine (-NHOH) species. The efficacy of a reducing agent is determined by its ability to efficiently mediate these successive reduction steps while minimizing side reactions.
Caption: Generalized pathway for the reduction of a nitroarene.
Comparative Analysis of Key Reducing Systems
The selection of a reducing agent is a balance of factors including cost, safety, functional group tolerance, and ease of workup. We will compare three major classes of reagents: Catalytic Hydrogenation, Metal-Based Reductions, and Dithionite Reduction.
Catalytic Hydrogenation
Catalytic hydrogenation is a powerful and clean method for nitro group reduction, often providing high yields with minimal byproducts. The primary division within this class is the choice of hydrogen source: high-pressure hydrogen gas or a transfer hydrogenation donor.
-
Palladium on Carbon (Pd/C): This is one of the most widely used heterogeneous catalysts for hydrogenation.[3] It is highly efficient for reducing nitro groups under mild conditions and can be easily recovered and reused.[3][4] While often used with H₂ gas, it is also an excellent catalyst for transfer hydrogenation.[5]
-
Raney Nickel (Raney Ni): A fine-grained nickel-aluminum alloy, Raney Nickel is a versatile and cost-effective catalyst for the reduction of a wide array of functional groups, including nitro compounds.[6][7][8] It can be used with hydrogen gas or with hydrogen donors like formic acid or ammonium formate in transfer hydrogenation.[9] A significant drawback is its pyrophoric nature, requiring careful handling under an inert atmosphere.[7][8]
Transfer Hydrogenation: This technique offers a significant practical advantage by avoiding the need for specialized high-pressure hydrogenation equipment.[10] It utilizes molecules like ammonium formate or formic acid as an in situ source of hydrogen.[10][11][12] The reaction is catalyzed by metals such as Palladium or Nickel.[9][10][11] This method is known for its excellent chemoselectivity and operational simplicity.[13]
Caption: Overview of common reduction strategies for nitroarenes.
Metal-Based Reductions
Historically, the reduction of nitroarenes using metals in acidic media has been a workhorse of organic synthesis. These methods are often inexpensive but can generate significant metal waste.
-
Iron (Fe) in Acid: The use of iron powder in the presence of an acid like acetic acid or a salt like ammonium chloride is a classic, robust, and economical method.[14][15][16] The reaction is heterogeneous, and the workup involves filtering the iron salts and extracting the product. While effective, the stoichiometric use of iron generates considerable waste.
-
Stannous Chloride (SnCl₂): Tin(II) chloride is a widely used reagent known for its ability to selectively reduce nitro groups in the presence of other sensitive functionalities like esters, nitriles, and ketones.[17] A primary disadvantage is the generation of tin-based byproducts, which can complicate purification and pose environmental concerns.
Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite, also known as sodium hydrosulfite, presents a mild, economical, and metal-free alternative for nitro reduction.[18][19] It is particularly valued for its high chemoselectivity, allowing for the reduction of a nitro group without affecting other reducible functionalities.[19][20] The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻), which is formed in aqueous media.[19][21] This method is advantageous for substrates where metal catalysts might be problematic.
Data Summary and Comparison
The following table summarizes the key characteristics and typical performance of the discussed reducing agents for aromatic nitro compounds.
| Reducing System | Hydrogen Source / Co-reagent | Typical Conditions | Advantages | Disadvantages & Safety |
| Pd/C | H₂ Gas | MeOH or EtOH, RT, 1-5 atm H₂ | High yield, clean reaction, catalyst is recyclable.[3] | Requires specialized hydrogenation equipment. |
| Pd/C (Transfer) | Ammonium Formate (HCOONH₄) | MeOH, Reflux, 1-4 h | No H₂ gas needed, mild conditions, high selectivity.[5][11][13] | Catalyst can be expensive. |
| Raney Nickel | H₂ Gas | EtOH or MeOH, RT, 50-100 psi H₂ | Cost-effective, highly active catalyst.[7] | Pyrophoric (must be handled wet or under inert atm).[8] |
| Raney Ni (Transfer) | Formic Acid (HCOOH) | MeOH, RT, 10-30 min | Rapid reaction, avoids H₂ gas, inexpensive.[9] | Pyrophoric catalyst; formic acid is corrosive. |
| Iron (Fe) | Acetic Acid (AcOH) or NH₄Cl | EtOH/H₂O, Reflux, 1-3 h | Very low cost, robust, widely applicable.[15][16] | Generates large amounts of iron sludge waste; workup can be tedious. |
| Stannous Chloride (SnCl₂) | EtOH or EtOAc | RT to Reflux, 1-3 h | Excellent chemoselectivity, mild conditions.[17] | Generates tin waste, which is difficult to remove and environmentally problematic. |
| Sodium Dithionite (Na₂S₂O₄) | Water | aq. DMF or MeOH/H₂O, RT | Metal-free, inexpensive, highly chemoselective.[18][19] | Reaction can be exothermic; requires aqueous solvent system. |
Detailed Experimental Protocols
The following protocols are provided as representative examples. Researchers should always perform initial small-scale optimization for their specific setup.
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
Causality: This method is chosen for its high efficiency, operational simplicity, and enhanced safety profile by avoiding flammable hydrogen gas. The in situ decomposition of ammonium formate on the palladium surface provides a steady, localized source of hydrogen for the reduction.[11][13]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add Methanol (10-20 mL per gram of substrate) followed by Ammonium Formate (4-5 eq).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10% by weight of the substrate). Note: Pd/C should be handled with care, though less hazardous than Raney Ni, it can be pyrophoric when dry.
-
Reaction: Heat the mixture to reflux (approx. 65°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete in 1-4 hours).
-
Workup: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between water and an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired 5-Amino-2-(methylthio)pyridine.
Protocol 2: Reduction with Iron Powder and Acetic Acid
Causality: This classic method is selected for its cost-effectiveness and robustness. Iron acts as the electron donor, and the acid serves as the proton source while also helping to activate the iron surface.[15][16]
-
Setup: In a round-bottom flask with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in a mixture of Ethanol and Water (e.g., 4:1 v/v).
-
Reagents: Add Iron powder (3-5 eq).
-
Initiation: Add glacial Acetic Acid (5-10 eq) or a catalytic amount of concentrated HCl. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux (80-100°C) and stir vigorously for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and filter through Celite® to remove the excess iron and iron salts.
-
Isolation: Concentrate the filtrate to remove the ethanol. Add water and basify the aqueous solution to pH ~8-10 with a base (e.g., 6N NaOH or saturated NaHCO₃ solution). This will precipitate iron hydroxides.
-
Extraction: Extract the aqueous slurry multiple times with Ethyl Acetate or Dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Protocol 3: Reduction with Sodium Dithionite
Causality: This protocol is ideal for substrates sensitive to catalytic hydrogenation or harsh acidic conditions. Sodium dithionite provides a mild, metal-free reduction pathway with excellent functional group tolerance.[19][20]
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent system such as a mixture of Methanol and Water or DMF and Water in a round-bottom flask with a magnetic stirrer.
-
Reagent Solution: In a separate flask, prepare a solution of Sodium Dithionite (3-4 eq) in water.
-
Addition: Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction can be exothermic, so maintain the temperature with a water bath if necessary.
-
Reaction: Stir the mixture vigorously at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, remove the organic solvent (if volatile) under reduced pressure.
-
Extraction: Extract the remaining aqueous layer several times with an organic solvent like Ethyl Acetate.[19] Combine the organic extracts.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Conclusion and Recommendations
The optimal choice of reducing agent for this compound depends heavily on the specific context of the synthesis.
-
For high-throughput and discovery chemistry , where ease of use and safety are paramount, catalytic transfer hydrogenation with Pd/C and ammonium formate is highly recommended. It is clean, efficient, and avoids hazardous reagents.
-
For large-scale, cost-sensitive production , reduction with iron powder and acetic acid remains a viable, albeit less environmentally friendly, option. Its low cost is a significant driver for industrial applications.
-
When the substrate contains sensitive functional groups intolerant to catalytic metals or acidic conditions , sodium dithionite offers a superior, mild, and chemoselective alternative.
It is imperative for researchers to validate their chosen method on a small scale to ensure compatibility with their substrate and to optimize conditions for yield and purity before scaling up.
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Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]
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Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [Link]
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Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. [Link]
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Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. Green Chemistry (RSC Publishing). [Link]
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benchmarking the synthesis of 2-(Methylthio)-5-nitropyridine against alternative routes
For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key chemical intermediates is paramount. 2-(Methylthio)-5-nitropyridine is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides an in-depth, objective comparison of the primary synthetic methodologies, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
Executive Summary
The synthesis of this compound is predominantly achieved through two competitive routes: the alkylation of 2-mercapto-5-nitropyridine and the nucleophilic aromatic substitution (SNAr) on 2-chloro-5-nitropyridine. This guide will dissect these two pathways, evaluating them on key performance indicators including reaction yield, process safety, and mechanistic efficiency. Our analysis indicates that while both routes are effective, the choice of method can have significant implications for laboratory safety and overall process economy.
Route 1: Alkylation of 2-mercapto-5-nitropyridine
This classical approach involves the S-alkylation of 2-mercapto-5-nitropyridine with a suitable methylating agent. The reaction proceeds via the deprotonation of the thiol group to form a potent thiolate nucleophile, which then displaces a leaving group on the methylating agent.
Mechanistic Rationale
The choice of a strong base, such as sodium hydroxide, is critical to quantitatively generate the thiolate anion from 2-mercapto-5-nitropyridine. This anion is a soft nucleophile, and according to Hard-Soft Acid-Base (HSAB) theory, it reacts efficiently with soft electrophiles like the methyl group of dimethyl sulfate or methyl iodide. The reaction is a straightforward SN2 displacement.
Caption: Mechanism of Alkylation Route.
Experimental Protocol: Alkylation with Dimethyl Sulfate[1]
-
Dissolution: In a suitable reaction vessel, dissolve 4.68 g (0.03 mol) of 2-mercapto-5-nitropyridine in a solution of 1.32 g (0.033 mol) of sodium hydroxide in 60 ml of water, with gentle heating.
-
Addition of Alkylating Agent: To this solution, add 4.17 g (0.033 mol) of dimethyl sulfate.
-
Reaction: Shake the mixture well. A precipitate will form.
-
Isolation and Purification: Filter the resulting precipitate with suction. The still moist product is then recrystallized from ethanol to yield pure this compound.
Route 2: Nucleophilic Aromatic Substitution (SNAr) on 2-chloro-5-nitropyridine
An alternative and widely used method is the nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes the electron-deficient nature of the pyridine ring, activated by a strong electron-withdrawing nitro group, to facilitate the displacement of a halide leaving group by a sulfur nucleophile.
Mechanistic Rationale
The SNAr mechanism is a two-step process. The first, and typically rate-determining, step is the nucleophilic attack of the thiomethoxide anion on the carbon atom bearing the chlorine. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group at the 5-position is crucial for stabilizing this intermediate by delocalizing the negative charge. In the second, faster step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored.
Caption: Mechanism of SNAr Route.
Experimental Protocol: SNAr with Sodium Thiomethoxide[2]
A representative procedure for the SNAr reaction is as follows:
-
Reaction Setup: In a reaction vessel, dissolve 2-chloro-5-nitropyridine in methanol.
-
Addition of Nucleophile: Add a solution of sodium thiomethoxide in methanol to the reaction mixture. The reaction is typically carried out at room temperature (around 20 °C).
-
Reaction Time: The reaction is monitored for completion, which is often achieved within a few hours (e.g., 2 hours).
-
Workup and Isolation: Upon completion, the reaction mixture is typically quenched with water and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Performance Benchmark: A Head-to-Head Comparison
| Parameter | Route 1: Alkylation | Route 2: SNAr | Analysis |
| Starting Material | 2-mercapto-5-nitropyridine | 2-chloro-5-nitropyridine | The synthesis of 2-chloro-5-nitropyridine often involves multiple steps starting from 2-aminopyridine, with an overall yield of around 41.1%. |
| Key Reagents | Dimethyl sulfate or Methyl iodide, NaOH | Sodium thiomethoxide or Methanethiol, Base | Dimethyl sulfate is a potent carcinogen and requires stringent handling precautions.[1][2] Sodium thiomethoxide is toxic and corrosive.[3][4] |
| Reaction Conditions | Aqueous NaOH, gentle heating | Methanol, room temperature | The SNAr route generally proceeds under milder conditions. |
| Reported Yield | Not explicitly stated in the provided snippet, but generally high for S-alkylation. | Up to 97%[5] | The SNAr route demonstrates a very high yield in the final step. |
| Safety Profile | High Hazard. Dimethyl sulfate is a probable human carcinogen and is extremely hazardous.[1][2][6] | High Hazard. Sodium thiomethoxide is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[3][4][7] | Both routes involve hazardous materials, but the carcinogenic risk associated with dimethyl sulfate in Route 1 is a significant concern. |
| Green Chemistry | Use of a highly toxic and carcinogenic alkylating agent. | The reaction can often be run in more environmentally benign solvents and at lower temperatures.[8][9][10] | The SNAr route has the potential to be a greener alternative, especially if milder bases and less hazardous solvents are employed. |
In-Depth Analysis and Field-Proven Insights
Causality Behind Experimental Choices:
-
In Route 1 , the choice of a strong base is non-negotiable for efficient thiolate formation. The use of dimethyl sulfate, while hazardous, is often chosen for its high reactivity and commercial availability. However, the associated risks necessitate a thorough evaluation of safer alternatives like methyl iodide, although this may require adjustments to reaction conditions.
-
In Route 2 , the selection of a polar aprotic solvent like methanol is beneficial as it can solvate the sodium thiomethoxide and facilitate the SNAr reaction. The electron-withdrawing nitro group is the key driver of this reaction's success; without it, the displacement of the chloro group would be significantly more challenging.
Trustworthiness of Protocols:
The protocols described are based on established and published synthetic methods. However, it is imperative to recognize the inherent hazards of the reagents involved.
-
Self-Validating System for Safety: Before undertaking either synthesis, a comprehensive risk assessment is mandatory. For Route 1 , this includes working in a certified fume hood, using appropriate personal protective equipment (gloves, goggles, lab coat), and having an ammonia solution readily available to neutralize any spilled dimethyl sulfate. For Route 2 , similar precautions are necessary due to the toxicity and corrosivity of sodium thiomethoxide.
Product Characterization:
The successful synthesis of this compound can be confirmed by standard analytical techniques.
| Analytical Data | Expected Values |
| ¹H NMR (CDCl₃) | Signals corresponding to the methylthio protons and the three aromatic protons of the pyridine ring are expected. |
| ¹³C NMR (CDCl₃) | Resonances for the methylthio carbon and the five carbons of the pyridine ring are anticipated. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (170.19 g/mol ) should be observed. |
Conclusion and Recommendations
Both the alkylation of 2-mercapto-5-nitropyridine and the SNAr reaction on 2-chloro-5-nitropyridine are viable methods for the synthesis of this compound.
-
The SNAr route (Route 2) is highly recommended due to its high reported yield (up to 97%) and milder reaction conditions.[5] While the synthesis of the starting material, 2-chloro-5-nitropyridine, requires multiple steps, the high efficiency of the final SNAr reaction makes this a very attractive pathway.
-
The alkylation route (Route 1) , while mechanistically straightforward, is significantly hampered by the extreme toxicity and carcinogenic nature of dimethyl sulfate. For laboratories where the highest safety standards can be rigorously enforced, it remains a potential option. However, for most research and development settings, the risks associated with this reagent may outweigh the benefits.
Ultimately, the choice of synthetic route will depend on the specific capabilities and safety protocols of the laboratory, as well as the availability and cost of the starting materials. However, based on the available data, the SNAr approach presents a more favorable balance of yield, efficiency, and manageable risk.
References
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Scribd. Safety Data Sheet - EN - (77969456) SODIUM THIOMETHOXIDE (SODIUM METHYL MERCAPTIDE) (5188-07-8) | PDF | Dangerous Goods. [Link]
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Organic Syntheses. dimethyl sulfate. [Link]
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Dissertation. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. [Link]
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Yorlab. Sodium Thiomethoxide, 95%. [Link]
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New Jersey Department of Health. Dimethyl Sulfate - Hazardous Substance Fact Sheet. [Link]
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Inchem.org. Dimethyl sulfate (HSG 29, 1989). [Link]
- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
LookChem. This compound. [Link]
- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
Wordpress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
-
PubMed. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. [Link]
-
ResearchGate. S N Ar Reaction of Heteroaryl Halides with Different Thiols a. [Link]
-
PrepChem.com. Synthesis of 2-Methylthio-5-nitro-pyridine. [Link]
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- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Methylthio)-5-nitropyridine
This document provides essential operational and disposal protocols for 2-(Methylthio)-5-nitropyridine (CAS No. 20885-21-6). Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the scientific rationale behind each procedural step. Our commitment is to provide you with the knowledge to handle and dispose of this chemical with the highest degree of safety and regulatory compliance, ensuring a self-validating system of laboratory practice.
Hazard Profile and Risk Assessment: Understanding the Compound
This compound is a heteroaromatic building block used in organic synthesis.[1] Its structure, featuring an electron-deficient pyridine core with a methylthio group and a strong electron-withdrawing nitro group, dictates its reactivity and hazard profile.[1] While specific toxicity data for this compound is limited, its structural similarity to other nitropyridine derivatives necessitates a cautious approach, assuming it may possess similar hazardous properties such as skin, eye, and respiratory irritation.[2][3][4] Pyridine-based compounds are generally considered hazardous waste, and any materials contaminated with them must be managed according to stringent state and federal regulations.[5][6]
The primary risks associated with handling and disposal include chemical burns, respiratory irritation, and potential systemic toxicity if absorbed. Furthermore, pyridine derivatives can react violently with strong oxidizing agents and acids, making proper waste segregation a critical safety control.[7][8]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 20885-21-6 | [9] |
| Molecular Formula | C₆H₆N₂O₂S | [9][10] |
| Molecular Weight | 170.19 g/mol | [1][9][10] |
| Appearance | Solid | [11] |
| Storage | Sealed in a dry environment at 2-8°C | [9][12] |
| Boiling Point | 309.9 °C at 760 mmHg | [12] |
| Flash Point | 141.2 °C | [12] |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, the selection of appropriate PPE is mandatory. This is not merely a procedural step but a critical barrier to exposure. The rationale for each piece of equipment is grounded in the potential hazards of pyridine derivatives.
-
Hand Protection : Wear butyl rubber or PVA gloves. Nitrile gloves are often not recommended for pyridine-based chemicals due to shorter breakthrough times.[7] Always consult the glove manufacturer's compatibility chart.
-
Eye Protection : Chemical safety goggles are required at all times.[7] If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Body Protection : A fully-buttoned, flame-retardant lab coat is essential to protect against incidental contact.
-
Respiratory Protection : All handling of this compound, including waste consolidation, must be performed within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[7]
Step-by-Step Waste Collection and Segregation Protocol
Improper segregation is a primary cause of laboratory incidents. The goal of this protocol is to create a stable, correctly identified waste stream that can be safely handled by disposal technicians.
Step 1: Designate a Hazardous Waste Container
-
Select a sealable, airtight container made of a compatible material (e.g., high-density polyethylene or glass). The container must be in good condition, with no cracks or residue.
-
The causality here is twofold: preventing the release of vapors and avoiding degradation of the container by the chemical waste.
Step 2: Label the Container Before Use
-
Attach a "Dangerous Waste" or "Hazardous Waste" label to the container before any waste is added.[7]
-
The label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
The name of the responsible Principal Investigator or Supervisor.[7]
-
-
This proactive labeling prevents the creation of "unknown" waste, which is costly and dangerous to dispose of.
Step 3: Segregate Waste Streams
-
Pure Compound and Concentrated Solutions : Collect in the designated hazardous waste container.
-
Contaminated Solid Waste : This includes items like gloves, bench paper, and silica gel. These must be double-bagged in plastic bags, sealed, and labeled as "Solid Waste containing this compound".[13]
-
Contaminated Sharps : Needles, scalpels, or broken glass must be placed in a designated, puncture-proof sharps container.
-
Aqueous Solutions : Do not mix with organic solvent waste. Collect in a separate, labeled container.
-
Crucial Incompatibility Note : Store the waste container away from strong oxidizers and acids (especially nitric acid).[7] Mixing these can cause a violent exothermic reaction.
Step 4: Store the Waste Container Safely
-
Keep the sealed container in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area.[4][7]
-
The container must remain closed at all times except when waste is being added.
Emergency Procedures: Spill and Decontamination Plan
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
Protocol for a Minor Spill (Contained within a Fume Hood)
-
Alert Personnel : Inform others in the immediate area.
-
Ensure PPE : Don the appropriate PPE as described in Section 2.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[13] Work from the outside edges of the spill inward to prevent spreading.[13]
-
Collect Residue : Carefully scoop the absorbed material into a compatible container for hazardous waste disposal.[13] Avoid creating dust.[11]
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the solid hazardous waste stream.
-
Report : Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.
Protocol for a Major Spill (Outside of a Fume Hood)
-
Evacuate : Immediately evacuate the area and alert all nearby personnel.
-
Isolate : Close the laboratory doors and prevent re-entry.
-
Contact EHS : Contact your institution's EHS emergency line immediately. Do not attempt to clean up a large spill of hazardous material unless you are specifically trained to do so.
Final Disposal Pathway: Incineration
Waste containing this compound is not suitable for drain or landfill disposal. The accepted and regulated method for pyridine-based chemical waste is high-temperature incineration.
-
Mechanism : Chemical waste incinerators, often rotary kilns, operate at temperatures between 820°C and 1,600°C.[5] This high temperature, combined with afterburners and scrubber systems, ensures the complete destruction of the organic molecule into simpler, less harmful compounds like carbon dioxide, water, nitrogen oxides, and sulfur oxides.[14]
-
Procedure : Once your waste container is full or no longer in use, complete a chemical collection request form as required by your institution.[7] Trained EHS personnel or a licensed hazardous waste contractor will then transport the waste to a certified disposal facility. It is imperative that all disposal is handled through these official channels to comply with local and national regulations.[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
References
- Pyridine Safety Procedures. (n.d.). Washington State University, Environmental Health & Safety.
- Spill Procedure: Clean-up Guidance. (n.d.). Queen Mary University of London, Health & Safety Directorate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBYKGpwXzD-t0cfaraqBV-cyp4zUZ84r2uIZPNxDiIulA_2MBCk-kSNghauKpnoq0qZROmwAEXo4SoziECGj4nFsOGq8cUtPKvu6b1nat9zpYO0H3wILO1qKav8YKjlS8FWVrjFh_vTk5gZr016psOq9VAfN1YDgu68-OhYlllo382cvtJNE8htN8SU9EE4_zjdD2Qrnc67Ilq1T9UXRgS1J8PV-g6YGhXv8fJ1J6huDqm7IA1GbACNJ5zzoSAkM-l4bECYMGstlvAJ3M=](**: This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, your institution's specific Chemical Hygiene Plan and the guidance of your Environmental Health & Safety department. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.
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Personal protective equipment for handling 2-(Methylthio)-5-nitropyridine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that groundbreaking work is conducted with the highest standards of safety and efficacy. Handling novel or specialized chemical reagents requires more than just following a checklist; it demands a deep understanding of the material's potential hazards and the scientific principles behind each safety protocol.
This guide provides a comprehensive operational plan for handling 2-(Methylthio)-5-nitropyridine (CAS No. 20885-21-6). It is structured to provide not just procedural steps, but the causal logic behind them, ensuring that safety becomes an intuitive and integral part of your workflow.
Hazard Assessment & Risk Mitigation
Before any handling begins, a thorough understanding of the compound's risk profile is essential. While a complete toxicological profile for this compound is not widely published, its structure—containing both a nitropyridine group and a methylthio group—warrants a high degree of caution. We can infer its potential hazards from structurally related compounds. For instance, analogous chemicals like 2-chloro-5-nitropyridine and 5-nitropyridine-2-thiol are known to cause serious skin, eye, and respiratory irritation.[1][2] Therefore, we must operate under the assumption that this compound presents similar, if not more significant, hazards.
The guiding principle for handling this compound is ALARA (As Low As Reasonably Achievable). Every control, piece of equipment, and procedural step is designed to minimize the potential for exposure.
| Table 1: Hazard Profile of this compound & Related Compounds | |
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 20885-21-6[3] |
| Molecular Formula | C₆H₆N₂O₂S[3] |
| Molecular Weight | 170.19 g/mol [3] |
| Inferred Hazards | Based on analogous compounds, it is prudent to assume the following: • Acute Toxicity (Harmful if swallowed, inhaled, or in contact with skin)[4][5] • Causes serious eye irritation[1][2][6] • Causes skin irritation[1][2][6] • May cause respiratory tract irritation[1][4] |
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense. Your primary protection comes from robust engineering controls designed to contain the chemical at its source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[7] This is non-negotiable. The hood's constant airflow is critical for preventing the inhalation of any dust or vapors.
-
Emergency Equipment: An emergency eyewash station and safety shower must be located within a 10-second travel distance of the work area.[7] Verify their functionality before beginning any work.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is based on a risk assessment that assumes the compound is hazardous upon contact, inhalation, and ingestion.
-
Eye and Face Protection:
-
Rationale: Nitropyridine compounds are often severe eye irritants.[1][2] Direct contact from a splash could cause significant damage.
-
Protocol: Wear tight-sealing chemical safety goggles that meet ANSI Z87.1 standards. When handling larger quantities or if there is a significant risk of splashing, a face shield must be worn in addition to safety goggles.[8][9]
-
-
Hand Protection:
-
Rationale: The skin is a primary route of exposure. Standard disposable gloves may not offer sufficient protection against pyridine-based compounds.
-
Protocol: Double-gloving is mandatory.[10] The inner glove should be a thin nitrile glove. The outer glove must be a chemical-resistant glove. For pyridine compounds, butyl rubber is often recommended.[7] Always consult the glove manufacturer's compatibility chart for specific chemical resistance data. Gloves must be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[11]
-
-
Body Protection:
-
Rationale: To prevent incidental contact with skin and contamination of personal clothing.
-
Protocol: Wear a long-sleeved, fully-buttoned lab coat. For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is required. For handling large quantities, disposable coveralls ("bunny suits") offer more complete protection.[12] Protective clothing should never be worn outside the laboratory area.[11]
-
-
Respiratory Protection:
-
Rationale: While the fume hood is the primary respiratory control, emergency situations or specific procedures (like cleaning a large spill) may require additional protection.
-
Protocol: Under normal handling conditions within a fume hood, no respiratory protection is needed.[2] For spill cleanup outside of a hood or if dust/aerosols are generated, a NIOSH-approved air-purifying respirator (APR) with an organic vapor/particulate cartridge (OV/P100) is required.[7][8] All personnel requiring a respirator must be part of a formal respiratory protection program, which includes medical clearance and annual fit-testing.[8]
-
| Table 2: Recommended PPE for Handling this compound | ||
| Task | Required PPE | Rationale |
| Routine Handling (in Fume Hood) | Double gloves (Nitrile inner, Butyl Rubber outer), Chemical safety goggles, Lab coat. | Provides primary protection against minor spills and contact during controlled operations. |
| Solution Transfer / Splash Potential | Double gloves, Chemical safety goggles, Face shield, Chemical-resistant apron over lab coat. | Enhanced facial and body protection against splashes during liquid transfers. |
| Large Spill Cleanup (Outside Hood) | Double gloves, Chemical safety goggles, Face shield, Chemical-resistant coveralls, NIOSH-approved respirator. | Maximum protection required for direct contact with a significant quantity of the substance in an uncontrolled environment. |
Procedural Workflow for Safe Handling
A systematic workflow ensures that safety checks are integrated at every stage.
Step-by-Step Protocol:
-
Pre-Use Inspection:
-
Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Confirm the location of the nearest eyewash station, safety shower, and fire extinguisher.
-
Assemble all necessary PPE and inspect it for damage (cracks, holes).
-
-
Donning PPE:
-
Put on the lab coat and any additional body protection.
-
Don the inner pair of nitrile gloves.
-
Don safety goggles and face shield (if required).
-
Don the outer pair of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[11]
-
-
Chemical Handling:
-
Perform all manipulations deep within the fume hood, at least 6 inches from the sash.
-
When weighing the solid, use a disposable weigh boat or line the balance with protective paper.
-
Avoid creating dust.[6] If transferring powder, do so carefully and slowly.
-
When adding to a solvent, add the solid to the liquid slowly to avoid splashing.
-
-
Post-Use Cleanup:
-
Decontaminate any non-disposable equipment used.
-
Wipe down the work surface inside the fume hood with an appropriate solvent and then soap and water.
-
-
Doffing PPE & Disposal:
-
With outer gloves still on, dispose of all contaminated disposable materials (weigh boats, wipes) into a designated hazardous waste container.
-
Remove outer gloves, turning them inside out, and dispose of them in the hazardous waste container.
-
Remove face shield/goggles and lab coat.
-
Remove inner gloves, turning them inside out, and dispose of them.
-
Wash hands thoroughly with soap and water.[7]
-
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
Immediate and correct action during an emergency can significantly mitigate harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[7][13] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with water for at least 15 minutes, using a safety shower for large-area contact.[7][13] Wash the area with mild soap and water.[14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[2] If they are not breathing, give artificial respiration. Seek immediate medical attention.[15]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[15] Seek immediate medical attention.[7]
-
Small Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the material into a labeled, sealable hazardous waste container.[7]
-
Clean the area with a suitable solvent and then soap and water.
-
-
Large Spill (or any spill outside a fume hood):
Storage and Disposal
-
Storage: Store this compound in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area away from incompatible materials like strong oxidizing agents.[3][16][18]
-
Disposal: All waste, including contaminated disposables and excess chemical, must be treated as hazardous waste.[2] It should be collected in a clearly labeled, sealed container and disposed of through your institution's hazardous waste program in accordance with all local, state, and federal regulations.[6][7]
By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Washington State University, Laboratory Safety and Chemical Hygiene Plan for Pyridine.
- UC Berkeley, Office of Environment, Health & Safety, Emergency Procedures.
- ChemScene, 2-(Methylthio)
- Princeton University, Environmental Health and Safety, Emergency Procedures.
- UCLA Chemistry and Biochemistry, Emergency Procedures.
- LookChem, 2-(Methylthio)
- PubChem, 5-Nitropyridine-2-thiol Hazard Summary.
- Fisher Scientific, 2-Chloro-5-nitropyridine Safety D
- CHEMM, Personal Protective Equipment (PPE).
- Thermo Fisher Scientific, 3-Nitropyridine Safety D
- American Chemistry Council, Guidance for Selection of Personal Protective Equipment for MDI Users.
- NIOSH, Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Dow Corporate, Personal Protective Equipment Guidance.
- TCI Chemicals, Safety D
- Sigma-Aldrich, Safety D
- Fisher Scientific, 2-Hydroxy-4-methyl-5-nitropyridine Safety D
- Fisher Scientific, 2-Methyl-3-nitropyridine Safety D
- Provista, 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Apollo Scientific, 2-(Methylthio)
- ECHEMI, 2-AMINO-5-NITROPYRIDINE SDS.
- Jubilant Ingrevia, 2-Amino-5-nitropyridine Safety D
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
